molecular formula C15H19NO2 B1612593 Methyl 2-(1-benzylpiperidin-4-ylidene)acetate CAS No. 206558-34-1

Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Cat. No.: B1612593
CAS No.: 206558-34-1
M. Wt: 245.32 g/mol
InChI Key: CRQTYUQYSCIZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-benzylpiperidin-4-ylidene)acetate is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(1-benzylpiperidin-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-15(17)11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQTYUQYSCIZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592348
Record name Methyl (1-benzylpiperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206558-34-1
Record name Methyl (1-benzylpiperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(1-benzylpiperidin-4-ylidene)acetate is a pivotal chemical intermediate, leveraging the privileged 1-benzylpiperidine scaffold, which is central to numerous pharmacologically active agents.[1][2] This guide provides a detailed technical overview of the principal synthetic routes to this target molecule, with a primary focus on the Horner-Wadsworth-Emmons olefination pathway. We delve into the mechanistic rationale behind procedural choices, present detailed, field-tested experimental protocols for both the precursor and the final compound, and offer comparative insights into alternative methods like the Wittig reaction. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of this valuable molecular building block.

Introduction: The Significance of the 1-Benzylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[3] The N-benzyl substituted piperidine core, in particular, is a cornerstone in the development of therapeutics targeting the central nervous system (CNS).[1] Its presence is notable in potent analgesics, where it serves as a key precursor to fentanyl and its analogues, and in first-line treatments for Alzheimer's disease, such as the acetylcholinesterase inhibitor Donepezil.[4][5]

This compound serves as a versatile intermediate, providing an exocyclic double bond that is amenable to further functionalization, such as reduction or addition reactions. Its synthesis is therefore a critical step in the construction of more complex molecular architectures for drug discovery programs. This guide offers an authoritative examination of its synthesis, beginning with the preparation of the essential ketone precursor, 1-benzyl-4-piperidone.

Retrosynthetic Analysis and Strategy

A retrosynthetic approach to this compound logically identifies the carbon-carbon double bond as the key disconnection point. This bond is formed via an olefination reaction, pointing to two primary synthetic strategies: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both methods involve the reaction of a phosphorus-stabilized carbanion with the carbonyl group of a ketone.

The immediate precursors are therefore 1-benzyl-4-piperidone and a two-carbon synthon bearing the methyl acetate group, in the form of a phosphonate ester (for HWE) or a phosphonium ylide (for Wittig).

G Target This compound Disconnect C=C Olefination Target->Disconnect Precursors 1-Benzyl-4-piperidone + C2 Synthon Disconnect->Precursors C2_Synthon Phosphonate Ester (HWE) or Phosphonium Ylide (Wittig)

Caption: Retrosynthetic disconnection of the target molecule.

This analysis dictates a two-stage synthetic plan: first, the robust preparation of 1-benzyl-4-piperidone, followed by the crucial olefination step.

Synthesis of the Key Precursor: 1-Benzyl-4-piperidone

The availability of high-purity 1-benzyl-4-piperidone is paramount. Two common and effective methods for its synthesis are detailed below.

Method 1: Direct N-Alkylation of 4-Piperidone

This is a straightforward and widely used method involving the nucleophilic substitution of a benzyl halide by 4-piperidone. The use of a base is critical to deprotonate the piperidone hydrochloride salt and neutralize the acid formed during the reaction.

Experimental Protocol:

  • To a stirred mixture of 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.5 eq) in dry N,N-dimethylformamide (DMF), add benzyl bromide (1.15 eq) dropwise at room temperature.[6][7]

  • Heat the reaction mixture to 65 °C and maintain for 14 hours, monitoring by TLC for the disappearance of the starting material.[7]

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Quench the filtrate with ice water and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • The crude product can be purified by crystallization or vacuum distillation to yield 1-benzyl-4-piperidone as a light yellow oil.[7]

Method 2: One-Pot Synthesis from Benzylamine

For larger-scale industrial applications, a one-pot synthesis starting from benzylamine and methyl acrylate offers an efficient alternative that avoids the use of potentially expensive 4-piperidone.[6][8] This route involves a sequential 1,4-addition, Dieckmann condensation, and subsequent hydrolysis/decarboxylation.[6][7]

Causality and Insights: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields the cyclic ketone. This method is advantageous due to the low cost of the initial starting materials.[8]

Core Synthesis: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is often the preferred method for generating α,β-unsaturated esters from aldehydes or ketones. Its advantages over the traditional Wittig reaction include the use of more nucleophilic (but less basic) phosphonate carbanions and the formation of a water-soluble phosphate byproduct, which greatly simplifies purification.[9][10] For stabilized phosphonates, the reaction typically yields the (E)-alkene as the major product.[9]

G cluster_prep Reagent Preparation cluster_reaction Olefination Reaction P_reagent Methyl 2-(dimethoxyphosphoryl)acetate Carbanion Phosphonate Carbanion P_reagent->Carbanion Deprotonation Base NaH or NaHMDS Ketone 1-Benzyl-4-piperidone Intermediate Oxaphosphetane Intermediate Ketone->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Elimination

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

Step 1: Preparation of the HWE Reagent (Michaelis-Arbuzov Reaction)

The required phosphonate, methyl 2-(dimethoxyphosphoryl)acetate, is readily synthesized via the Michaelis-Arbuzov reaction.[10]

Experimental Protocol:

  • Combine methyl bromoacetate (1.0 eq) and trimethyl phosphite (1.2 eq).

  • Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-110 °C for 4-6 hours. The reaction is typically exothermic and should be controlled.

  • Monitor the reaction by ¹H NMR for the disappearance of the trimethyl phosphite signal.

  • Upon completion, distill the crude product under high vacuum to afford pure methyl 2-(dimethoxyphosphoryl)acetate.

Step 2: The HWE Olefination

Experimental Protocol:

  • Under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) in a flask cooled to 0 °C.

  • Add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.[11]

  • Cool the resulting solution back to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3 x volumes). The aqueous layer will contain the water-soluble phosphate byproduct.[10]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.

Trustworthiness and Self-Validation: The progress of this protocol can be validated at each key stage. The formation of the phosphonate reagent can be confirmed by NMR spectroscopy. The generation of the carbanion is visually confirmed by the cessation of H₂ gas evolution. The final product's purity and identity are confirmed through standard analytical techniques (NMR, MS, IR), ensuring a self-validating workflow.

Alternative Method: The Wittig Reaction

The Wittig reaction is a classic and powerful method for alkene synthesis.[12][13] It utilizes a phosphonium ylide, which is typically prepared from a phosphonium salt and a strong base. For stabilized ylides, such as the one derived from methyl acetate, the reaction generally favors the formation of the (E)-alkene.[13]

Mechanistic Causality: The reaction proceeds through a betaine or, more commonly accepted, a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[12] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[12] A primary drawback is the difficulty in separating the triphenylphosphine oxide byproduct from the desired product, often requiring careful chromatography.[10]

Experimental Protocol (Abbreviated):

  • Ylide Formation: Treat (methoxycarbonylmethyl)triphenylphosphonium bromide (1.0 eq) with a strong base like n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) in anhydrous THF at low temperature (-78 °C to 0 °C).[12]

  • Olefination: Add a solution of 1-benzyl-4-piperidone (1.0 eq) to the generated ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Workup and purify via column chromatography to separate the product from triphenylphosphine oxide.

Data Summary and Characterization

The following table summarizes typical reaction parameters. Yields are representative and may vary based on scale and purification efficiency.

ParameterHorner-Wadsworth-EmmonsWittig Reaction
Phosphorus Reagent Methyl 2-(dimethoxyphosphoryl)acetate(Methoxycarbonylmethyl)triphenylphosphonium bromide
Base Sodium Hydride (NaH)n-Butyllithium (n-BuLi)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Byproduct Diethyl phosphate (water-soluble)Triphenylphosphine oxide (organic-soluble)
Typical Yield 75-90%60-80%
Purification Aqueous Extraction / ChromatographyChromatography

Characterization Data for this compound:

  • ¹H NMR: Expect signals for the benzyl protons (aromatic and CH₂), piperidine ring protons, the vinyl proton, and the methyl ester protons.

  • ¹³C NMR: Expect signals for the aromatic carbons, the piperidine carbons, the ester carbonyl, the olefinic carbons (C=C), and the methyl ester carbon.

  • Mass Spectrometry (ESI-MS): Calculated m/z for C₁₅H₁₉NO₂ [M+H]⁺.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-step process: the preparation of 1-benzyl-4-piperidone followed by a Horner-Wadsworth-Emmons olefination. The HWE approach is recommended over the classic Wittig reaction due to its superior operational simplicity, particularly the ease of byproduct removal, which is a significant advantage in both laboratory and process scale-up scenarios. This guide provides the necessary procedural and mechanistic details to empower researchers to successfully synthesize this valuable intermediate for applications in medicinal chemistry and drug discovery.

References

"Methyl 2-(1-benzylpiperidin-4-ylidene)acetate chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

This guide provides a comprehensive technical overview of this compound, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. We will delve into its core chemical properties, established synthetic routes, predictable reactivity, and spectroscopic profile. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule in their work.

Introduction and Molecular Overview

This compound is a derivative of piperidine featuring an exocyclic α,β-unsaturated ester moiety. Its molecular structure combines several key functional groups: a tertiary amine (the N-benzylpiperidine core), a carbon-carbon double bond, and a methyl ester. This unique combination makes it an attractive building block for creating more complex molecular architectures.

The N-benzylpiperidine scaffold is a "privileged structure" in neuropharmacology, appearing in numerous centrally active agents, including the acetylcholinesterase inhibitor donepezil, used in the management of Alzheimer's disease.[1][2] The exocyclic double bond and ester group serve as versatile handles for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1][3]

Below is the chemical structure of the target compound.

cluster_molecule N1 N C1 C N1->C1 C_Bn CH₂ N1->C_Bn C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C6 C C5 C C4->C5 C5->N1 C7 C C6->C7 = C8 C C7->C8 O1 O C8->O1 = O2 O C8->O2 C9 C O2->C9 CH₃ Ph Ph C_Bn->Ph

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Core Physicochemical Properties

PropertyValueSource/Method
CAS Number 247259-33-2 (for the parent acid)PubChem[4]
Molecular Formula C₁₅H₁₉NO₂Calculated
Molecular Weight 245.32 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solidAnalogy
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis. The following data are predicted based on established principles of NMR, IR, and Mass Spectrometry.[5][6][7]

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted ValueAssignment
¹H NMR Chemical Shift (δ)~7.20-7.40 ppmAromatic protons (5H, m, -C₆H₅)
~5.80 ppmVinylic proton (1H, s, =CH)
~3.70 ppmMethyl ester protons (3H, s, -OCH₃)
~3.55 ppmBenzyl protons (2H, s, -NCH₂Ph)
~2.80-3.00 ppmPiperidine protons α to double bond (2H, t)
~2.40-2.60 ppmPiperidine protons α to Nitrogen (4H, m)
¹³C NMR Chemical Shift (δ)~170 ppmEster carbonyl carbon (C=O)
~160 ppmQuaternary alkene carbon (C=)
~138 ppmAromatic quaternary carbon
~129, 128, 127 ppmAromatic CH carbons
~115 ppmVinylic CH carbon (=CH)
~63 ppmBenzyl carbon (-NCH₂Ph)
~53 ppmPiperidine carbons α to Nitrogen
~52 ppmMethyl ester carbon (-OCH₃)
~35 ppmPiperidine carbons α to double bond
IR Wavenumber (cm⁻¹)~3050-3020Aromatic C-H stretch
~2950-2800Aliphatic C-H stretch
~1720Ester C=O stretch (strong)
~1650Alkene C=C stretch
~1200C-O stretch (ester)
Mass Spec. m/z245[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion, base peak)

Synthesis and Reactivity

Synthetic Methodologies

The most direct and industrially scalable approach to synthesizing this compound is through an olefination reaction, which couples a carbonyl compound with a phosphorus-stabilized nucleophile to form a C=C double bond.[8][9] The starting ketone, N-benzyl-4-piperidone, is commercially available or can be readily synthesized.[10][11][12] Two primary olefination methods are applicable here: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

G start N-Benzyl-4-piperidone wittig_path Wittig Reaction start->wittig_path hwe_path Horner-Wadsworth-Emmons Reaction start->hwe_path wittig_reagent Wittig Reagent (Ph₃P=CHCO₂Me) wittig_reagent->wittig_path Reacts with hwe_reagent HWE Reagent ((EtO)₂P(O)CH₂CO₂Me) hwe_reagent->hwe_path Reacts with product This compound wittig_path->product hwe_path->product cluster_reactivity Key Reaction Sites compound This compound beta_carbon β-Carbon (Electrophilic) compound->beta_carbon Conjugate Addition (Michael Acceptor) ester_carbonyl Ester Carbonyl (Electrophilic) compound->ester_carbonyl Nucleophilic Acyl Substitution (e.g., Hydrolysis, Amidation) alkene Alkene C=C Bond compound->alkene Addition Reactions (e.g., Hydrogenation) amine Tertiary Amine (Nucleophilic/Basic) compound->amine Salt Formation (Reaction with Acids)

References

Unraveling the Enigma of CAS Number 203979-93-9: A Case of Undisclosed Identity

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals often rely on the Chemical Abstracts Service (CAS) registry number as a unique and unambiguous identifier for chemical substances. However, in the case of CAS number 203979-93-9, extensive searches of publicly available chemical databases and scientific literature have yielded no identifiable compound. This lack of information precludes the creation of an in-depth technical guide on its physicochemical properties, as the fundamental identity of the substance remains unknown.

A thorough investigation to retrieve information associated with CAS number 203979-93-9 has been conducted, encompassing searches for its IUPAC name, common synonyms, molecular structure, and any related experimental or predicted data. Unfortunately, these inquiries have not produced any substantive results. The absence of this compound from prominent chemical databases suggests that the CAS number may be invalid, has been withdrawn from the registry, or is assigned to a proprietary substance with no publicly disclosed information.

Without a confirmed chemical identity, any discussion of physicochemical properties such as molecular weight, melting point, boiling point, solubility, pKa, and logP would be purely speculative and scientifically unsound. Furthermore, the elucidation of experimental protocols for determining these properties, or the exploration of its relevance in drug development and signaling pathways, is rendered impossible.

The integrity of scientific research and drug development hinges on the accurate identification and characterization of chemical compounds. The CAS numbering system is a cornerstone of this process, providing a reliable method for scientists to reference specific substances without ambiguity. When a CAS number does not resolve to a known chemical entity, it creates a significant barrier to further investigation and application.

Therefore, we are unable to provide the requested in-depth technical guide on the physicochemical properties of CAS number 203979-93-9. Professionals in the fields of research and drug development are advised to verify the validity of the CAS number and seek alternative identifiers for the compound of interest. Should a valid chemical identity for this CAS number be established, a comprehensive analysis of its properties and potential applications could then be pursued.

A Technical Guide to the Structural Elucidation of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of modern chemical and pharmaceutical sciences. This guide provides an in-depth, technically-focused protocol for the structural elucidation of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate, a compound of interest in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a logical and self-validating workflow. This document moves beyond a simple recitation of methods, offering insights into the causal relationships behind experimental choices, thereby equipping the reader with a robust framework for the characterization of similar α,β-unsaturated esters.

Introduction: The Imperative of Structural Integrity

The structure elucidation process is not merely a checklist of analytical techniques but a deductive process. Each experiment is designed to answer specific questions about the molecule's constitution: its molecular formula, the connectivity of its atoms, and its stereochemistry. This guide will walk through this process, emphasizing a multi-technique approach for comprehensive and unambiguous characterization.[2]

Synthesis and the Initial Hypothesis

The logical starting point for structure elucidation is an understanding of the synthetic route. This compound is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.[3][4][5][6] This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, 1-benzyl-4-piperidone.[7][8][9]

The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene.[3][6] This is due to the thermodynamic stability of the anti-periplanar transition state during the elimination of the oxaphosphetane intermediate.[6] Therefore, our initial working hypothesis is the structure shown below, with an (E)-configuration at the double bond.

Caption: Proposed structure of this compound.

The Analytical Workflow: A Multi-pronged Approach

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Our workflow is designed to first establish the molecular formula and then piece together the connectivity and stereochemistry.

References

Unlocking the Therapeutic Potential of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate: A Technical Guide to Identifying and Validating Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity and conformational flexibility, enabling it to interact with a diverse range of biological macromolecules with high affinity and specificity. The versatility of the piperidine scaffold allows for the synthesis of a vast chemical space, leading to the discovery of novel therapeutic agents with activities spanning from anticancer and antiviral to neuroprotective and antimicrobial.[2][3] Methyl 2-(1-benzylpiperidin-4-ylidene)acetate represents a promising, yet underexplored, member of this chemical family. This technical guide provides a comprehensive framework for elucidating the potential biological targets of this compound, thereby paving the way for its future therapeutic development. We will delve into hypothesized target classes based on the extensive literature on piperidine derivatives and present a detailed, multi-pronged experimental strategy for target identification, validation, and characterization.

Hypothesized Biological Targets for this compound

Given the lack of specific literature on this compound, our initial approach is to leverage the known biological activities of structurally related piperidine-containing molecules to formulate plausible hypotheses about its potential targets.

Sigma (σ) Receptors: A Promising Avenue for Neuro-active and Anti-proliferative Effects

The sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a key target for numerous piperidine derivatives.[4][5] These receptors are implicated in a variety of cellular processes, including the modulation of intracellular calcium signaling, regulation of ion channels, and attenuation of cellular stress.[4] The activation of σ1 receptors has been linked to neuroprotective effects, making them an attractive target for neurodegenerative diseases.[6] Furthermore, several piperidine-based σ1 receptor ligands have demonstrated potent anti-proliferative activity in cancer cell lines.[3]

The structural features of this compound, particularly the benzylpiperidine core, are consistent with moieties known to interact with the σ1 receptor. Therefore, it is highly probable that this compound may exhibit affinity for and modulate the activity of σ1 receptors, potentially leading to neuroprotective or anticancer effects.

Sigma-1 Receptor Signaling Pathway

Caption: Sigma-1 receptor signaling pathway.

G-Protein Coupled Receptors (GPCRs): Modulators of Diverse Physiological Processes

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[7][8] The piperidine scaffold is a common feature in many GPCR-targeting drugs, particularly those acting on the central nervous system. Given the structural similarities to known GPCR ligands, this compound may interact with various GPCR subtypes, such as dopaminergic, serotonergic, or adrenergic receptors. Such interactions could underpin potential activities in neurotransmission and behavior.

Generalized GPCR Signaling Cascade

Caption: Generalized GPCR signaling cascade.

Enzymes and Ion Channels: Potential Targets in Cancer and Infectious Diseases

The piperidine moiety is also present in numerous enzyme inhibitors and ion channel modulators. Various piperidine derivatives have been reported to exhibit anticancer activity by targeting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][3][9] Additionally, some piperidine-based compounds have demonstrated antimicrobial properties, suggesting they may inhibit essential microbial enzymes or disrupt ion homeostasis.[2] Therefore, it is plausible that this compound could exert its biological effects by interacting with specific kinases, proteases, or ion channels.

A Phased Experimental Approach for Target Identification and Validation

A systematic and multi-faceted approach is essential for the deconvolution of the biological targets of this compound. The following experimental workflow outlines a logical progression from initial target identification to rigorous validation.

Experimental Workflow for Target Deconvolution

Caption: Experimental workflow for target deconvolution.

Phase 1: Target Identification

The initial phase focuses on generating a list of potential protein targets using a combination of computational and experimental approaches.

1.1. In Silico Screening:

  • Rationale: Computational methods such as molecular docking and pharmacophore modeling can rapidly screen large databases of known protein structures to identify potential binding partners for this compound. This approach is cost-effective and can provide initial insights into the compound's potential mechanism of action.

  • Methodology:

    • Generate a 3D conformation of this compound.

    • Select a panel of potential target proteins based on the hypothesized target classes (e.g., σ1 receptor, various GPCRs, kinases).

    • Perform molecular docking simulations to predict the binding mode and estimate the binding affinity of the compound to each target protein.

    • Develop a pharmacophore model based on the chemical features of the compound and screen it against a database of protein structures.

    • Analyze the results to identify high-scoring protein hits for further experimental validation.

1.2. Affinity Chromatography-Mass Spectrometry (AC-MS):

  • Rationale: AC-MS is a powerful technique for identifying direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[10][11][12][13] By immobilizing the compound of interest on a solid support, proteins that bind to it can be selectively captured and subsequently identified by mass spectrometry.

  • Protocol: Affinity Purification of Protein Targets

    • Immobilization of the Bait Molecule:

      • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

      • Incubate the derivatized compound with the beads to achieve efficient immobilization.

      • Wash the beads extensively to remove any non-covalently bound compound.

    • Preparation of Cell Lysate:

      • Culture and harvest a suitable cell line (e.g., a human cancer cell line or a neuronal cell line).

      • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.

      • Clarify the lysate by centrifugation to remove cellular debris.

    • Affinity Purification:

      • Incubate the clarified cell lysate with the compound-immobilized beads to allow for protein binding.

      • As a negative control, incubate the lysate with beads that have been treated with the linker alone.

      • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elution and Sample Preparation for Mass Spectrometry:

      • Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

      • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue staining.

      • Excise the protein bands of interest and perform in-gel digestion with trypsin.

      • Extract the resulting peptides for analysis by LC-MS/MS.[12]

    • Mass Spectrometry and Data Analysis:

      • Analyze the peptide mixture by LC-MS/MS to determine their amino acid sequences.

      • Use a protein database (e.g., Swiss-Prot) to identify the proteins from which the peptides were derived.

      • Compare the proteins identified from the compound-immobilized beads with those from the control beads to identify specific binding partners.

Phase 2: Target Validation

Once a list of potential targets has been generated, the next crucial step is to validate the direct interaction between this compound and the candidate proteins in a cellular context.

2.1. Cellular Thermal Shift Assay (CETSA):

  • Rationale: CETSA is a biophysical assay that confirms target engagement in intact cells or cell lysates.[14][15][16][17][18] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[14] This change in stability can be detected by heating the cells or lysate to various temperatures and quantifying the amount of soluble protein remaining.

  • Protocol: CETSA for Target Engagement

    • Cell Treatment:

      • Culture cells to an appropriate confluency.

      • Treat the cells with various concentrations of this compound or a vehicle control for a defined period.

    • Heat Challenge:

      • Harvest the cells and resuspend them in a suitable buffer.

      • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[14][18]

    • Cell Lysis and Protein Quantification:

      • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

      • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

      • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an ELISA-based format.[15]

    • Data Analysis:

      • Plot the percentage of soluble target protein as a function of temperature to generate a melting curve.

      • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Biophysical and Functional Characterization

Following successful validation of target engagement, the next phase involves detailed biophysical and functional characterization of the interaction to determine the binding affinity, thermodynamics, and the compound's effect on the target's activity.

3.1. Surface Plasmon Resonance (SPR):

  • Rationale: SPR is a label-free technique that provides real-time quantitative information on the kinetics (association and dissociation rates) and affinity of a small molecule binding to a protein.[19][20][21][22]

  • Protocol: SPR for Binding Kinetics

    • Immobilization of the Target Protein:

      • Immobilize the purified recombinant target protein onto an SPR sensor chip.

    • Binding Analysis:

      • Inject a series of concentrations of this compound over the sensor chip surface.

      • Monitor the change in the refractive index in real-time, which is proportional to the amount of compound binding to the immobilized protein.

    • Data Analysis:

      • Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[23]

3.2. Isothermal Titration Calorimetry (ITC):

  • Rationale: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[24][25][26][27][28]

  • Protocol: ITC for Binding Thermodynamics

    • Sample Preparation:

      • Prepare solutions of the purified target protein and this compound in the same buffer.

    • Titration:

      • Place the protein solution in the sample cell of the ITC instrument and the compound solution in the injection syringe.

      • Inject small aliquots of the compound into the protein solution and measure the heat released or absorbed after each injection.

    • Data Analysis:

      • Integrate the heat-change peaks and plot them against the molar ratio of the compound to the protein.

      • Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).[28]

3.3. Functional Assays:

  • Rationale: Once the direct binding has been characterized, it is essential to determine the functional consequences of this interaction. The choice of functional assay will depend on the nature of the validated target.

  • Methodology:

    • For enzymes: Measure the effect of the compound on the enzyme's catalytic activity using a substrate turnover assay.

    • For receptors: Perform cell-based reporter assays or second messenger assays (e.g., cAMP or calcium flux assays) to assess the compound's agonist or antagonist activity.

    • For ion channels: Use electrophysiological techniques, such as patch-clamping, to measure the effect of the compound on ion flow.

Quantitative Data from Structurally Related Piperidine Derivatives

To provide context for the expected outcomes of the proposed experimental workflows, the following table summarizes the biological activities of several reported piperidine derivatives.

DerivativeTarget/ActivityCell LineIC50 / GI50 (µM)
Compound 17a Anticancer (Apoptosis induction)PC3 (Prostate)0.81[9]
MGC803 (Gastric)1.09[9]
MCF-7 (Breast)1.30[9]
DTPEP Anticancer (Cell cycle arrest)MCF-7 (Breast, ER+)0.8 ± 0.04
MDA-MB-231 (Breast, ER-)1.2 ± 0.12

Conclusion

The exploration of the biological targets of this compound holds significant promise for the discovery of novel therapeutic agents. The piperidine scaffold has a proven track record in drug development, and a systematic approach to target deconvolution is paramount to unlocking the full potential of this compound. The integrated strategy outlined in this guide, combining in silico, biochemical, and cell-based methodologies, provides a robust framework for identifying and validating its biological targets. The successful execution of these studies will not only elucidate the mechanism of action of this compound but also pave the way for its optimization and translation into a clinically valuable therapeutic.

References

N-Benzylpiperidine Analogs: A Pharmacological Deep Dive for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The N-Benzylpiperidine Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The N-benzylpiperidine (N-BP) motif stands as a cornerstone in contemporary drug discovery, celebrated for its structural flexibility and three-dimensional character.[1] This versatile scaffold is not merely a molecular framework but a functional tool that medicinal chemists leverage to meticulously refine the efficacy, selectivity, and pharmacokinetic profiles of therapeutic candidates.[1][2] Its inherent ability to engage in crucial cation-π interactions with target proteins makes it a highly effective pharmacophore, particularly for targets within the central nervous system (CNS).[1][3] The archetypal example of its success is Donepezil, a leading acetylcholinesterase (AChE) inhibitor for the management of Alzheimer's disease, which features the N-BP core.[3] This guide provides an in-depth exploration of the pharmacological landscape of N-BP analogs, moving beyond simple data recitation to explain the causal relationships that govern their activity and inform rational drug design.

Section 1: The Multi-Target Landscape of N-Benzylpiperidine Analogs

The therapeutic potential of N-BP analogs stems from their ability to interact with a diverse array of biological targets. While initially recognized for their potent cholinesterase inhibition, their pharmacological reach extends to other key players in neurodegenerative and psychiatric disorders, positioning them as ideal candidates for Multi-Target-Directed Ligand (MTDL) strategies.[4][5]

Cholinesterases (AChE & BuChE): The Primary Frontier

The most extensively studied application of N-BP analogs is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In the context of Alzheimer's disease (AD), inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain, a primary strategy for symptomatic treatment.[6] Many N-BP derivatives show potent, often nanomolar, inhibitory activity against AChE.[7][8]

  • Expertise-Driven Insight: The dual inhibition of both AChE and BuChE is now considered a more comprehensive therapeutic strategy.[9][10] While AChE is dominant in the healthy brain, BuChE activity increases significantly in the AD brain, also playing a role in acetylcholine hydrolysis. Therefore, designing dual inhibitors can provide a more sustained and robust clinical effect. The selectivity between these two enzymes can be fine-tuned through specific structural modifications on the N-BP scaffold. For instance, studies have shown that replacing an isoindoline moiety with an indanone structure can maintain high AChE affinity while modulating BuChE selectivity.[8]

β-Secretase-1 (BACE-1): Tackling Amyloid Pathology

A pivotal strategy in AD research is to mitigate the production of amyloid-β (Aβ) peptides, which form toxic plaques in the brain. BACE-1 is the primary enzyme initiating this process. Several research campaigns have successfully designed N-BP analogs that dually inhibit both AChE and BACE-1, thereby addressing both the symptomatic (cholinergic) and pathological (amyloid) aspects of AD.[4][11]

Monoamine-Related Targets: Dopamine, Serotonin, and MAO

The N-BP scaffold is also adept at interacting with monoamine systems:

  • Dopamine Receptors: Certain N-BP analogs have been characterized as potent antagonists for the dopamine D4 receptor, which is implicated in neuropsychiatric conditions and has emerged as a potential target in glioblastoma.[12][13] The selectivity against other dopamine receptor subtypes (D1, D2, D3, D5) is a critical aspect of their design.[12]

  • Serotonin Transporter (SERT): Dual-target inhibitors of AChE and SERT have been designed, acknowledging the role of serotonergic deficits in the behavioral and psychological symptoms of dementia.[6][14]

  • Monoamine Oxidase (MAO): Some N-BP derivatives exhibit inhibitory activity against MAO-A or MAO-B, enzymes responsible for degrading monoamine neurotransmitters.[15] This action can complement AChE inhibition and provide neuroprotective benefits.

Sigma (σ) Receptors: A Modulatory Role

Sigma receptors (σ1 and σ2) are unique intracellular proteins involved in cellular stress responses and neuronal signaling. N-BP derivatives have been developed as high-affinity ligands for these receptors, which are implicated in pain, psychosis, and neuroprotection.[16][17][18] The development of σ1 receptor agonists or antagonists can offer therapeutic avenues for various neurological disorders.[18]

Section 2: Structure-Activity Relationships (SAR): A Guide to Rational Design

The pharmacological activity of N-BP analogs is exquisitely sensitive to their chemical structure. Understanding these relationships is paramount for optimizing potency and selectivity.

Visualizing the Core Pharmacophore

The interaction of N-BP analogs with their targets, particularly cholinesterases, can be distilled into a core pharmacophore model. The N-benzyl group often engages in π-π stacking or cation-π interactions with aromatic residues in the active site (e.g., Trp86 in AChE), while the piperidine nitrogen, being basic, is typically protonated and forms a key ionic interaction.[19]

G cluster_0 N-Benzylpiperidine Analog cluster_1 Target Protein Active Site Mol General Structure Benzyl_Group Benzyl Moiety Piperidine_N Piperidine Nitrogen (Protonated) Substituents Substituents/Linker Aromatic_Pocket Aromatic Pocket (e.g., Trp86, Tyr341 in AChE) Anionic_Site Anionic Site (Cationic Interaction) Linker_Binding Linker/Substituent Binding Region Benzyl_Group->Aromatic_Pocket π-π Stacking / Cation-π Interaction Piperidine_N->Anionic_Site Ionic Bond Substituents->Linker_Binding H-Bonds / Hydrophobic Interactions

Caption: Core pharmacophore model for N-BP analogs binding to a target.

Key SAR Insights:
  • The Benzyl Moiety: Substitution on the benzyl ring significantly impacts activity. For AChE inhibitors, bulky moieties in the para position can substantially increase activity.[7] The position of substituents is also critical; for instance, with methyl substitutions, meta-substituted analogs showed better AChE inhibition than ortho- or para-substituted ones.[19]

  • The Piperidine Ring: The basicity of the piperidine nitrogen is crucial for activity. Converting it to a less basic N-benzoylpiperidine derivative can render the compound almost inactive, highlighting the importance of the ionic interaction.[7]

  • Linker and Terminal Groups: The nature of the group attached to the piperidine ring dictates potency and target selectivity.

    • Replacing an ester linker with a more metabolically stable amide linker is a common and effective strategy.[20]

    • Rigidifying the structure, for example by replacing a flexible -(CH2)2-NH-CO-Ph chain with a rigid isoindolone moiety, can enhance potency.[21]

    • For σ1 receptor affinity, increasing the linker length between the piperidine and a terminal pyridine ring from an amino to a propylamino or butylamino group resulted in higher affinity.[22]

Compound Class/ModificationTarget(s)Key SAR FindingReference
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidineAChEBulky para-substituents on the benzamide moiety increase activity.[7]
Indanone-linked N-BP (e.g., Donepezil)AChE/BuChE5,6-dimethoxy substitution on the indanone ring is optimal for potent AChE inhibition.[8]
Phthalimide-linked N-BPAChE/BuChE, Aβ AggregationA long alkyl linker (e.g., octyl) between piperidine and phthalimide is favorable for dual activity.[23]
Purine-linked N-BPAChE/BuChEAn 8-substituted caffeine fragment linked via a methoxymethyl linker leads to potent dual inhibitors.[10]
Benzyloxypiperidine AnalogsDopamine D4N-substituents like 3,4-difluorobenzyl or 4-fluoro-3-methylbenzyl provide high D4 affinity and selectivity.[12]

Section 3: Core Methodologies for Pharmacological Profiling

A robust and logical workflow is essential for the comprehensive evaluation of novel N-BP analogs. The process integrates computational modeling, in vitro assays, and in vivo validation to build a complete pharmacological profile.

Visualizing the Experimental Workflow

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Validation design In Silico Design (Docking, ADMET Prediction) synthesis Chemical Synthesis & Purification design->synthesis primary_assay Primary Target Assays (e.g., AChE Inhibition) synthesis->primary_assay selectivity_panel Selectivity Screening (e.g., BuChE, BACE-1, Receptors) primary_assay->selectivity_panel mechanistic Mechanistic Studies (Enzyme Kinetics) selectivity_panel->mechanistic bbb_assay BBB Permeability (PAMPA Assay) mechanistic->bbb_assay neurotoxicity Cytotoxicity Assay (SH-SY5Y, PC12 cells) bbb_assay->neurotoxicity pk_study Pharmacokinetic Studies neurotoxicity->pk_study efficacy_model Efficacy Models (e.g., Scopolamine-induced amnesia) pk_study->efficacy_model

Caption: Standard experimental workflow for evaluating N-BP analogs.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a self-validating system to determine the IC50 of a test compound against AChE.

  • Principle: The enzymatic activity of AChE is measured by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be determined spectrophotometrically at 412 nm.

  • Materials:

    • AChE from Electrophorus electricus

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Test compounds (N-BP analogs)

    • Reference inhibitor (e.g., Donepezil)

    • 96-well microplate and plate reader

  • Step-by-Step Procedure:

    • Reagent Preparation: Prepare stock solutions of the test compound, reference inhibitor, AChE, ATCI, and DTNB in phosphate buffer.

    • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.

    • Controls:

      • 100% Activity Control: Add 20 µL of buffer instead of the test compound.

      • Blank: Add buffer instead of both the enzyme and test compound.

      • Reference Control: Add 20 µL of Donepezil at various concentrations.

    • Enzyme Addition: Add 20 µL of the AChE solution to each well (except the blank). Mix and incubate at 37°C for 15 minutes.

    • Initiate Reaction: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.

    • Measurement: Immediately begin monitoring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Data Analysis:

      • Calculate the rate of reaction (V) for each concentration.

      • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

      • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Self-Validation: The inclusion of a known reference inhibitor like Donepezil is critical. The calculated IC50 for the reference should fall within its historically accepted range, confirming the validity of the assay run.

Protocol: Radioligand Binding Assay for Receptor Affinity (e.g., Sigma-1 Receptor)

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor.

  • Principle: The assay measures the ability of a non-labeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor in a membrane preparation.

  • Materials:

    • Membrane preparation expressing the target receptor (e.g., from guinea pig brain or transfected cell lines).[17]

    • Radioligand (e.g., [³H]-pentazocine for σ1 receptors).

    • Non-specific binding agent (e.g., Haloperidol).

    • Test compounds (N-BP analogs).

    • Incubation buffer.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Step-by-Step Procedure:

    • Assay Setup: In test tubes, combine the membrane preparation, incubation buffer, and varying concentrations of the test compound.

    • Controls:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., Haloperidol) to saturate the receptors.

    • Reaction: Add the radioligand to all tubes to initiate the binding reaction. Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.

    • Termination: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding: Specific Binding = Total Binding - NSB.

      • Determine the IC50 of the test compound from a competition curve.

      • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Trustworthiness Check: The specific binding should constitute a high percentage (typically >80%) of the total binding. A low specific binding window would invalidate the results.

Section 4: In Vivo Corroboration and Therapeutic Potential

While in vitro assays establish the molecular activity of N-BP analogs, in vivo studies are indispensable for validating their therapeutic potential.

  • Cognitive Enhancement Models: In the context of AD, the scopolamine-induced cognitive impairment model in rodents is a standard test. Scopolamine is a muscarinic antagonist that induces a temporary amnesic state. The ability of an N-BP analog to reverse this deficit, often assessed using tasks like the Y-maze or Morris water maze, provides strong evidence of its pro-cognitive effects in a living system.[11]

  • Pharmacokinetics & Brain Penetration: For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is non-negotiable. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput in vitro method to predict BBB penetration.[11] Subsequent in vivo pharmacokinetic studies in animals are then required to determine the actual brain concentration, half-life, and oral bioavailability of the lead candidates.[11]

  • Safety & Toxicity: Preliminary safety is assessed using cytotoxicity assays against neuronal cell lines like SH-SY5Y or PC12.[5][11] Promising compounds must demonstrate low toxicity. In vivo studies then evaluate broader safety, such as hepatotoxicity, often comparing the new analogs to older drugs like tacrine, which had known liver toxicity issues.[19]

Conclusion and Future Outlook

The N-benzylpiperidine scaffold is a remarkably fruitful starting point for the design of potent and selective modulators of CNS targets. The research landscape is clearly shifting from single-target agents to sophisticated Multi-Target-Directed Ligands, particularly for complex multifactorial conditions like Alzheimer's disease.[4][5] N-BP analogs are at the forefront of this paradigm, with single molecules capable of inhibiting cholinesterases, preventing Aβ aggregation, and exhibiting neuroprotective properties.[4][5][23]

Future efforts will likely focus on refining the selectivity profiles of these analogs, optimizing their pharmacokinetic properties for better brain exposure and duration of action, and exploring their potential in other CNS disorders beyond Alzheimer's disease. The integration of advanced computational techniques with robust in vitro and in vivo pharmacological evaluation will continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

"literature review of piperidine-based compounds in drug discovery"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast array of natural products, from the pungent piperine in black pepper to complex alkaloids, has long signaled its biological relevance.[2] This has inspired generations of chemists to explore its potential in therapeutic design. Today, the piperidine scaffold is a privileged structure, embedded in a multitude of FDA-approved drugs across a wide spectrum of therapeutic areas.[3] Its remarkable success can be attributed to a confluence of favorable properties:

  • Structural Versatility: The piperidine ring can adopt various conformations, allowing for precise three-dimensional arrangements of substituents to optimize interactions with biological targets.[1]

  • Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a donor, facilitating strong and specific binding to proteins. The overall scaffold contributes to favorable pharmacokinetic properties, including aqueous solubility and membrane permeability.[1]

  • Synthetic Accessibility: A rich and well-established portfolio of synthetic methodologies enables the efficient construction and derivatization of the piperidine core, making it a highly tractable scaffold for medicinal chemists.[1][4]

This guide provides a comprehensive technical overview of the role of piperidine-based compounds in drug discovery, delving into their diverse pharmacological activities, key synthetic strategies, and the intricate structure-activity relationships that govern their therapeutic efficacy.

The Pharmacological Landscape of Piperidine-Based Drugs

The therapeutic footprint of piperidine-containing drugs is remarkably broad, underscoring the scaffold's ability to be tailored for a multitude of biological targets. The following sections explore its impact on several key therapeutic areas.

Central Nervous System (CNS) Disorders

The piperidine moiety is a recurring motif in drugs targeting the central nervous system, a testament to its ability to cross the blood-brain barrier and interact with various neuronal receptors and enzymes.[5][6]

Alzheimer's Disease: Donepezil, a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[7][8][9][10] It functions as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][10] By inhibiting this enzyme, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.[7][10][11]

Mechanism of Action: Donepezil in Alzheimer's Disease

Donepezil_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Donepezil Donepezil Donepezil->AChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Mechanism of action of Donepezil in enhancing cholinergic neurotransmission.

Schizophrenia: Risperidone, another key piperidine-containing drug, is an atypical antipsychotic used in the management of schizophrenia.[12][13] Its therapeutic effect is attributed to its potent antagonism of both serotonin 5-HT2 and dopamine D2 receptors.[12][14] This dual-receptor antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[12] Paliperidone, the active metabolite of risperidone, also possesses antipsychotic activity.[15]

Attention-Deficit/Hyperactivity Disorder (ADHD): Methylphenidate, a widely prescribed medication for ADHD, features a piperidine ring in its structure.[16] It acts as a central nervous system stimulant by blocking the reuptake of dopamine and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft.

Pain Management: The Opioid Analgesics

The phenylpiperidine class of synthetic opioids plays a crucial role in modern pain management.[17] Fentanyl, a highly potent synthetic opioid, is a prominent member of this class.[1] It exerts its analgesic effects by acting as a potent agonist at the μ-opioid receptor.[1] Tramadol, another piperidine-containing analgesic, has a dual mechanism of action, acting as a weak μ-opioid receptor agonist and also inhibiting the reuptake of serotonin and norepinephrine.[18][19]

Infectious Diseases

Piperidine-based compounds have also emerged as important agents in the fight against infectious diseases.

HIV/AIDS: The development of potent HIV protease inhibitors has been a cornerstone of antiretroviral therapy. Several of these inhibitors incorporate a piperidine moiety, which can be designed to interact favorably with the active site of the viral protease.[20][21][22] For instance, the flexible piperidine ring can be utilized as a P2 ligand to enhance interactions with the S2 subsite of the HIV-1 protease, leading to potent inhibition of viral replication.[20][21][22][23]

Oncology

The piperidine scaffold is increasingly being incorporated into the design of novel anticancer agents.[2][24] These compounds target a variety of cancer-related pathways, including angiogenesis, cell cycle regulation, and signal transduction.[24][25] For example, piperidine derivatives have been developed as inhibitors of key kinases involved in cancer progression, such as VEGFR and CDK2.[24][25] Some piperidine-containing compounds have also demonstrated the ability to interact with DNA and exhibit cytotoxic effects against various cancer cell lines.[26]

Table 1: Representative FDA-Approved Drugs Containing a Piperidine Scaffold

Drug NameTherapeutic AreaMechanism of Action
Donepezil Alzheimer's DiseaseReversible acetylcholinesterase inhibitor[7][10]
Risperidone SchizophreniaSerotonin 5-HT2 and dopamine D2 receptor antagonist[12][14]
Methylphenidate ADHDDopamine and norepinephrine reuptake inhibitor[16]
Fentanyl Pain Managementμ-opioid receptor agonist[1]
Loratadine AllergiesHistamine H1 receptor antagonist
Minoxidil Hair LossVasodilator

Key Synthetic Strategies for Piperidine Scaffolds

The synthetic accessibility of the piperidine ring is a major advantage in drug discovery. A variety of robust and versatile methods have been developed for its construction and functionalization.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical routes to piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[27] This method involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine with PtO₂

  • Reaction Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).[28]

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.[28]

  • Hydrogenation: Seal the reactor and purge with an inert gas. Pressurize the reactor with hydrogen gas to 50-70 bar.[28]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6-10 hours, monitoring the progress by thin-layer chromatography (TLC).[28]

  • Work-up: After completion, cautiously quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[28]

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired piperidine derivative.[28]

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: The acidic medium protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[28]

  • PtO₂ (Adams' Catalyst): This is a highly effective and commonly used catalyst for the hydrogenation of aromatic rings.

  • High Pressure of Hydrogen: The aromaticity of the pyridine ring requires relatively harsh conditions, including high hydrogen pressure, to achieve complete reduction.

Visualization of a General Synthetic Workflow

Synthesis_Workflow Start Substituted Pyridine Step1 Dissolve in Glacial Acetic Acid Start->Step1 Step2 Add PtO2 Catalyst Step1->Step2 Step3 Hydrogenation (H2, 50-70 bar) Step2->Step3 Step4 Work-up and Purification Step3->Step4 End Substituted Piperidine Step4->End

Caption: A generalized workflow for the synthesis of piperidines via catalytic hydrogenation.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are important piperidine-containing scaffolds.[29][30][31] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[29][30]

Experimental Protocol: Pictet-Spengler Synthesis of a 1-Substituted Pyridoindole

  • Reactant Preparation: Dissolve tryptamine (1.0 equiv) and the desired aldehyde (e.g., benzaldehyde, 1.1 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂).[30]

  • Acid Catalysis: Add an acid catalyst, such as trifluoroacetic acid (TFA, 1.2 equiv), to the reaction mixture.[30]

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC.[30]

  • Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent.[30]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[30]

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a versatile cycloaddition reaction for the construction of tetrahydropyridine rings.[32] In the inverse-electron-demand variant, an electron-poor aza-diene reacts with an electron-rich dienophile to form the six-membered heterocycle.[32] This method is particularly useful for the synthesis of highly substituted piperidine precursors.[32]

Structure-Activity Relationship (SAR) Studies: Fine-Tuning Therapeutic Efficacy

The development of potent and selective piperidine-based drugs relies heavily on understanding the structure-activity relationship (SAR). By systematically modifying the substituents on the piperidine ring, medicinal chemists can optimize a compound's pharmacological profile.

For example, in the development of HIV protease inhibitors, the stereochemistry and nature of the substituents on the piperidine ring, which acts as the P2 ligand, have a profound impact on the inhibitory potency.[20][21] Introducing a carboxamide group at the 3-position of the piperidine ring can lead to enhanced hydrogen bonding interactions with the protease active site, resulting in a significant increase in antiviral activity.[21]

Similarly, in the design of opioid analgesics, the nature of the substituent on the piperidine nitrogen and the presence of a phenyl group at the 4-position are critical for high-affinity binding to the μ-opioid receptor.

Future Perspectives

The piperidine scaffold continues to be a fertile ground for drug discovery. The development of novel synthetic methodologies, including asymmetric synthesis to access chiral piperidines, is expanding the chemical space that can be explored.[33][34][35][36] Furthermore, the application of computational modeling and structure-based drug design is enabling a more rational approach to the design of piperidine-based ligands with improved potency and selectivity. As our understanding of complex diseases deepens, the versatility of the piperidine ring will undoubtedly continue to be harnessed to create the next generation of innovative medicines.

References

A Technical Guide to Determining the Aqueous Solubility of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2] Methyl 2-(1-benzylpiperidin-4-ylidene)acetate, a piperidine derivative, represents a class of compounds with significant therapeutic potential. However, a lack of publicly available, experimentally derived solubility data necessitates a standardized and rigorous approach to its characterization. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the thermodynamic equilibrium solubility of this compound. We delve into the causal reasoning behind experimental design, present detailed, self-validating protocols for solubility determination across a physiologically relevant pH range, and outline robust analytical quantification using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are grounded in principles outlined by the United States Pharmacopeia (USP) and international regulatory guidelines, ensuring data integrity and reproducibility.

Introduction: The Criticality of Solubility Data

In drug discovery and development, solubility is a foundational physicochemical property that governs the dissolution rate and subsequent absorption of an orally administered drug.[1][3] Poor aqueous solubility can lead to low and erratic bioavailability, hindering clinical efficacy and posing significant formulation challenges.[4] For this compound, understanding its solubility profile is the first step in assessing its potential as a drug candidate and informs the strategy for formulation development.

This guide will focus on determining the thermodynamic equilibrium solubility , which represents the true saturation point of the compound in a given medium at equilibrium.[5][6][7] This is distinct from kinetic solubility, which is often measured in high-throughput screening but can be influenced by the dissolution rate and may not reflect the true equilibrium state.[8][9][10][11]

Physicochemical Properties & Rationale for Experimental Design

A thorough understanding of the molecule's structure is paramount for designing a meaningful solubility study.

Molecular Structure: this compound

  • Core Structure: A piperidine ring, which is a saturated heterocycle containing a nitrogen atom.

  • Key Functional Groups:

    • Tertiary Amine (Piperidine Nitrogen): This group is basic and is expected to be protonated at low pH. The pKa of this amine will dictate the pH range over which solubility changes significantly.

    • Ester (Methyl Acetate): Susceptible to hydrolysis, especially at extreme pH values (acidic or basic), which must be monitored.

    • Benzyl Group: A large, non-polar substituent that will likely decrease overall aqueous solubility.

    • Ylidene Acrylate Moiety: Contributes to the overall size and potential for intermolecular interactions.

The Influence of pH

The presence of the basic piperidine nitrogen means that the solubility of this compound will be highly pH-dependent.[12][13][14]

  • In acidic solutions (low pH): The tertiary amine will be protonated, forming a positively charged cation. This ionized form is significantly more polar and will exhibit much higher aqueous solubility.[12][14][15]

  • In neutral to basic solutions (high pH): The compound will exist predominantly in its neutral, free base form. This un-ionized form is less polar, and its solubility will be substantially lower, governed by the energy required to break its crystal lattice and solvate the neutral molecule.

Therefore, determining solubility across a range of pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) is essential to mimic the physiological environments of the gastrointestinal tract and to identify the intrinsic solubility (S₀) of the free base.[16][17]

Choice of Solvents and Media
  • Aqueous Buffers: To assess pH-dependent solubility, a series of buffers representing physiological conditions are required. Standard buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8 and 7.4) should be used.[18][19] It is critical that the buffer components themselves do not interact with or salt out the compound.[5][16]

  • Co-solvents: In cases of very low aqueous solubility, the use of co-solvents (e.g., ethanol, propylene glycol, PEG 400) can be explored to enhance solubility.[20][21][22] Co-solvents work by reducing the polarity of the aqueous medium, which can improve the solvation of hydrophobic molecules.[23][22] This guide, however, will focus on aqueous solubility as the primary determinant for biopharmaceutical assessment.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method .[17][24][25][26] This method ensures that the solution is in equilibrium with the solid drug, providing the most accurate and reliable solubility value.[6][27][28]

Materials and Equipment
  • This compound (solid form, purity >98%)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M HCl, pH ~1.2

  • 50 mM Acetate buffer, pH 4.5

  • 50 mM Phosphate buffer, pH 6.8

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or PVDF)

  • HPLC system with UV detector

  • Glass vials (e.g., 4 mL) with screw caps

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" ensures that a solid phase remains at the end of the experiment, confirming saturation. A starting point of ~5-10 mg per 1 mL of solvent is recommended.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each pre-prepared aqueous buffer (pH 1.2, 4.5, 6.8, 7.4) to the vials in triplicate.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25°C or 37°C for biopharmaceutical relevance) and agitation speed (e.g., 150 rpm). The system must be allowed to reach equilibrium. A minimum incubation time of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully achieved.[6][9][27]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

  • Sample Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded accurately.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in Section 4.

  • pH Verification: Measure the final pH of the remaining supernatant in each vial to ensure it has not shifted significantly during the experiment.

The logical flow of this protocol is designed to be a self-validating system. The presence of excess solid at the end confirms saturation, and triplicate measurements provide statistical confidence in the result.

G cluster_prep Preparation Phase cluster_eq Equilibration Phase cluster_analysis Analysis Phase A Weigh excess solid API into vials B Add precise volume of aqueous buffer (pH 1.2, 4.5, 6.8, 7.4) A->B C Seal and incubate (24-48h at 25°C) on orbital shaker B->C D Settle & Centrifuge (Optional) C->D E Filter supernatant (0.22 µm syringe filter) D->E F Dilute filtrate accurately E->F H Verify final pH of remaining solution E->H G Quantify by validated HPLC-UV F->G I Calculate Solubility (mg/mL or µg/mL) G->I

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography with UV detection is a robust and widely adopted technique for quantifying piperidine-containing compounds.[29]

Chromatographic Conditions (Starting Point)
ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)The non-polar stationary phase provides good retention for the moderately non-polar analyte.[29]
Mobile Phase Acetonitrile : Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent and improves peak shape for the basic amine. A gradient may be needed.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at ~254 nmThe benzyl group provides a strong chromophore for UV detection. Wavelength should be optimized.
Injection Volume 10 µLStandard volume, adjustable based on sensitivity.
Column Temp. 30°CEnsures reproducible retention times.
Method Validation

The analytical method must be validated to ensure accuracy and reliability. Key validation parameters as per ICH Q2(R1) guidelines include:

  • Linearity: A calibration curve must be constructed using at least five standard concentrations. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Determined by spike-recovery experiments at multiple concentration levels.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) measurements, with RSD% typically <2%.

  • Specificity: The method should be able to resolve the analyte peak from any potential degradants or impurities.

  • Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison.

Table 1: Aqueous Solubility of this compound at 25°C

Buffer pH (Initial)Final pH (Mean ± SD)Solubility (µg/mL) (Mean ± SD, n=3)Solubility (mM) (Mean ± SD, n=3)
1.2 (0.1 M HCl)[Experimental Data][Experimental Data][Experimental Data]
4.5 (Acetate)[Experimental Data][Experimental Data][Experimental Data]
6.8 (Phosphate)[Experimental Data][Experimental Data][Experimental Data]
7.4 (Phosphate)[Experimental Data][Experimental Data][Experimental Data]

The relationship between the compound's ionization state and its resulting solubility can be visualized effectively.

G cluster_low_ph Low pH (Acidic Environment) cluster_high_ph High pH (Neutral/Basic Environment) Low_pH Protonated Form (Cationic) High Polarity High_Sol High Aqueous Solubility Low_pH->High_Sol High_pH Neutral Form (Free Base) Low Polarity Low_Sol Low Aqueous (Intrinsic) Solubility High_pH->Low_Sol

Caption: Relationship between pH, Ionization, and Solubility.

Interpretation: The data will likely show a significant drop in solubility as the pH increases past the pKa of the piperidine nitrogen. The lowest solubility value, observed at the highest pH, represents the intrinsic solubility (S₀) of the neutral form of the molecule. This value is particularly important for predicting absorption, as it is the neutral form that preferentially diffuses across lipid membranes in the intestine.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the experimental determination of the aqueous solubility of this compound. By following the detailed shake-flask protocol and utilizing a validated HPLC-UV analytical method, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in the drug development process, from lead optimization and candidate selection to pre-formulation and the design of appropriate in vivo studies. The principles and methodologies detailed herein are compliant with international standards, ensuring the integrity and regulatory acceptability of the generated solubility data.[30][31][32][33][34] Future work should include determining the compound's pKa and logP to build a complete biopharmaceutical profile.

References

"spectroscopic data for piperidin-2-ylmethyl acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of Piperidin-2-ylmethyl Acetate

Authored by a Senior Application Scientist

Introduction: The Structural Significance of Piperidin-2-ylmethyl Acetate

Piperidin-2-ylmethyl acetate is a functionalized heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The piperidine ring is a "privileged scaffold," a structural motif frequently found in a wide array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence is due to favorable physicochemical properties, including aqueous solubility and the ability to form key interactions with biological targets.[1]

This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing a detailed overview of the spectroscopic data required to unambiguously identify and characterize piperidin-2-ylmethyl acetate. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data will be explained to provide a self-validating framework for analysis.

Context: Synthesis of the Analyte

Before spectroscopic analysis, the compound must be synthesized. A common and efficient method involves a two-step process starting from the commercially available precursor, (piperidin-2-yl)methanol.[1] This precursor is first synthesized, often via the debenzylation of a protected intermediate, and then acetylated to yield the final product.[1] Understanding the synthetic route is crucial as it informs potential impurities and side products that could interfere with spectroscopic analysis.

The general workflow for this synthesis is outlined below. The key transformation is the acetylation of the primary alcohol in the presence of the secondary amine, which is a common and well-documented procedure.[1]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acetylation Protected Precursor Protected Precursor Debenzylation Debenzylation Protected Precursor->Debenzylation Pd/C, H₂ Precursor_Alcohol (Piperidin-2-yl)methanol Debenzylation->Precursor_Alcohol Acetylation Acetylation Precursor_Alcohol->Acetylation Acetic Anhydride, Pyridine Final_Product Piperidin-2-ylmethyl Acetate Acetylation->Final_Product

Caption: General synthetic workflow for piperidin-2-ylmethyl acetate.[1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and stereochemistry of piperidin-2-ylmethyl acetate.

Experimental Protocol: ¹H and ¹³C NMR

The following is a generalized, yet robust, protocol for acquiring high-quality NMR data for a small organic molecule like piperidin-2-ylmethyl acetate.[3]

  • Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.[3] The choice of solvent is critical; CDCl₃ is often used for its ability to dissolve a wide range of organic compounds and for its well-defined residual solvent peak used for spectral referencing.

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is essential for resolving complex multiplets in the piperidine ring.[3]

  • ¹H NMR Acquisition:

    • Set the spectral width from 0 to 12 ppm.[3]

    • Average 8-16 scans to achieve an adequate signal-to-noise ratio.[3]

    • Reference the spectrum to the residual CDCl₃ peak at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width from 0 to 220 ppm.[3]

    • A significantly larger number of scans (e.g., 128 or more) is required due to the low natural abundance (~1.1%) of the ¹³C isotope.[3]

    • Employ proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.[3]

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Predicted ¹H NMR Data & Interpretation

The predicted ¹H NMR spectrum provides a unique fingerprint of the molecule. Each signal's chemical shift (δ), multiplicity, and integration corresponds to a specific set of protons.

Table 1: Predicted ¹H NMR Data for Piperidin-2-ylmethyl Acetate [3]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.1 - 4.3 Multiplet (m) 2H -CH₂-O-
~3.0 - 3.2 Multiplet (m) 1H N-CH- (Piperidine C2)
~2.8 - 3.0 Multiplet (m) 2H -CH₂-N- (Piperidine C6)
2.05 Singlet (s) 3H -C(O)-CH₃
~1.8 Broad Singlet (br s) 1H N-H

| ~1.3 - 1.7 | Multiplet (m) | 6H | Piperidine ring protons (C3, C4, C5) |

Interpretation:

  • -C(O)-CH₃ (δ 2.05): The sharp singlet integrating to 3 protons is characteristic of the methyl group of the acetate moiety. Its singlet nature indicates no adjacent protons.

  • -CH₂-O- (δ ~4.1 - 4.3): The two protons on the carbon adjacent to the ester oxygen are deshielded, shifting them downfield. They appear as a multiplet due to coupling with the proton on C2 of the piperidine ring.

  • Piperidine Ring Protons (δ ~1.3 - 3.2): The protons on the piperidine ring produce a series of complex, overlapping multiplets. The protons at C6 (adjacent to the nitrogen) are typically found around 2.8-3.0 ppm, while the proton at C2 (the chiral center) is further downfield due to the influence of both the nitrogen and the acetate group. The remaining ring protons (C3, C4, C5) form a complex signal group in the more upfield region of ~1.3 - 1.7 ppm.

  • N-H (δ ~1.8): The proton on the nitrogen typically appears as a broad singlet. Its chemical shift can be variable and it may exchange with trace amounts of D₂O in the solvent, causing it to diminish or disappear.

Predicted ¹³C NMR Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for Piperidin-2-ylmethyl Acetate [3]

Chemical Shift (δ) ppm Carbon Type Assignment
~171 Quaternary (C=O) Acetate carbonyl
~68 Methylene (-CH₂-) -CH₂-O-
~55 Methine (-CH-) Piperidine C2
~46 Methylene (-CH₂-) Piperidine C6
~26 Methylene (-CH₂-) Piperidine C3
~24 Methylene (-CH₂-) Piperidine C5
~21 Methyl (-CH₃) -C(O)-CH₃

| ~20 | Methylene (-CH₂-) | Piperidine C4 |

Interpretation:

  • Carbonyl Carbon (δ ~171): The most downfield signal corresponds to the ester carbonyl carbon, which is highly deshielded.

  • Oxygen-Linked Carbons: The methylene carbon attached to the ester oxygen (-CH₂-O-) appears around 68 ppm. The methine carbon at C2 of the piperidine ring is found near 55 ppm.[3]

  • Nitrogen-Linked Carbons: The methylene carbon at C6, adjacent to the nitrogen, is located at approximately 46 ppm.[3]

  • Aliphatic Carbons: The remaining piperidine ring carbons (C3, C4, C5) appear in the upfield region between 20-30 ppm. The acetate methyl carbon is also found in this region, typically around 21 ppm.[3]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: FTIR
  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.[3] Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl).[3]

  • Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.[3] A background spectrum of air (or the KBr plate) is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Data & Interpretation

The presence of key functional groups in piperidin-2-ylmethyl acetate gives rise to characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for Piperidin-2-ylmethyl Acetate

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3300 Medium, Broad N-H Stretch Secondary Amine
2940-2850 Strong C-H Stretch Aliphatic (CH₂, CH₃)
~1740 Strong C=O Stretch Ester Carbonyl
~1240 Strong C-O Stretch Ester

| ~1170 | Medium | C-N Stretch | Amine |

Interpretation:

  • C=O Stretch (~1740 cm⁻¹): The most prominent and diagnostic peak in the spectrum will be a strong, sharp absorption corresponding to the carbonyl stretch of the ester group. Its position confirms the presence of the acetate functionality.

  • N-H Stretch (~3300 cm⁻¹): A medium-intensity, somewhat broad peak in this region is indicative of the N-H stretching vibration of the secondary amine in the piperidine ring.

  • C-H Stretch (2940-2850 cm⁻¹): Strong absorptions in this region are due to the stretching vibrations of the various sp³-hybridized C-H bonds in the piperidine ring and the acetate group.

  • C-O Stretch (~1240 cm⁻¹): A strong band in the fingerprint region corresponds to the C-O single bond stretch of the ester, further confirming this functional group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and support the proposed structure.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ionization chamber, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the electron beam causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, charged ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.[3]

Predicted Mass Spectrum Data & Interpretation

The fragmentation pattern is often predictable and provides structural clues.

G Molecule Piperidin-2-ylmethyl Acetate (M) Ionization Ionization (-e⁻) Molecule->Ionization MolecularIon Molecular Ion [M]⁺• m/z = 157 Ionization->MolecularIon Fragment1 [C₅H₁₀N-CH₂]⁺ m/z = 98 MolecularIon->Fragment1 α-cleavage Fragment2 [C₅H₁₀N]⁺ m/z = 84 Fragment1->Fragment2 NeutralLoss1 - •CH₂COOCH₃ NeutralLoss2 - CH₂

Caption: A simplified fragmentation pathway for piperidin-2-ylmethyl acetate.

Table 4: Predicted Key Ions in the Mass Spectrum

m/z Relative Intensity Assignment
157 Low to Medium [M]⁺• (Molecular Ion)
98 High [C₅H₁₀N-CH₂]⁺
84 High [C₅H₁₀N]⁺ (Piperidinyl cation)

| 43 | High | [CH₃CO]⁺ (Acylium ion) |

Interpretation:

  • Molecular Ion (m/z 157): The peak corresponding to the intact molecular ion confirms the molecular weight of the compound.

  • Base Peak (m/z 98): A very common and characteristic fragmentation for 2-substituted piperidines is the alpha-cleavage, where the bond between C2 and the substituent is broken. This results in the loss of the acetoxymethyl radical and the formation of a stable iminium cation at m/z 98. This is often the most abundant ion (the base peak).

  • Piperidinyl Cation (m/z 84): Further fragmentation of the m/z 98 ion can lead to the formation of the piperidinyl cation at m/z 84.[4]

  • Acylium Ion (m/z 43): A peak at m/z 43 is characteristic of the acylium ion [CH₃CO]⁺, confirming the presence of the acetate group.

Conclusion

The collective analysis of NMR, IR, and MS data provides a definitive structural confirmation of piperidin-2-ylmethyl acetate. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the key ester and secondary amine functional groups. Finally, mass spectrometry verifies the molecular weight and provides a fragmentation pattern consistent with the proposed structure, notably the characteristic alpha-cleavage leading to the m/z 98 base peak. This integrated spectroscopic approach forms a self-validating system for the unambiguous characterization of this important chemical building block.

References

Methodological & Application

Application Note: Structural and Conformational Analysis of Piperidine Derivatives using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous saturated heterocycle and a privileged scaffold in medicinal chemistry, found in numerous natural products and blockbuster pharmaceuticals. Its conformational flexibility, basic nitrogen atom, and the ability to be substituted at multiple positions allow it to present functional groups in precise three-dimensional orientations, critical for molecular recognition and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of these molecules.[1] It provides detailed insights into the molecular structure, including connectivity, substitution patterns, and, crucially, the stereochemistry and conformational dynamics of the piperidine ring.[2] This application note provides a comprehensive guide to the principles and protocols for analyzing piperidine derivatives using ¹H and ¹³C NMR, from sample preparation to advanced 2D spectral interpretation.

Foundational Principles: Understanding the NMR of the Piperidine Ring

The power of NMR in analyzing piperidine derivatives stems from its sensitivity to the unique electronic and spatial environments of each nucleus within the molecule.

The Dominance of the Chair Conformation

The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. This conformation features two distinct proton environments: axial (ax) , which are parallel to the principal C3 axis of the ring, and equatorial (eq) , which are located around the "equator" of the ring. The nitrogen atom undergoes rapid inversion at room temperature, leading to a rapid exchange between two chair conformers.

Interpreting ¹H NMR Spectra: Chemical Shifts and Anisotropy

In an unsubstituted piperidine ring, the rapid conformational inversion at room temperature results in time-averaged signals. However, substitution locks the ring into a preferred conformation, allowing for the distinction between axial and equatorial protons.

  • Axial vs. Equatorial Protons: Generally, axial protons are more shielded (resonate at a lower chemical shift, further upfield) than their equatorial counterparts. This is due to the diamagnetic anisotropy of the adjacent C-C single bonds. An axial proton is oriented in the shielding cone of the neighboring C-C bonds, while an equatorial proton is not.

  • Protons α to Nitrogen (C2/C6): These protons are deshielded by the electronegative nitrogen atom and typically resonate in the range of δ 2.6-3.2 ppm.[3]

  • Protons β and γ to Nitrogen (C3/C5, C4): These protons are further from the nitrogen and resonate further upfield, typically in the δ 1.4-1.8 ppm range.[3]

The Power of J-Coupling: Elucidating Stereochemistry

Scalar (or J-) coupling, observed as signal splitting (multiplicity), arises from the interaction of nuclear spins through covalent bonds. The magnitude of the vicinal (three-bond, ³J) coupling constant is highly dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[4] This is the most powerful tool for determining the relative stereochemistry of substituents.

  • Large Coupling (³J_ax,ax ≈ 10-13 Hz): A large coupling constant is characteristic of a diaxial relationship between two protons, where the dihedral angle is approximately 180°. The presence of a signal with a large splitting pattern is strong evidence for an axial proton coupled to another axial proton.[5]

  • Small Coupling (³J_ax,eq and ³J_eq,eq ≈ 2-5 Hz): Smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions, where the dihedral angles are approximately 60°.[5]

¹³C NMR Spectra: A Map of the Carbon Skeleton

Proton-decoupled ¹³C NMR provides a single peak for each chemically unique carbon atom, offering a clear view of the carbon framework.

  • Carbons α to Nitrogen (C2/C6): These carbons are significantly deshielded and appear around δ 45-60 ppm. The exact shift is sensitive to the nature of the N-substituent.[6][7][8]

  • Carbons β to Nitrogen (C3/C5): These typically resonate in the δ 25-35 ppm range.[9]

  • Carbon γ to Nitrogen (C4): The C4 carbon is generally the most shielded, appearing around δ 22-30 ppm.[9]

  • Substituent Effects: Electron-withdrawing groups on the nitrogen atom generally cause a downfield shift (deshielding) of the α-carbons (C2/C6).[7]

Position Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Key Considerations
N-H1.0 - 3.0 (often broad)N/AExchangeable with D₂O; shift is concentration and solvent dependent.
C2/C6 (α)2.6 - 3.245 - 60Highly sensitive to N-substitution. Equatorial protons are typically downfield of axial protons.
C3/C5 (β)1.4 - 1.825 - 35Complex multiplicity due to coupling with protons at C2/C4/C6.
C4 (γ)1.4 - 1.822 - 30Often shows the most upfield signals for both ¹H and ¹³C.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted Piperidine Ring.[3][6][8][9][10]

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining high-quality, interpretable NMR data.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Analyte Quantity:

    • ¹H NMR: Dissolve 5-20 mg of the piperidine derivative.[11]

    • ¹³C NMR: A higher concentration is required due to the lower natural abundance of the ¹³C isotope. Aim for 20-100 mg, or as much as will readily dissolve.[11][12]

  • Solvent Selection:

    • Choose a deuterated solvent that fully dissolves the sample. Common choices include Chloroform-d (CDCl₃), DMSO-d₆, and Methanol-d₄.

    • Be aware that solvent choice can influence the conformational equilibrium of the piperidine ring.[13] For instance, polar solvents may stabilize conformers with larger dipole moments.

    • The required volume is typically 0.6-0.7 mL for a standard 5 mm NMR tube.[14]

  • Filtration (Critical Step):

    • Ensure the final solution is free of any particulate matter. Suspended solids will severely degrade the magnetic field homogeneity, leading to broad spectral lines.

    • Filter the sample solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry NMR tube.[12]

  • Internal Standard:

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[11]

G

Data Acquisition: Key 1D and 2D NMR Experiments

A combination of 1D and 2D NMR experiments is typically required for complete structural assignment.[15][16]

  • ¹H NMR: The standard starting point. Provides information on proton environments, integration (proton count), and coupling constants.

  • ¹³C{¹H} NMR: A proton-decoupled experiment that shows all unique carbon signals.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, DEPT-135) used to determine the multiplicity of each carbon signal (i.e., distinguishing between CH, CH₂, and CH₃ groups). Quaternary carbons are absent.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart. This is invaluable for tracing out proton networks within the ring.[17]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). It is the most reliable way to assign carbon signals based on their known proton assignments.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH, ³J_CH). This is crucial for connecting different spin systems and for assigning quaternary carbons.[17]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for confirming stereochemical assignments, such as differentiating between axial and equatorial substituents by observing their proximity to other ring protons.

Data Interpretation: A Step-by-Step Guide

  • Analyze the ¹H NMR Spectrum:

    • Identify the number of distinct proton signals.

    • Use integration to determine the relative number of protons for each signal.

    • Analyze the chemical shifts. Are there signals in the δ 2.6-3.2 ppm range, indicative of protons α to the nitrogen?

    • Carefully measure the coupling constants (J-values in Hz) from the splitting patterns. Look for large diaxial couplings (~10-13 Hz) which are stereochemically definitive.

  • Assign Carbon Signals:

    • Use the HSQC spectrum to correlate each proton signal with its directly attached carbon. This provides immediate, unambiguous assignments for all protonated carbons.

  • Connect the Fragments:

    • Use the COSY spectrum to walk around the piperidine ring, connecting adjacent protons (e.g., H2 → H3 → H4).

    • Use the HMBC spectrum to confirm long-range connectivity. For example, a correlation from the protons of an N-methyl group to C2 and C6 of the piperidine ring confirms its attachment point. HMBC is also the primary method for assigning non-protonated quaternary carbons.

  • Determine Conformation and Stereochemistry:

    • Combine the ³J_HH coupling constants with NOESY data. For a substituent at C4, a strong NOE to the axial protons at C2 and C6 would indicate that the substituent is also in an axial position. Conversely, an equatorial substituent would show NOEs to both axial and equatorial protons on adjacent carbons.

G

Conclusion

¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques, offers a powerful and definitive suite of tools for the analysis of piperidine derivatives. A systematic approach, beginning with high-quality sample preparation and progressing through a logical series of 1D and 2D experiments, enables researchers to confidently determine not only the chemical structure but also the intricate stereochemical and conformational details that govern the biological function of these vital molecules.

References

Application Note: A Strategic Approach to the HPLC Purification of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Methyl 2-(1-benzylpiperidin-4-ylidene)acetate is a versatile synthetic intermediate whose structural motifs, including the 1-benzylpiperidine core, are of significant interest in medicinal chemistry for developing agents targeting the central nervous system (CNS).[1] The purity of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the pharmacological profile of final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for the analysis and purification of this compound.

This application note provides a comprehensive guide to developing a robust HPLC purification protocol for this compound. We will delve into a logical, science-first approach, moving from an analysis of the molecule's physicochemical properties to a detailed, step-by-step protocol for both analytical method development and preparative scale-up. The key challenges addressed include managing the basicity of the piperidine nitrogen to ensure optimal peak shape and considering the potential for geometric (E/Z) isomerism inherent in the ylidene structure.

Physicochemical & Chromatographic Profile

A successful purification strategy begins with a thorough understanding of the target molecule. The key structural features of this compound dictate its behavior in a chromatographic system.

  • Piperidine Moiety: The presence of a tertiary amine within the piperidine ring (pKa ≈ 7-9) imparts basic properties to the molecule. In Reversed-Phase (RP) HPLC, this basic nitrogen can interact ionically with residual acidic silanol groups on the silica-based stationary phase, leading to significant peak tailing and poor resolution.[2]

  • Benzyl Group & α,β-Unsaturated Ester: The aromatic benzyl group and the conjugated ester system are strong chromophores, making UV detection highly effective. The overall structure suggests moderate polarity, making it an ideal candidate for Reversed-Phase HPLC.[3][4]

  • Exocyclic Double Bond: The ylidene functionality indicates a C=C double bond, which can exist as geometric isomers (E/Z). These isomers may or may not be separable under standard HPLC conditions but must be considered during method development, as they can present as closely eluting peaks or a single broadened peak.[5]

A summary of the compound's relevant properties is presented below.

PropertyValue / CharacteristicImplication for HPLC Purification
Molecular Formula C₁₅H₁₉NO₂[6]Guides mass-based detection if used.
Molecular Weight 245.32 g/mol Basic information for calculations.
Predicted pKa ~7.9 (basic)[4]High potential for peak tailing on silica columns; requires mobile phase pH control.
Predicted XLogP3 2.4 - 2.7[4]Moderately lipophilic; ideal for Reversed-Phase HPLC with a C18 or similar column.
UV Chromophore Benzyl ring, α,β-unsaturated esterStrong UV absorbance expected; suitable for detection between 220-280 nm.
Structural Feature Exocyclic Double BondPotential for E/Z geometric isomers, which may require specific column chemistries for resolution.[5]

HPLC Method Development Strategy

Our strategy is built on a systematic approach to Reversed-Phase HPLC, which is the most suitable mode for this compound.[2] The workflow involves selecting the appropriate column and mobile phase, running a scouting gradient to determine elution characteristics, and then optimizing the method for the best possible resolution and peak shape.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Development & Optimization cluster_scale Phase 3: Finalization A Analyze Compound Properties (pKa, LogP) B Select HPLC Mode (Reversed-Phase) A->B C Choose Column (C18, Base-Deactivated) B->C D Select Mobile Phase (ACN/Water + Acidic Modifier) C->D E Run Scouting Gradient (e.g., 5-95% B) D->E F Evaluate Chromatogram (Retention, Peak Shape, Resolution) E->F G Optimize Gradient/Isocratic Conditions F->G H Assess Need for Isomer Separation (e.g., Alternative Column) G->H I Validate Analytical Method H->I J Scale-Up to Preparative HPLC I->J

Caption: A systematic workflow for HPLC method development and scale-up.

Causality Behind Experimental Choices
  • Mode Selection (Reversed-Phase): Given the compound's moderate polarity (XLogP3 ~2.7), RP-HPLC is the logical choice.[4] It offers robust and reproducible separations for a wide range of organic molecules.

  • Stationary Phase (Column): A standard C18 column is the universal starting point for RP-HPLC method development.[2][7] However, to proactively address the basicity of the piperidine nitrogen, a modern, base-deactivated C18 column with low silanol activity is highly recommended to minimize secondary ionic interactions and reduce peak tailing.[2][3] If separation of potential E/Z isomers is required, a column providing shape-based selectivity, such as a cholesterol-bonded phase, could be explored.[5][8]

  • Mobile Phase: A combination of HPLC-grade acetonitrile (ACN) and water is a standard mobile phase for RP-HPLC.[3] ACN often provides sharper peaks and lower backpressure compared to methanol. The most critical choice here is the addition of an acidic modifier. Using 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in both the aqueous (A) and organic (B) phases is essential.[9] This serves two purposes:

    • Suppresses Silanol Activity: The acidic protons saturate the negatively charged silanol groups on the stationary phase, preventing ionic interactions with the analyte.

    • Ensures Consistent Analyte Ionization: By maintaining a low pH (typically 2-3), the piperidine nitrogen is consistently protonated, resulting in a single ionic species and thus a sharp, symmetrical peak.[10]

  • Detection: The conjugated system of the molecule is expected to have a strong UV absorbance. A Photodiode Array (PDA) or Diode Array Detector (DAD) is invaluable during method development to screen across a wide wavelength range (e.g., 200-400 nm) to identify the absorbance maximum (λmax) and to check for peak purity, which can help identify co-eluting impurities or isomers.[11][12]

Experimental Protocols

Protocol 1: Analytical Method Development

This protocol details the steps for developing an analytical method to assess the purity of the crude product and to serve as the basis for preparative scale-up.

A. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (base-deactivated recommended).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Crude Sample: this compound.

B. Sample Preparation

  • Prepare a stock solution of the crude sample at approximately 1 mg/mL in the sample diluent.

  • Ensure the sample is fully dissolved. If necessary, use sonication.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

C. Chromatographic Conditions (Scouting Gradient)

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose RP column for initial screening.[13]
Mobile Phase A 0.1% TFA in WaterAqueous phase with acidic modifier for pH control.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase with acidic modifier.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Gradient Program 10% B to 95% B in 20 min, hold at 95% B for 5 min, return to 10% B in 1 min, equilibrate for 4 min.A broad gradient to quickly determine the elution strength required for the compound and its impurities.[2][14]
Column Temp. 35 °CElevated temperature can improve peak efficiency and reduce viscosity.[15]
Injection Vol. 5 µLSmall volume to avoid column overload.
Detection DAD/PDA, 200-400 nm. Monitor at 254 nm.To find λmax and check peak purity. 254 nm is a common wavelength for aromatic compounds.

D. Optimization Strategy After the initial scouting run, analyze the chromatogram to determine the retention time of the main peak. Adjust the gradient to improve resolution around the target compound.

OptimizationLogic t_node t_node Q1 Is Peak Shape Good (Symmetry > 0.9)? t_node->Q1 Start Evaluate Scouting Chromatogram Start->Q1 A1_Yes Proceed to Q2 Q1->A1_Yes Yes A1_No Check/Increase Modifier Concentration (e.g., TFA) Q1->A1_No No Q2 Is Resolution (Rs > 1.5) Adequate? A2_Yes Proceed to Q3 Q2->A2_Yes Yes A2_No Flatten Gradient Slope Around Target Peak Q2->A2_No No Q3 Is Retention Time Optimal (3 < k < 10)? A3_Yes Method Optimized Q3->A3_Yes Yes A3_No Adjust Starting/Ending %B to Shift Retention Window Q3->A3_No No A1_Yes->Q2 A1_No->t_node Re-inject A2_Yes->Q3 A2_No->t_node A3_No->t_node

Caption: Decision tree for optimizing the analytical HPLC method.

Protocol 2: Preparative Scale-Up

Once an optimized analytical method is established, it can be scaled up for preparative purification. The goal is to maximize throughput while maintaining resolution.

A. Instrumentation and Materials

  • Preparative HPLC System: Equipped with a high-flow pump, fraction collector, and UV detector.

  • Column: C18, 21.2 x 250 mm, 10 µm particle size (or appropriate larger dimension).

  • Mobile Phases: Same as analytical (0.1% TFA in Water/ACN), but prepared in larger volumes.

  • Crude Sample: Dissolved at a higher concentration (e.g., 20-50 mg/mL) in a minimal amount of strong solvent like Methanol or DMF, then diluted with mobile phase A if possible.

B. Scale-Up Calculation and Conditions The flow rate and injection volume are scaled geometrically based on the column cross-sectional area. The gradient time is adjusted to keep the separation similar.

  • Scaling Factor (SF): SF = (d_prep² / d_anal²) = (21.2² / 4.6²) ≈ 21.2

  • Preparative Flow Rate: Analytical Flow Rate × SF = 1.0 mL/min × 21.2 ≈ 21.2 mL/min

  • Sample Load: This must be determined empirically, starting with a small injection and increasing until resolution begins to degrade. A starting load might be 5-10 mg per injection.

  • Gradient: The gradient duration should be scaled proportionally to the flow rate and column volume to maintain resolution. A simple approach is to keep the gradient time (in column volumes) constant.

C. Preparative Chromatographic Conditions

ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 21.2 mL/min
Gradient Program Use the optimized analytical gradient, adjusting times as needed.
Column Temp. Ambient or 35 °C
Injection Vol. 1-2 mL (containing 20-100 mg of crude material)
Detection UV at the determined λmax (e.g., 258 nm).

D. Fraction Collection and Analysis

  • Set the fraction collector to trigger based on the UV signal threshold of the target peak.

  • Collect the eluting peak into separate fractions.

  • Analyze the purity of each collected fraction using the optimized analytical HPLC method (Protocol 1).

  • Combine the pure fractions (>98% purity, for example).

  • Remove the HPLC solvents via rotary evaporation and/or lyophilization to isolate the purified product.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Severe Peak Tailing Secondary interaction between basic piperidine and acidic silanols.Ensure 0.1% TFA or another acidic modifier is present in both mobile phases.[2] Use a modern, end-capped, base-deactivated column.
Poor Resolution Gradient is too steep; insufficient selectivity.Decrease the gradient slope (%B/min) around the elution time of the target.[7][15] Try methanol instead of acetonitrile to alter selectivity.
Split or Broad Peaks Co-elution of E/Z isomers; column overload.Reduce sample load. If isomers are suspected, try a column with different selectivity (e.g., Phenyl-Hexyl or Cholesterol phase).[5]
High Backpressure Particulate matter from sample or mobile phase; column frit blocked.Filter all samples and mobile phases.[16] Reverse-flush the column with an appropriate solvent (refer to manufacturer's guide).

References

Application Note: A Robust and Optimized Experimental Procedure for the N-Benzylation of Piperidones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-benzylated piperidones are foundational structural motifs in medicinal chemistry, recognized as "privileged scaffolds" due to their prevalence in a wide range of pharmacologically active compounds.[1] Their synthesis is a critical step in the development of new therapeutics. This application note provides a comprehensive, field-proven guide to the N-benzylation of piperidone derivatives via direct nucleophilic substitution. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol optimized for high yield and purity, and present a systematic approach to troubleshooting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable and scalable method for synthesizing these valuable intermediates.

Introduction: The Significance of the N-Benzyl Piperidone Scaffold

The piperidine ring is a cornerstone in the design of central nervous system (CNS) active drugs and other therapeutics. The introduction of an N-benzyl group serves multiple strategic purposes in drug design. It can introduce crucial cation-π interactions with target proteins, sterically shield the nitrogen atom, and provide a versatile handle for further synthetic modifications.[1] N-benzyl-4-piperidone, for instance, is a key intermediate in the synthesis of Donepezil, a primary treatment for Alzheimer's disease.[2] Given the importance of this structural unit, a mastery of its synthesis is essential. While various methods exist, including reductive amination and Dieckmann condensation, the direct alkylation with a benzyl halide remains one of the most straightforward and widely employed strategies due to its operational simplicity and efficiency.[3][4][5]

Mechanistic Rationale and Key Experimental Choices

The N-benzylation of a piperidone is a classic bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the piperidone acts as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide and displacing the halide leaving group.

Pillars of a Successful Transformation:

  • The Nucleophile (Piperidone): The reaction begins with the deprotonation of the piperidone nitrogen. If starting from a hydrochloride salt, a sufficient excess of base is required to first neutralize the salt and then deprotonate the resulting free amine to enhance its nucleophilicity.

  • The Base (Potassium Carbonate): Potassium carbonate (K₂CO₃) is the base of choice for this protocol. It is a mild, inexpensive, and easy-to-handle inorganic base that is highly effective for N-alkylations.[6][7] Its primary role is to act as a proton scavenger, neutralizing the acid formed during the reaction and maintaining a basic environment to keep the amine in its more reactive, deprotonated state.[8][9]

  • The Electrophile (Benzyl Bromide): Benzyl bromide is an excellent electrophile for this transformation. The bromine atom is a good leaving group, and the benzylic carbon is activated towards nucleophilic attack.

  • The Solvent (Acetonitrile/DMF): A polar aprotic solvent is critical for the success of an SN2 reaction. Solvents like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) effectively solvate the potassium cation without strongly solvating the nucleophilic amine, leaving it free to attack the electrophile.[8] They also provide a suitable medium for the reaction to proceed at elevated temperatures, increasing the reaction rate.

Visualized Experimental Workflow

The following diagram outlines the complete workflow, from initial reaction setup to final product characterization.

N_Benzylation_Protocol cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Reagent Setup - 4-Piperidone HCl - K₂CO₃ (Base) - Anhydrous DMF B 2. Benzylation - Add Benzyl Bromide - Heat to 65°C A->B Add Electrophile C 3. Monitoring - TLC Analysis - (Spot for SM vs Product) B->C Stir 14h D 4. Isolation - Filter K₂CO₃/KBr - Quench with Ice Water - Extract with EtOAc C->D Reaction Complete E 5. Purification - Wash (H₂O, Brine) - Dry over Na₂SO₄ - Concentrate in vacuo D->E Isolate Organic Layer F 6. Final Product - Purify via Column  Chromatography E->F Obtain Crude Oil G 7. Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry - Purity (HPLC) F->G Verify Structure

Caption: A comprehensive workflow for the N-benzylation of 4-piperidone.

Detailed Laboratory Protocol

This protocol is optimized for the synthesis of 1-Benzyl-4-piperidone from 4-piperidone monohydrate hydrochloride.

Materials and Reagents
Reagent/MaterialGradeExample SupplierNotes
4-Piperidone monohydrate hydrochloride97%Sigma-AldrichStarting nucleophile precursor.
Benzyl bromide98%Acros OrganicsElectrophile. Lachrymator, handle in hood.
Potassium carbonate (K₂CO₃), anhydrous≥99%, fine powderFisher ScientificBase. Ensure it is dry.
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-AldrichReaction solvent.
Ethyl acetate (EtOAc)ACS GradeVWRExtraction solvent.
HexanesACS GradeVWRChromatography eluent.
Sodium sulfate (Na₂SO₄), anhydrousACS GradeFisher ScientificDrying agent.
Silica Gel60 Å, 230-400 meshMilliporeSigmaStationary phase for chromatography.
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-piperidone monohydrate hydrochloride (2.5 g, 16.28 mmol) and anhydrous potassium carbonate (7.0 g, 50.64 mmol, ~3.1 equivalents). The use of a significant excess of K₂CO₃ is critical to both neutralize the hydrochloride salt and act as the base for the alkylation reaction.[3]

  • Solvent Addition: Add 25 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 30 minutes to ensure the free base of the piperidone is formed.[3]

  • Addition of Electrophile: Using a syringe, add benzyl bromide (2.13 mL, 17.91 mmol, 1.1 equivalents) dropwise to the stirring suspension.

  • Reaction Execution: Place a condenser on the flask and heat the reaction mixture to 65 °C in an oil bath. Let the reaction stir vigorously for 14 hours.[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete upon the disappearance of the 4-piperidone starting material spot.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (KBr and excess K₂CO₃).

    • Transfer the filtrate to a separatory funnel and add 25 mL of ice-cold water to quench the reaction.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash them sequentially with water (2 x 20 mL) and then with saturated brine (1 x 20 mL) to remove residual DMF and inorganic impurities.[3]

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure 1-benzyl-4-piperidone, which typically presents as a light yellow oil. An expected yield is approximately 89%.[3]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Summary of Protocol Variations

The general procedure is adaptable to various piperidine substrates and reaction conditions. The following table provides examples of successful variations.

Piperidine SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
4-Piperidone HCl[3]Benzyl bromideK₂CO₃DMF651489
PiperidineBenzyl bromideK₂CO₃AcetonitrileReflux4-12>90
Methyl 4-piperidinecarboxylate HCl[11]Benzyl bromideTriethylamineMethanolReflux4-12High
2,6-diaryl-3,5-dimethyl-piperidone[12]Benzyl bromideK₂CO₃AcetoneReflux1268-88

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Inactive base (absorbed moisture).2. Insufficient heating or reaction time.3. Poor quality benzyl bromide.1. Use freshly opened or oven-dried K₂CO₃.2. Ensure the internal reaction temperature reaches the target and extend the reaction time, monitoring by TLC.3. Use freshly distilled or purchased benzyl bromide.
Formation of Quaternary Salt Use of a large excess of benzyl bromide.Use a modest excess of the alkylating agent (1.05-1.2 equivalents). Add the agent dropwise to avoid localized high concentrations.
Difficult Purification / Oily Product Residual DMF in the crude product.During work-up, perform multiple, thorough washes with water and brine to effectively remove the high-boiling point DMF solvent before concentration.
Side Product: Benzyl Alcohol Presence of water in the reaction, leading to hydrolysis of benzyl bromide.Ensure all glassware is oven-dried and use anhydrous grade solvents and reagents.

References

"protocol for assessing anti-inflammatory activity of piperidine compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Preclinical Assessment of Anti-Inflammatory Piperidine Compounds

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant therapeutic potential.[1][2][3] Its derivatives have garnered substantial interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of novel piperidine compounds. We present a multi-tiered strategy, beginning with robust in vitro cell-based assays to establish initial efficacy and elucidate mechanisms of action, followed by a validated in vivo model to confirm activity in a complex physiological system. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step to ensure data integrity and reproducibility.

Introduction: The Inflammatory Cascade and Piperidine's Therapeutic Promise

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process, chronic, unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory response is orchestrated by a complex network of signaling pathways and molecular mediators. Key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are activated by inflammatory stimuli, leading to the transcriptional upregulation of pro-inflammatory genes.[6][7][8] These genes encode proteins like cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which produce inflammatory mediators like prostaglandins and nitric oxide (NO), respectively.

Piperidine and its derivatives have emerged as a promising class of anti-inflammatory agents.[1][4] Their therapeutic potential lies in their ability to modulate these key inflammatory pathways and mediators. This document outlines a logical, stepwise protocol to rigorously assess this potential.

Foundational In Vitro Assessment: Cellular Models of Inflammation

Initial screening and mechanistic studies are most efficiently performed using in vitro cell-based models. The lipopolysaccharide (LPS)-stimulated macrophage is the gold-standard model for this purpose. LPS, a component of Gram-negative bacteria cell walls, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), triggering a powerful inflammatory response that closely mimics the initial stages of infection.[9][10]

Key Signaling Pathways in Macrophage Activation

Understanding the core signaling pathways activated by LPS is crucial for interpreting experimental results. The two primary cascades are the NF-κB and MAPK pathways.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB.[11] Inflammatory stimuli, like LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation.[12] This releases NF-κB, allowing it to translocate to the nucleus and drive the expression of pro-inflammatory genes.[6][7][13]

NF_kappaB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NFkB_IkB IKK->NFkB_IkB Phosphorylates IκB IkB IκB Proteasome Proteasome NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription LPS LPS LPS->TLR4 Binds NFkB_IkB->Proteasome IκB Ubiquitination & Degradation NFkB_IkB->NFkB_nuc Release & Translocation

  • MAPK Pathways: A parallel set of pathways, the MAPKs (including p38, JNK, and ERK), are also activated by LPS.[14][15] These kinases phosphorylate a range of transcription factors and other proteins, further contributing to the inflammatory response and cytokine production.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR4 MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K Activates MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., p38) MAP2K->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Translocates & Phosphorylates Genes Pro-inflammatory Gene Expression TF->Genes Activates Stimulus LPS Stimulus->Receptor

Protocol: LPS-Stimulated Macrophage Assay

This protocol details the steps to assess the ability of piperidine compounds to suppress the production of key inflammatory mediators in mouse macrophage cell lines (e.g., RAW 264.7) or primary macrophages.[16]

Objective: To quantify the inhibitory effect of piperidine compounds on the production of Nitric Oxide (NO), TNF-α, and IL-6 in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Test piperidine compounds dissolved in DMSO

  • Positive control (e.g., Dexamethasone)

  • Griess Reagent System for NO measurement[17][18]

  • ELISA kits for mouse TNF-α and IL-6[19][20][21]

  • 96-well cell culture plates

  • MTT or similar reagent for cell viability assessment

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the piperidine test compounds and the positive control. Pre-treat the cells by adding 1 µL of the compound solutions to the respective wells. Include a "vehicle control" group treated with DMSO only. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Prepare a 100 µg/mL stock of LPS in sterile PBS. Stimulate the cells by adding 10 µL of a 10 µg/mL LPS solution to all wells except the "unstimulated control" group, achieving a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate briefly and carefully collect 50-100 µL of the cell culture supernatant for analysis of NO, TNF-α, and IL-6. Store at -80°C if not analyzed immediately.

  • Cell Viability Assay: Before discarding the remaining cells, perform an MTT assay to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity of the compounds.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO) Measurement: Use the collected supernatant to measure nitrite (a stable product of NO) concentration using the Griess Reagent assay according to the manufacturer's protocol.[22][23] Typically, this involves mixing an equal volume of supernatant with the Griess Reagent and measuring the absorbance at 540 nm after a short incubation.[17]

    • TNF-α and IL-6 Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.[19][24] This involves a series of incubation and wash steps with capture antibodies, detection antibodies, and a substrate for colorimetric detection.[20][25]

Data Analysis:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only control.

  • Plot the percentage inhibition against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for each mediator.

  • Ensure cell viability is >90% at the tested concentrations.

Mechanistic Insight: COX Enzyme Inhibition Assay

To investigate whether the piperidine compounds act via the well-established cyclooxygenase pathway, a direct enzyme inhibition assay can be performed.

Objective: To determine the IC₅₀ values of piperidine derivatives against COX-1 and COX-2 enzymes.[26]

Protocol: This assay is typically performed using commercially available COX inhibitor screening kits.[27][28][29][30]

  • Reagent Preparation: Prepare the assay buffer, heme, and test compounds as described in the kit manual.

  • Enzyme Incubation: In a 96-well plate, add the appropriate COX enzyme (COX-1 or COX-2), buffer, and various concentrations of the test compound or a known inhibitor (e.g., Celecoxib for COX-2).[31]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Detection: The kit will utilize a method (often fluorometric or colorimetric) to detect the production of prostaglandins (e.g., PGG2 or its derivatives).[28][29]

  • Data Analysis: Measure the signal using a plate reader and calculate the percentage of inhibition to determine the IC₅₀ value. Comparing the IC₅₀ for COX-1 and COX-2 provides a selectivity index.

Assay ParameterTypical ControlExpected Outcome for Active Compound
Cell Viability (MTT) Untreated Cells>90% viability at effective concentrations
NO Production (Griess) LPS-stimulated cellsDose-dependent decrease in nitrite levels
TNF-α / IL-6 (ELISA) LPS-stimulated cellsDose-dependent decrease in cytokine levels
COX-2 Inhibition Known Inhibitor (Celecoxib)Low IC₅₀ value

In Vivo Validation: Acute Inflammatory Model

While in vitro assays are essential for initial screening, in vivo models are critical to evaluate a compound's efficacy within a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a widely used, robust, and highly reproducible assay for screening acute anti-inflammatory activity.[32][33][34][35]

Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: The subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic acute inflammatory response.[32] The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins and mediated by COX-2, making it particularly relevant for screening NSAID-like compounds.[36]

Objective: To assess the ability of a test piperidine compound to reduce acute inflammatory edema in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • λ-Carrageenan

  • Positive Control Drug (e.g., Indomethacin, 10 mg/kg)

  • Test piperidine compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose or saline)

  • Plebysmometer or digital calipers

  • Oral gavage needles

Paw_Edema_Workflow

Step-by-Step Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under controlled conditions (25±3°C, 12h light/dark cycle) with free access to food and water.[36]

  • Grouping: Randomly divide the rats into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group III, IV, etc.: Test Piperidine Compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.)

  • Baseline Measurement (T=0): Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V₀ value.

  • Drug Administration: Administer the test compounds, vehicle, or positive control orally (p.o.) via gavage.[32]

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each rat.[32][37][38]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[32]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the mean edema for each group at each time point.

    • Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between the treated groups and the control group.

Expected Results: The vehicle control group should show a time-dependent increase in paw volume, typically peaking around 3-4 hours post-carrageenan injection. An effective anti-inflammatory piperidine compound will show a statistically significant reduction in paw volume compared to the vehicle control group, particularly in the 3-6 hour time frame.

Time (Hours)Mean Paw Edema (mL) - VehicleMean Paw Edema (mL) - Test Compound (25 mg/kg)% Inhibition
10.25 ± 0.040.18 ± 0.0328%
20.48 ± 0.060.30 ± 0.0537.5%
30.65 ± 0.080.35 ± 0.06 46.2%
40.58 ± 0.070.31 ± 0.0546.6%
50.45 ± 0.050.25 ± 0.0444.4%
*Note: Data are representative examples. *p<0.05, *p<0.01 compared to Vehicle Control.

Conclusion

This application note provides a validated, multi-tiered approach for the preclinical assessment of piperidine compounds as potential anti-inflammatory agents. By combining a robust in vitro screening cascade using the LPS-stimulated macrophage model with a definitive in vivo validation in the carrageenan-induced paw edema model, researchers can efficiently identify promising lead candidates. This systematic protocol, grounded in established inflammatory biology, ensures the generation of reliable and translatable data, paving the way for the development of novel piperidine-based therapeutics for inflammatory diseases.

References

Application Notes and Protocols: Computational Docking Studies of Piperidine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Piperidine in Drug Discovery and the Role of Computational Docking

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to form diverse intermolecular interactions make it a highly versatile building block in the design of novel therapeutics.[1] Computational docking has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding orientation and affinity of ligands, such as those containing a piperidine moiety, to their biological targets.[2][3] This approach significantly narrows down the pool of potential drug candidates for further experimental validation, thereby accelerating the drug development pipeline.[2]

These application notes provide a comprehensive guide to performing computational docking studies of piperidine ligands, covering the essential steps from system preparation to results analysis. The protocols outlined here are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible results.

Core Principles and Methodologies

The in-silico evaluation of piperidine-based compounds is a multi-faceted process that typically involves ligand and receptor preparation, molecular docking simulations, and post-docking analysis.[1] Understanding the conformational landscape of the piperidine ring, which generally favors a chair conformation, is crucial for accurately predicting its interactions with a biological target.[1]

The Computational Docking Workflow: A Visual Overview

The entire process can be visualized as a sequential workflow, starting from data acquisition and preparation, proceeding to the docking simulation, and culminating in the analysis and validation of the results.

Computational Docking Workflow for Piperidine Ligands cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_analysis 3. Analysis & Validation ReceptorPrep Receptor Preparation (PDB Download, Cleaning, Protonation) GridGen Grid Box Generation (Define Binding Site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (2D to 3D, Energy Minimization, Tautomer/Ionization States) Docking Docking Simulation (Pose Generation & Scoring) LigandPrep->Docking GridGen->Docking PoseAnalysis Pose Analysis (Binding Interactions, Clustering) Docking->PoseAnalysis Validation Protocol Validation (Redocking, RMSD Calculation) PoseAnalysis->Validation PostDocking Post-Docking Analysis (e.g., MM/GBSA, MD Simulations) PoseAnalysis->PostDocking

Caption: Overall workflow for computational docking of piperidine ligands.

Detailed Protocols

Part 1: Receptor Preparation

The initial and critical step in any docking study is the meticulous preparation of the target protein structure. The goal is to produce a clean, structurally correct, and computationally ready receptor model.

Protocol 1: Receptor Structure Preparation

  • Obtain the Receptor Structure: Download the 3D structure of the target protein, typically from the Protein Data Bank (PDB).[1]

  • Initial Cleaning:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-factors, unless they are known to be critical for ligand binding.[4][5] A common practice is to initially remove all water molecules.[6] However, water molecules that mediate key interactions between the protein and a known ligand may be retained.[5]

    • If the protein is a multimer but the binding site is contained within a single monomer, remove the extraneous protein chains.[4][5]

  • Address Structural Issues:

    • Check for and repair any missing residues or atoms within the protein structure. Tools like the Protein Preparation Wizard in Schrödinger's Maestro or standalone programs can be used to build and optimize missing loops and side chains.[5][7]

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein, as they are typically absent in crystal structures.[8]

    • Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) based on the physiological pH (typically ~7.4).[7]

    • Assign partial atomic charges using a suitable force field (e.g., AMBER, OPLS).[1]

  • Energy Minimization: Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes that may have been introduced during the preparation steps.[7]

  • Final Output: Save the prepared receptor in a format required by the docking software (e.g., PDBQT for AutoDock).[1]

Part 2: Piperidine Ligand Preparation

Proper ligand preparation is equally important as it ensures that the conformational and chemical properties of the piperidine ligand are accurately represented.

Protocol 2: Piperidine Ligand Preparation

  • Obtain/Draw the Ligand Structure: Ligand structures can be obtained from databases like PubChem or drawn using chemical drawing software such as ChemDraw or MarvinSketch.[4][9]

  • 2D to 3D Conversion: Convert the 2D structure of the piperidine ligand into a 3D conformation.[4]

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation with correct bond lengths and angles.[4]

  • Tautomeric and Ionization States:

    • Determine the likely protonation state of the piperidine nitrogen and any other ionizable groups at physiological pH.[7][10] This is particularly crucial for piperidine derivatives as the nitrogen is often protonated.

    • Generate possible tautomers if applicable.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This is essential for flexible ligand docking, allowing the software to explore different conformations during the simulation.[1][8]

  • Assign Partial Charges: Assign partial atomic charges to the ligand atoms, consistent with the force field used for the receptor.[1]

  • Final Output: Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT for AutoDock, MOL2 or SDF for others).[1][4]

Part 3: Molecular Docking Simulation

With the prepared receptor and ligand, the next step is to perform the docking simulation. This involves defining the binding site and running the docking algorithm.

Protocol 3: Molecular Docking using AutoDock Vina

  • Define the Binding Site (Grid Box Generation):

    • Identify the binding site on the receptor. If a co-crystallized ligand is present in the original PDB structure, the binding site can be defined around it.[11]

    • Define a 3D grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the site.[1]

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.[8]

  • Run the Docking Simulation: Execute the docking program (e.g., AutoDock Vina) using the prepared files and the configuration file. The software will then explore different conformations and orientations of the ligand within the binding site and score them based on its scoring function.[1][9]

  • Output: The program will generate an output file containing the docked poses of the ligand, ranked by their predicted binding affinities (scoring values).[1]

Part 4: Analysis of Docking Results and Protocol Validation

The final stage involves a thorough analysis of the docking results to gain insights into the binding mechanism and to validate the reliability of the docking protocol.

Protocol 4: Post-Docking Analysis and Validation

  • Visualize and Analyze Binding Poses:

    • Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio) to inspect the top-ranked docked poses.[12]

    • Analyze the intermolecular interactions between the piperidine ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and salt bridges.[7] For instance, the protonated piperidine nitrogen can form crucial salt bridge interactions with acidic residues like Aspartate or Glutamate.[7]

  • Clustering Analysis: Group the docked poses based on their conformational similarity (e.g., using Root Mean Square Deviation - RMSD). This can help in identifying the most populated and likely binding modes.

  • Protocol Validation (Redocking):

    • A crucial step to ensure the reliability of your docking protocol is to perform a redocking experiment.[13] If the crystal structure of your target protein in complex with a ligand is available, extract the native ligand and dock it back into the binding site using your defined protocol.[14]

    • Calculate the RMSD between the docked pose of the native ligand and its crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[13][15]

  • Further Refinement (Optional but Recommended): For promising candidates, the docking results can be further refined and validated using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations or molecular dynamics (MD) simulations to obtain more accurate binding free energy estimates and to study the dynamic stability of the ligand-receptor complex.[1][7]

Data Presentation and Interpretation

To facilitate the comparison and interpretation of docking results, it is advisable to summarize the quantitative data in a structured table.

Table 1: Summary of Docking Results for Piperidine Ligands

Ligand IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic InteractionsSalt Bridges
Ligand A-8.5ASP129, TYR334, PHE290ASP129 (NH), TYR334 (OH)PHE290ASP129
Ligand B-7.9ASP129, TRP84, PHE330ASP129 (NH)TRP84, PHE330ASP129
..................

Choosing the Right Docking Software

Several molecular docking software packages are available, each with its own strengths and weaknesses. The choice of software can depend on factors such as accuracy, computational speed, user-friendliness, and cost.[2]

Table 2: Comparison of Common Molecular Docking Software

SoftwareDeveloperLicensingKey Features
AutoDock/Vina The Scripps Research InstituteFree (Open-Source)Widely used, good accuracy and speed, extensive community support.[16]
GOLD CCDCCommercialUtilizes a genetic algorithm, known for high accuracy.[2][17]
Glide Schrödinger, LLCCommercialHigh-throughput screening capabilities, well-validated for accuracy.[17][18]
DOCK UCSFFree for AcademicsOne of the pioneering docking programs, continuously developed.[19]

Conclusion

Computational docking is a powerful and versatile tool for studying the interactions of piperidine ligands with their biological targets. By following the detailed protocols and best practices outlined in these application notes, researchers can generate reliable and insightful data to guide their drug discovery efforts. The key to successful docking studies lies in the careful preparation of the system, the appropriate choice of software and parameters, and a thorough, critical analysis of the results, including rigorous validation of the computational protocol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-substituted piperidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The 4-substituted piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the challenges you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning

This section addresses common strategic decisions and questions that arise during the planning phase of a 4-substituted piperidine synthesis.

Q1: What are the primary synthetic routes to 4-substituted piperidines, and how do I choose the most appropriate one?

A1: The selection of a synthetic route depends on several factors, including the desired substitution pattern, stereochemistry, scale, and available starting materials. The most common strategies include:

  • Functionalization of Pre-existing Piperidine Rings: This is often the most direct approach, starting from commercially available piperidones or pyridines.

    • From 4-Piperidones: N-protected 4-piperidones are versatile starting materials.[4] The ketone functionality allows for a wide range of transformations, including Grignard reactions, Wittig olefination, and reductive amination to introduce the C4 substituent.[4][5]

    • From Pyridines: Catalytic hydrogenation of substituted pyridines is a classical and effective method.[6] Modern advancements include iridium-catalyzed ionic hydrogenation, which offers high chemoselectivity and tolerance for sensitive functional groups. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to enantioenriched 3- and 4-substituted piperidines.[7][8]

  • Cyclization Strategies: Building the piperidine ring from acyclic precursors offers great flexibility in controlling substitution patterns.

    • Dieckmann Condensation: A primary amine is reacted with two moles of an α,β-unsaturated ester, followed by a Dieckmann condensation, hydrolysis, and decarboxylation to yield a 4-piperidone.[6]

    • Reductive Amination of Dicarbonyls: The double reductive amination of 1,5-dicarbonyl compounds is a powerful one-pot method for constructing the piperidine skeleton.[9][10]

    • [4+2] Cycloadditions: Hetero-Diels-Alder reactions of 1-azadienes with electron-deficient olefins can provide access to substituted piperidines, sometimes with high stereocontrol.[11]

Decision-Making Workflow for Route Selection:

start Define Target 4-Substituted Piperidine q1 Is Stereochemistry a Key Factor? start->q1 q2 Are Starting Materials Readily Available? q1->q2 No route1 Asymmetric Catalysis (e.g., Rh-catalyzed additions) or Organocatalysis q1->route1 Yes q3 Is High Functional Group Tolerance Required? q2->q3 No route2 Functionalization of Piperidones or Pyridines q2->route2 Yes route3 Cyclization Strategies (e.g., Dieckmann, Reductive Amination) q3->route3 No route4 Modern Catalytic Methods (e.g., Ir-catalyzed hydrogenation) q3->route4 Yes

Caption: Decision tree for selecting a synthetic route.

Q2: When should I use a protecting group for the piperidine nitrogen, and which one should I choose?

A2: The piperidine nitrogen is a nucleophilic secondary amine, which can interfere with many reactions.[12] Protection is crucial when performing reactions that are sensitive to amines, such as organometallic additions or reactions involving strong bases or electrophiles. The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its removal.

Protecting GroupIntroduction ReagentDeprotection ConditionsStabilityKey Advantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl)[12][13]Stable to base, hydrogenolysis, and weak acids.[12]Robust, high-yielding, volatile byproducts.[12]
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C) or strong acids.[12]Stable to mild acidic and basic conditions.[12]Orthogonal to Boc and Fmoc.
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-ClBase (e.g., 20% piperidine in DMF).[12][14]Stable to acid and hydrogenolysis.[12]Very mild deprotection conditions.[12]

Q3: My target molecule is chiral. What are the best strategies for achieving stereoselective synthesis of 4-substituted piperidines?

A3: Achieving high stereoselectivity is a common challenge. Several powerful strategies exist:

  • Organocatalysis: Proline and its derivatives can catalyze domino reactions to form polysubstituted piperidines with the creation of multiple stereocenters with excellent enantioselectivity.[15]

  • Catalytic Asymmetric Methods: As mentioned, Rh-catalyzed asymmetric additions to dihydropyridines are effective.[7][8] Zinc-catalyzed enantioselective [4+2] cyclizations of 1-azadienes and nitroalkenes also provide high yields and enantioselectivities.[11]

  • Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids, can be a robust strategy to build chiral piperidine derivatives.[16]

  • Diastereoselective Reductions: The reduction of a 4-piperidone can be influenced by the existing stereochemistry in the molecule or by using chiral reducing agents to favor the formation of one diastereomer of the corresponding 4-hydroxypiperidine.

Section 2: Troubleshooting Guides - Navigating Experimental Challenges

This section provides detailed troubleshooting for common issues encountered during the synthesis of 4-substituted piperidines.

Guide 1: Reductive Amination of 4-Piperidones

Reductive amination is a widely used method to introduce a nitrogen-containing substituent at the 4-position.

Issue: Low Yield of the Desired 4-Amino-Piperidine.

Possible Causes & Solutions:

  • Inefficient Imine/Enamine Formation: The equilibrium between the piperidone, amine, and the imine/enamine intermediate may not favor the intermediate.

    • Solution:

      • Use a Dehydrating Agent: Add molecular sieves (4Å) to the reaction mixture to remove water and drive the equilibrium towards the imine/enamine.[17]

      • Adjust pH: The reaction is often pH-dependent. A slightly acidic medium (e.g., using acetic acid) can catalyze imine formation.[17]

  • Slow or Incomplete Reduction: The chosen reducing agent may not be effective enough or may be decomposing.

    • Solution:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often milder and more selective than sodium cyanoborohydride (NaBH₃CN). Sodium borohydride (NaBH₄) can also be used, but may require careful pH control to avoid reduction of the starting ketone.

      • Monitor Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate conditions.

  • Side Reactions:

    • Over-alkylation: The product amine can react with the starting piperidone, leading to a tertiary amine byproduct.

      • Solution: Use a slight excess of the primary amine to favor the formation of the desired product.

    • Aldol Condensation: Under basic conditions, the 4-piperidone can undergo self-condensation.

      • Solution: Maintain a neutral or slightly acidic pH.

Troubleshooting Workflow for Reductive Amination:

start Low Yield in Reductive Amination q1 Is Starting Material Consumed? start->q1 q2 Are Side Products Observed? q1->q2 Yes sol1 Increase Reaction Time/Temperature Check Reducing Agent Activity q1->sol1 No sol2 Optimize Imine Formation: - Add Molecular Sieves - Adjust pH (add AcOH) q2->sol2 No sol3 Identify Side Products (LC-MS/NMR) - Over-alkylation? -> Use excess amine - Aldol? -> Adjust pH q2->sol3 Yes sol4 Review Work-up and Purification: - Check for product loss - Optimize chromatography sol1->sol4 sol2->sol4 sol3->sol4

Caption: Troubleshooting workflow for low yield in reductive amination.

Guide 2: N-Boc Deprotection

The removal of the Boc protecting group is a common final step, but can present challenges.

Issue: Incomplete Deprotection or Low Yield of the Free Piperidine.

Possible Causes & Solutions:

  • Insufficient Acid: The concentration or equivalents of acid may be too low to drive the reaction to completion.[13]

    • Solution: Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., from 25% to 50%) or use a 4M solution of HCl in dioxane.[13]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[13]

    • Solution: Increase the reaction time and monitor progress by TLC or LC-MS.

  • Steric Hindrance: Bulky substituents near the nitrogen can slow down the deprotection.[13]

    • Solution: Gentle warming (e.g., to 40°C) can be beneficial, but should be done with caution as it can increase side reactions.[13]

  • Work-up Issues: The product may be lost during the work-up procedure.

    • Solution: Ensure complete extraction of the product after basification. The free amine can be volatile, so care should be taken during solvent removal.

Issue: Formation of Side Products during Boc Deprotection.

Possible Cause & Solution:

  • Alkylation by tert-Butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule.[13]

    • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation.[13] Common scavengers include triisopropylsilane (TIS) or water.[13] A typical deprotection cocktail would be 95% TFA, 2.5% TIS, and 2.5% water.

Standard Protocol for N-Boc Deprotection with TFA

  • Preparation: Dissolve the N-Boc protected piperidine in dichloromethane (DCM).

  • Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. If the substrate is sensitive to alkylation, add scavengers (e.g., 2.5% TIS and 2.5% water).[13]

  • Reaction: Add the deprotection cocktail to the substrate solution at room temperature and stir. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[13] The product is usually isolated as the TFA salt. To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent.

Section 3: Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-aryl-4-hydroxypiperidine via Grignard Reaction

This protocol describes the addition of an aryl Grignard reagent to N-Boc-4-piperidone.

  • Materials: N-Boc-4-piperidone, Aryl bromide, Magnesium turnings, Anhydrous tetrahydrofuran (THF), Anhydrous diethyl ether, Saturated aqueous ammonium chloride solution.

  • Procedure:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Dissolve the aryl bromide in anhydrous THF and add it to the dropping funnel. Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the Grignard reagent to 0°C.

    • Dissolve N-Boc-4-piperidone in anhydrous THF and add it dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Synthesis of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the synthesis of this key chemical intermediate. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing plausible causes, diagnostic steps, and actionable solutions. The primary focus is on the Horner-Wadsworth-Emmons (HWE) reaction, which is a preferred method for this olefination.

Q1: My reaction has stalled. I'm observing low conversion with a significant amount of unreacted N-benzyl-4-piperidone remaining. What's going wrong?

Plausible Cause: Incomplete conversion is often traced back to inefficient generation of the phosphonate carbanion, insufficient reactivity, or steric hindrance.

  • Ineffective Deprotonation: The acidity of the α-proton on the phosphonate ester (e.g., triethyl phosphonoacetate) is crucial.[1] If the base used is too weak, not sufficiently dry, or added at an improper temperature, the carbanion will not form in stoichiometric amounts. Sodium hydride (NaH) is a common choice, but its quality can vary, and it may be passivated by an outer layer of sodium hydroxide.

  • Steric Hindrance: While phosphonate carbanions are more nucleophilic than their Wittig counterparts, N-benzyl-4-piperidone is a ketone. Ketones are inherently less reactive than aldehydes, and hindered ketones can be particularly challenging.[2][3]

  • Low Temperature: While some protocols use low temperatures to control selectivity, the nucleophilic addition of the carbanion to the ketone is the rate-limiting step.[4][5] If the temperature is too low for an extended period, the reaction may proceed too slowly to reach completion in a reasonable timeframe.

Diagnostic Steps:

  • TLC Analysis: Carefully co-spot your reaction mixture with authentic samples of N-benzyl-4-piperidone and your phosphonate starting material. A strong spot corresponding to the piperidone confirms its persistence.

  • Quench Test: Take a small aliquot of the reaction mixture after the base and phosphonate have been stirred but before adding the ketone. Quench it with D₂O. Analyze the phosphonate reagent by ¹H NMR. A significant reduction in the signal for the α-proton and the appearance of a new deuterated species indicates successful carbanion formation.

Proposed Solutions:

  • Verify Base Activity: Use fresh, high-quality NaH (from a new container or a previously opened one stored under inert gas). Wash the NaH dispersion with dry hexanes immediately before use to remove the protective mineral oil and any surface hydroxides.

  • Optimize Reaction Conditions: After adding the phosphonate to the base suspension (e.g., NaH in THF), allow sufficient time for the deprotonation to complete; stirring for 1 hour at room temperature before adding the ketone is a good starting point.[6] After ketone addition, consider allowing the reaction to warm slowly to room temperature or gently heating to 60-65°C to drive the reaction to completion.[6]

  • Consider an Alternative Base: For substrates sensitive to harsh bases, conditions like the Masamune-Roush (using lithium chloride and an amine base like DBU) can be effective.[2][7]

Q2: My final product is an inseparable mixture of isomers. How can I improve the stereoselectivity for the desired (E)-isomer?

Plausible Cause: The formation of both (E)- and (Z)-isomers is a common outcome in olefination reactions. The stereoselectivity of the HWE reaction with ketones can be modest, as the energy difference between the transition states leading to the different isomers is smaller than with aldehydes.[4]

Diagnostic Steps:

  • ¹H NMR Analysis: The most direct method. The vinyl proton (=CH-CO₂Me) signals for the (E)- and (Z)-isomers will appear at different chemical shifts. The relative integration of these peaks will give you the E/Z ratio.

  • GC-MS Analysis: If the isomers are separable by gas chromatography, this can also provide a quantitative ratio of the two products.

Proposed Solutions:

  • Leverage Thermodynamic Control: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4] Ensuring the intermediates have time to equilibrate can improve (E)-selectivity. This can often be achieved by running the reaction at a slightly elevated temperature (e.g., room temperature or slightly above) after the initial addition.

  • Modify the Phosphonate Reagent: While triethyl phosphonoacetate is standard, phosphonates with electron-withdrawing groups can sometimes alter selectivity. However, for favoring the (E)-isomer, standard stabilized phosphonates are generally preferred.[2]

  • Avoid Still-Gennari Conditions: Modifications like the Still-Gennari protocol are specifically designed to produce (Z)-alkenes and should be avoided if the (E)-isomer is the target.[3][8]

HWE Reaction Pathway for E/Z Isomer Formation

HWE_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Products Ketone N-Benzyl-4-piperidone Betaine_anti Anti-Betaine (Lower Energy) Ketone->Betaine_anti Nucleophilic Addition Betaine_syn Syn-Betaine (Higher Energy) Ketone->Betaine_syn Carbanion Phosphonate Carbanion Carbanion->Betaine_anti Carbanion->Betaine_syn Oxaphos_trans trans-Oxaphosphetane Betaine_anti->Oxaphos_trans Cyclization Betaine_syn->Betaine_anti Equilibration (Favors Anti) Oxaphos_cis cis-Oxaphosphetane Betaine_syn->Oxaphos_cis Cyclization E_Alkene Methyl (E)-isomer (Thermodynamic Product) Oxaphos_trans->E_Alkene Elimination Z_Alkene Methyl (Z)-isomer (Kinetic Product) Oxaphos_cis->Z_Alkene Elimination

Caption: HWE mechanism showing parallel pathways to (E) and (Z) isomers.

Q3: My crude product is contaminated with phosphorus-containing impurities that are difficult to remove. What are they and how can I get rid of them?

Plausible Cause: The identity of the phosphorus byproduct is a key differentiator between the Wittig and HWE reactions.

  • HWE Reaction: The byproduct is a dialkyl phosphate salt (e.g., sodium diethyl phosphate).[5] This salt is generally water-soluble and should be removed during an aqueous workup. If it persists, it may indicate an insufficient or ineffective aqueous wash.

  • Wittig Reaction: The byproduct is triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to remove from reaction products due to its high polarity and tendency to co-crystallize. It often streaks on silica gel columns.

Diagnostic Steps:

  • ³¹P NMR Spectroscopy: This is the definitive method to identify phosphorus-containing species.

  • Aqueous Solubility Test: Take a small sample of the crude material. If it dissolves readily in water, it is likely the phosphate salt from an HWE reaction. If it is insoluble in water but soluble in organic solvents, it could be TPPO.

Proposed Solutions:

  • For HWE Byproducts (Dialkyl Phosphate):

    • Thorough Aqueous Workup: After the reaction, quench carefully and partition the mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. Wash the organic layer multiple times (at least 3x) with water, followed by a brine wash to break up any emulsions and remove residual water.[5][6]

  • For Wittig Byproducts (TPPO):

    • Switch to HWE: The easiest solution is to avoid the problem by using the HWE reaction, whose byproducts are easily removed by extraction.

    • Specialized Chromatography: If you must use a Wittig reaction, specialized purification techniques may be required, such as chromatography on alumina instead of silica gel or crystallization from specific solvent systems.

Frequently Asked Questions (FAQs)

Q1: Should I use the Horner-Wadsworth-Emmons or the Wittig reaction for this synthesis?

For synthesizing α,β-unsaturated esters like this compound, the Horner-Wadsworth-Emmons (HWE) reaction is strongly recommended .

The primary advantages of the HWE reaction in this context are twofold:

  • Superior Nucleophilicity: The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the corresponding phosphonium ylides of the Wittig reaction.[4] This allows them to react more readily with less reactive carbonyls like ketones.[2][3]

  • Simplified Purification: The dialkyl phosphate salt byproduct of the HWE reaction is water-soluble, making it easily removable through a standard aqueous workup.[5] In contrast, the triphenylphosphine oxide (TPPO) generated in the Wittig reaction is often a major purification challenge.[9]

FeatureHorner-Wadsworth-Emmons (HWE) ReactionWittig Reaction
Reagent Phosphonate Ester (e.g., Triethyl phosphonoacetate)Phosphonium Salt (e.g., (Carbomethoxymethyl)triphenylphosphonium bromide)
Ylide/Carbanion Stabilized Phosphonate CarbanionStabilized Phosphonium Ylide
Reactivity More nucleophilic, reacts well with ketones.[2]Less nucleophilic, may be sluggish with ketones.
Byproduct Water-soluble Dialkyl Phosphate Salt.[5]Triphenylphosphine Oxide (TPPO).
Purification Simple aqueous extraction.Often requires extensive chromatography or crystallization.
Stereoselectivity Predominantly gives the (E)-alkene.[4]Predominantly gives the (E)-alkene with stabilized ylides.[10]
Q2: What is the recommended workflow for purifying the crude this compound?

A robust purification workflow is critical for obtaining a high-purity final product. The following multi-step process is recommended.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_sm Analyze Crude by TLC/NMR: Unreacted Ketone Present? start->check_sm check_carbanion Was Carbanion Formation Confirmed? check_sm->check_carbanion Yes solution_degradation Analyze for Degradation Products. Consider side reactions like Aldol. check_sm->solution_degradation No solution_base Solution: 1. Use fresh, washed NaH. 2. Increase deprotonation time. 3. Consider stronger base (e.g., NaHMDS). check_carbanion->solution_base No solution_conditions Solution: 1. Allow reaction to warm to RT. 2. Gently heat to 60°C. 3. Increase reaction time. check_carbanion->solution_conditions Yes end_good Problem Solved solution_base->end_good solution_conditions->end_good

Caption: A logical workflow for diagnosing the cause of low reaction yield.

Step-by-Step Purification Protocol:

  • Reaction Quench: Once the reaction is deemed complete by TLC, cool the reaction mixture in an ice bath. Cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted base and anions.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with water (2x) and then with a saturated NaCl solution (brine). The brine wash helps to remove residual water and break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Column Chromatography: The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[11]

    • Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity to elute your product.

    • Monitoring: Monitor the column fractions by TLC to identify and combine the fractions containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified this compound.

Q3: How can I effectively monitor the reaction's progress?

Effective reaction monitoring is key to preventing incomplete reactions or the formation of degradation byproducts. Thin-Layer Chromatography (TLC) is the most common and convenient method.

TLC Monitoring Protocol:

  • Prepare Your Plate: On a silica gel TLC plate, lightly draw a starting line with a pencil.

  • Spotting:

    • Lane 1 (Reference): Spot a dilute solution of your starting material, N-benzyl-4-piperidone.

    • Lane 2 (Co-spot): Spot the reference N-benzyl-4-piperidone, and then carefully spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in your reaction lane.

    • Lane 3 (Reaction): Spot a sample of your reaction mixture, taken by dipping a capillary tube into the reaction.

  • Elute the Plate: Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The ideal solvent system will give your product an Rf value of ~0.3-0.4.

  • Visualize: Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable agent like potassium permanganate (KMnO₄), which reacts with the alkene product.

  • Interpretation: The reaction is complete when the spot corresponding to the N-benzyl-4-piperidone (Lane 1) has been completely consumed in the reaction lane (Lane 3). A new, higher Rf spot corresponding to your less polar product should become dominant.

References

Technical Support Center: Purification of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the common and often complex purification challenges associated with piperidine-based compounds. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested solutions to frequently encountered problems. By understanding the underlying chemical principles, you can transform frustrating purifications into routine and successful procedures.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common high-level questions. For more detailed protocols and explanations, please refer to the in-depth troubleshooting guides that follow.

Q1: Why is column chromatography of my piperidine compound so difficult on standard silica gel? A: The core challenge lies in the basicity of the piperidine nitrogen. The lone pair of electrons on the nitrogen (pKa of the conjugate acid is ~11.1-11.2) interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This acid-base interaction leads to irreversible adsorption, poor compound mobility, and significant peak tailing.[3][4]

Q2: I'm losing most of my product during liquid-liquid extraction. Where is it going? A: Your piperidine compound is likely protonated and trapped in the aqueous phase as a water-soluble salt (e.g., a hydrochloride or acetate).[5] This is a common issue if the pH of the aqueous layer is not sufficiently basic during the extraction of the freebase.

Q3: My "pure" piperidine compound is a yellow oil that won't solidify. What's the issue? A: The yellow color often indicates minor oxidation byproducts.[6][7] The oily consistency could be due to residual solvents or the presence of impurities that depress the compound's melting point.[8] However, be aware that many simple N-substituted piperidines are liquids or low-melting solids at room temperature.

Q4: Can I use reversed-phase (C18) chromatography for my polar piperidine derivative? A: Yes, but it can be challenging. Highly polar amines may have insufficient retention and elute in the solvent front.[9] Success often requires careful pH control of the mobile phase to ensure the compound is in its neutral, freebase form, which increases its hydrophobicity and retention on the nonpolar stationary phase.[10]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific laboratory procedures.

Column Chromatography

Q: My piperidine compound is streaking badly or completely stuck at the baseline of my silica gel column. What is happening and how do I fix it?

A: This is the most common issue in piperidine purification. The basic nitrogen atom is strongly interacting with the acidic silica surface, causing the issues you observe.[4][11]

Causality: Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic. Your basic piperidine compound is protonated by these groups, forming a charged piperidinium ion that remains ionically bound to the negatively charged silicate surface. This strong, non-specific binding prevents smooth elution and causes severe peak tailing.

Solution 1: Mobile Phase Modification (Base Additive)

The most direct solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your mobile phase.[9][12]

Protocol: Column Chromatography with a Triethylamine (TEA) Additive

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your target compound an Rf of ~0.2-0.3.

  • Prepare Mobile Phase: To the chosen solvent system, add 0.5-2% triethylamine (TEA) by volume. For very basic compounds, a small amount of ammonium hydroxide can also be effective.[13]

  • Prepare Silica Slurry: Prepare the silica gel slurry using the mobile phase that already contains the TEA. This step is critical for pre-neutralizing the silica gel before it even enters the column.[14]

  • Pack and Run: Pack the column with the treated slurry and run the chromatography as usual. The TEA in the eluent will continuously saturate the acidic sites, allowing your piperidine compound to elute symmetrically.

Solution 2: Use an Alternative Stationary Phase

If mobile phase additives are insufficient or undesirable, changing the stationary phase is a highly effective strategy.

Stationary PhasePrinciple of Operation & Best Use CaseAdvantagesDisadvantages
Neutral or Basic Alumina Less acidic than silica, reducing strong ionic interactions with basic compounds.[9][15]Excellent for moderately polar to nonpolar basic compounds.Can have lower resolving power than silica; activity can vary with water content.
Amine-Functionalized Silica The silica surface is covalently modified with aminopropyl groups, masking the acidic silanols and presenting a mildly basic surface.[9][16][17]Excellent peak shapes without mobile phase additives; predictable elution.[4][10]More expensive than standard silica.
Reversed-Phase (C18) Silica Separation is based on hydrophobicity. Requires an aqueous/organic mobile phase.Suitable for polar piperidines; pH can be adjusted to control retention.Highly polar compounds may not retain well; requires removal of aqueous solvents.[9]

Visualization: Effect of Base Additive on Chromatography

G cluster_0 Standard Silica Gel cluster_1 Silica Gel + TEA Additive Silica Silica Surface Acidic Si-OH Groups Interaction Strong Acid-Base Interaction Silica:f1->Interaction Piperidine Basic Piperidine Piperidine->Interaction Result1 Peak Tailing & Irreversible Adsorption Interaction->Result1 Silica_TEA Silica Surface Si-O⁻ Et₃NH⁺ Interaction2 Weak van der Waals Interaction Silica_TEA:f0->Interaction2 Piperidine2 Basic Piperidine Piperidine2->Interaction2 Result2 Symmetrical Peak & Successful Elution Interaction2->Result2

Liquid-Liquid Extraction

Q: I'm performing an aqueous workup to isolate my piperidine product, but my yield is extremely low after extraction with an organic solvent. Why?

A: Your piperidine compound is likely remaining in the aqueous layer as a highly water-soluble salt. The charge state of the piperidine nitrogen is entirely dependent on the pH of the solution.

Causality: In an acidic or neutral aqueous environment (pH < 9), the piperidine nitrogen (pKaH ~11) will be protonated to form a piperidinium cation (R₃NH⁺). This charged species is polar and will preferentially dissolve in the aqueous phase rather than a less polar, immiscible organic solvent like ethyl acetate or dichloromethane.

Solution: Rigorous pH Control

To efficiently extract your compound, you must convert it to its neutral, "freebase" form, which is significantly more soluble in organic solvents.

Protocol: Basic Extraction of a Piperidine Freebase

  • Dissolution: After your reaction, if an acid was used (e.g., HCl in a deprotection step), first quench the reaction mixture carefully and dissolve it in a suitable organic solvent (e.g., ethyl acetate) and water.

  • Basification: Transfer the biphasic mixture to a separatory funnel. Add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) dropwise while gently swirling.

  • pH Monitoring: Periodically, stop adding the base, allow the layers to settle, and test the pH of the aqueous layer using pH paper or a pH meter.

  • Target pH: Continue adding base until the aqueous layer reaches a pH of at least 11-12. This ensures that the piperidine equilibrium is shifted almost entirely to the neutral freebase form.

  • Extraction: Stopper the funnel and extract the freebase into the organic layer. Allow the layers to separate cleanly.

  • Repeat: Drain the aqueous layer and repeat the extraction with fresh organic solvent one or two more times to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Visualization: Acid-Base Extraction Workflow

G cluster_0 Aqueous Layer cluster_1 Organic Layer start Reaction Mixture in Organic Solvent + Water check_ph Is Aqueous pH > 11? start->check_ph add_base Add aq. NaOH or K₂CO₃ check_ph->add_base No separate Separate Layers check_ph->separate Yes add_base->check_ph aq_base Trace Piperidine (R₃N) separate->aq_base org_base Piperidine Freebase (R₃N) (Organic Soluble) separate->org_base aq_acid Piperidinium Salt (R₃NH⁺) (Water Soluble) end_aq Discard Aqueous Layer aq_base->end_aq org_acid Trace Piperidine (R₃N) end_org Combine Organic Layers, Dry, Concentrate org_base->end_org

Crystallization and Product Isolation

Q: I've purified my piperidine derivative, but it "oils out" from solution instead of forming crystals. What can I do to promote crystallization?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase (the oil) rather than a solid crystalline lattice. This is common for compounds that are impure, have low melting points, or are in a solvent system that is not optimal.[18]

Causality: Crystal formation requires molecules to arrange themselves in a highly ordered, low-energy lattice. Impurities disrupt this process. Furthermore, if the solution becomes supersaturated too quickly (e.g., by rapid cooling or fast evaporation of a solvent), the molecules may not have time to align properly and will crash out as an amorphous oil.

Solutions: A Stepwise Approach to Inducing Crystallization

If your compound oils out, try these techniques in order:

  • Re-dissolve and Slow Cool: Gently warm the solution to re-dissolve the oil. Allow the flask to cool to room temperature as slowly as possible (e.g., by placing it in a warm water bath that is allowed to cool overnight). Once at room temperature, move it to a refrigerator (4°C), and then to a freezer (-20°C). Slow cooling is paramount.[8]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

  • Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the supersaturated solution. This "seed crystal" acts as a template for further crystal growth.

  • Change the Solvent System: The choice of solvent is critical.[18] If a single solvent fails, try a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" anti-solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (turbid). Warm slightly to clarify and then cool slowly.[18]

Table: Common Solvents for Crystallizing Piperidine Derivatives

Solvent ClassExamplesNotes
Alcohols Ethanol, Isopropanol, MethanolGood for moderately polar compounds. Often used in binary systems with water or hexanes.[19]
Ethers Diethyl Ether, MTBEGood for less polar compounds. Often used as an anti-solvent.
Esters Ethyl AcetateVersatile solvent for a wide range of polarities.
Hydrocarbons Hexanes, Heptane, TolueneGood for non-polar compounds or as anti-solvents for more polar compounds.
Ketones AcetoneUseful but its high solvency can sometimes make it difficult to achieve precipitation.
Aprotic Polar AcetonitrileCan be effective for compounds with moderate to high polarity.[20]

References

Technical Support Center: Crystallization of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of piperidin-4-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-quality crystalline material for this important class of heterocyclic compounds. Piperidin-4-one scaffolds are ubiquitous in pharmaceuticals, making their purification and characterization a critical step in drug development.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallographic principles and field-proven experience.

Troubleshooting Guide

This section addresses specific, common issues encountered during the crystallization of piperidin-4-one derivatives in a direct question-and-answer format.

Q1: My piperidin-4-one derivative has "oiled out," forming a separate liquid phase instead of crystals. What is happening and how do I fix it?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), is a common challenge that occurs when a solute separates from a supersaturated solution as a liquid (an "oil") rather than a solid.[4] This typically happens under conditions of high supersaturation, especially if the melting point of your compound (or an impure version of it) is lower than the temperature of the solution.[5][6] The solute molecules have a kinetic barrier to arranging themselves into an ordered crystal lattice and instead aggregate into a disordered, liquid phase.[4]

Causality:

  • High Supersaturation: Cooling the solution too quickly or adding an anti-solvent too rapidly creates a level of supersaturation that the system cannot handle, favoring the kinetically faster oiling out process over the thermodynamically favored crystallization.[4]

  • Impurities: Significant impurities can depress the melting point of your compound, making it more prone to melting or remaining as a liquid at the crystallization temperature.[5]

  • Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of your solute.[6]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-20% additional volume) of the "good" solvent to reduce the overall supersaturation level.[5]

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature very slowly. Insulating the flask (e.g., with glass wool or by placing it in a large beaker of warm water) can promote slow cooling and encourage crystal nucleation. A rapid cooling rate is a primary cause of oiling out.[4]

  • Induce Nucleation with Seeding: Once the solution has cooled slightly below the saturation temperature, introduce a "seed crystal" (a tiny crystal of your pure compound). This provides a template for ordered crystal growth, bypassing the kinetic barrier for nucleation.[4][7] Add the seed crystal in the metastable zone width (MSZW), the region of supersaturation where spontaneous nucleation is unlikely but growth on existing crystals will occur.[4]

  • Re-evaluate Your Solvent System: If oiling out persists, your solvent may be the issue. Consider a solvent in which your compound is slightly less soluble or one with a lower boiling point. For piperidin-4-ones, if you are using a high-boiling point solvent, try a mixture like ethanol/ethyl acetate or dichloromethane/methanol.[1]

  • Freeze-Dry and Re-attempt: In persistent cases, a novel approach involves freeze-drying an emulsion of the solute, followed by re-suspension in a solvent like water to obtain a hydrated crystalline form, which can then be used to seed future crystallizations.[8]

Q2: My experiment yielded an amorphous powder or a fine precipitate instead of well-defined crystals. What went wrong?

A2: The formation of an amorphous solid or a fine precipitate indicates that nucleation occurred too rapidly and uncontrollably, a phenomenon often called "crashing out."[9] This happens when the solution becomes highly supersaturated very quickly, leading to the rapid formation of a disordered solid without the time needed for molecules to arrange into an ordered lattice.[9]

Causality:

  • Excessive Supersaturation Rate: This is the most common cause, often resulting from flash cooling or dumping in an anti-solvent.

  • Low Solubility in the Final System: The chosen solvent/anti-solvent ratio may render the compound almost completely insoluble, forcing it out of solution immediately.

Troubleshooting Protocol:

  • Reduce Concentration: Start with a more dilute solution. This will require removing more solvent or adding more anti-solvent to reach the point of crystallization, but the transition into the supersaturated state will be more gradual.

  • Slow Down the Process:

    • Cooling Crystallization: Decrease the rate of cooling.

    • Anti-solvent Crystallization: Add the anti-solvent much more slowly, dropwise, with vigorous stirring to avoid localized areas of high supersaturation.[10] Consider adding the solution of your compound to the anti-solvent instead of the other way around.

  • Optimize Temperature: Perform the crystallization at a slightly higher temperature. Solubility is temperature-dependent, and a higher temperature may provide the molecules with enough energy and time to align correctly into a crystal lattice.

  • Use a Different Solvent System: Find a solvent system where your compound has slightly higher solubility. This creates a larger metastable zone, providing a wider window for controlled crystal growth.[9]

Q3: I managed to get crystals, but they are very small needles or twinned plates. How can I improve their size and quality for analysis?

A3: The formation of many small crystals or needles indicates that the rate of nucleation significantly outpaced the rate of crystal growth.[9] To get larger, higher-quality single crystals suitable for X-ray diffraction, you need to create conditions that favor slow, controlled growth on a limited number of nuclei.

Causality:

  • High Nucleation Rate: Caused by a high degree of supersaturation.

  • Rapid Solvent Evaporation: In evaporation methods, if the solvent evaporates too quickly, it rapidly increases concentration and triggers massive nucleation.

  • Disturbances: Physical vibrations or scratching can induce secondary nucleation, leading to a proliferation of small crystals.

Troubleshooting Protocol:

  • Reduce Supersaturation: Use a solution that is only slightly supersaturated. This minimizes the driving force for new nuclei to form and encourages molecules to deposit onto existing crystal surfaces.[9]

  • Employ Seeding: Introduce one or two high-quality seed crystals into a solution that is saturated or very slightly supersaturated. This technique is the most reliable way to control nucleation.[9]

  • Utilize Slow Crystallization Techniques:

    • Slow Evaporation: Dissolve your compound in a suitable solvent in a vial. Cover the vial with parafilm and poke a very small number of holes in it with a needle. This slows the rate of evaporation from days to weeks, providing ample time for large crystals to grow.[10][11]

    • Vapor Diffusion: Place a vial containing your compound dissolved in a "good" solvent inside a larger, sealed jar containing a "poor" solvent (anti-solvent). The anti-solvent must be more volatile than the good solvent. Over time, the anti-solvent vapor will slowly diffuse into the vial, gradually reducing the solubility of your compound and inducing slow crystallization.[12]

    • Solvent Layering: Carefully layer a less dense "poor" solvent on top of a solution of your compound in a denser "good" solvent in a narrow tube (like an NMR tube). Slow diffusion at the interface of the two miscible solvents can lead to the growth of high-quality crystals.[11][12]

  • Minimize Disturbances: Place your crystallization experiment in a quiet, vibration-free location.

Crystallization Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization problems with piperidin-4-one derivatives.

G start Crystallization Attempt outcome Evaluate Outcome start->outcome success High-Quality Crystals Formed (Success!) outcome->success Good oil Problem: Oiling Out (Liquid Phase Separation) outcome->oil Bad amorphous Problem: Amorphous Solid (Fine Powder) outcome->amorphous Bad no_xtal Problem: No Crystals Form outcome->no_xtal Bad poor_xtal Problem: Poor Quality Crystals (Needles, Small Size) outcome->poor_xtal Bad sol_oil 1. Re-heat & Add Solvent 2. Slow Cooling Rate 3. Use Seeding 4. Change Solvent System oil->sol_oil sol_amorphous 1. Reduce Concentration 2. Slow Down Cooling/Anti-Solvent Addition 3. Increase Temperature amorphous->sol_amorphous sol_no_xtal 1. Concentrate Solution 2. Cool to Lower Temp 3. Scratch Flask / Add Seed 4. Evaporate & Redissolve in New Solvent no_xtal->sol_no_xtal sol_poor_xtal 1. Reduce Supersaturation 2. Use Seeding 3. Try Slow Evaporation or Vapor Diffusion poor_xtal->sol_poor_xtal

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q4: What are the best starting solvents for crystallizing piperidin-4-one derivatives?

A4: The ideal solvent depends heavily on the specific substituents on the piperidin-4-one ring, which affect its polarity and solubility.[10] However, literature reviews and experimental practice show a clear preference for certain solvents. A review of synthesized piperidin-4-one derivatives found that distilled ethanol is the most commonly used and successful single solvent for recrystallization.[1]

Other frequently used and effective solvent systems are summarized in the table below. The best practice is to perform a small-scale solvent screen with 10-20 mg of your compound to determine solubility at room temperature versus a higher temperature.[10]

Solvent / SystemBoiling Point (°C)Polarity (Index)Notes & Common Use Cases
Ethanol 785.2The most common single solvent; effective for a wide range of 2,6-disubstituted derivatives.[1]
Methanol 656.6Used for N-Benzyl piperidin-4-one oxime and other derivatives.[1]
Acetonitrile 826.2Another effective polar aprotic solvent mentioned for some derivatives.[1]
Dichloromethane / Methanol ~40MixedA 1:1 (v/v) mixture is effective for obtaining high-quality crystals of certain derivatives.[1]
Ethanol / Ethyl Acetate ~77MixedA good mixed-solvent system for compounds that are too soluble in pure ethanol.[1]
Benzene / Petroleum Ether MixedMixedUsed for N-acyl and other less polar derivatives; Toluene can be a safer substitute for Benzene.[1][11]

Q5: How do different substituents on the piperidin-4-one ring affect crystallization?

A5: Substituents dramatically influence a molecule's polarity, solubility, conformational flexibility, and ability to form intermolecular interactions (like hydrogen bonds or π-stacking), all of which are critical for crystallization.[10][13]

  • Polar Substituents (e.g., -OH, -NH2): These groups can participate in hydrogen bonding, which can be highly beneficial for forming a stable, ordered crystal lattice. However, they also increase solubility in polar solvents, which may require the use of an anti-solvent.

  • Bulky/Aromatic Substituents (e.g., Phenyl, Benzyl): Large, rigid groups like those in 2,6-diphenylpiperidin-4-ones can promote crystallization by encouraging π-stacking interactions and reducing the number of possible conformations in solution.[1]

  • N-Substituents: The group on the piperidine nitrogen significantly impacts the molecule's conformation. For instance, N-acyl groups can lead to the ring adopting alternate chair or boat forms instead of the typical chair conformation.[1] The conformation in the crystal is a balance between steric hindrance and stabilizing intermolecular forces.

  • Flexible Substituents (e.g., long alkyl chains): These can hinder crystallization by increasing the molecule's conformational entropy. The molecule has too many low-energy shapes in solution, making it difficult for it to adopt a single conformation required for packing into a crystal lattice.

Q6: What is the typical conformation of the piperidin-4-one ring in a crystal structure?

A6: For most simple N-substituted and 2,6-disubstituted piperidin-4-one derivatives, the six-membered ring adopts the most stable chair conformation .[14] In this arrangement, bulky substituents at the 2 and 6 positions typically occupy equatorial positions to minimize steric hindrance.[1]

However, this is not universal. Depending on the steric and electronic demands of the substituents, other conformations are frequently observed. The presence of certain N-acyl groups or bulky 3-position substituents can force the ring into a twist-boat or boat conformation .[1] It is the specific pattern of substitution that dictates the final, lowest-energy conformation within the crystal lattice.

General Protocol: Single-Solvent Recrystallization

This protocol describes the most fundamental technique for purifying solid piperidin-4-one derivatives.

Objective: To purify a crude solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.

Methodology:

  • Solvent Selection: In a test tube, add ~20 mg of your crude piperidin-4-one derivative. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid is just covered. If it dissolves completely, the solvent is too good. If it doesn't dissolve at all, heat the tube gently. A suitable solvent will dissolve the compound when hot but not at room temperature.[10]

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask (not a beaker, to minimize evaporation). Add the chosen solvent in small portions and heat the mixture to a gentle boil (using a steam bath or hot plate). Continue adding just enough hot solvent until the solid completely dissolves. Adding too much solvent is a common mistake that will lead to poor yield.[5]

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.) or if the solution is colored and requires decolorizing carbon, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Do not disturb the flask. Slow cooling is crucial for forming large, pure crystals.[1] Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold crystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either on the filter funnel under vacuum or by transferring them to a watch glass.

Solvent Selection Strategy

This diagram illustrates a logical workflow for selecting an appropriate crystallization solvent.

G start Start with Crude Piperidin-4-one Derivative screen Small-Scale Solubility Screen (10-20 mg in various solvents) start->screen eval_rt Soluble at Room Temp? screen->eval_rt eval_hot Soluble when Hot? eval_rt->eval_hot No reject_good Reject: Too Soluble eval_rt->reject_good Yes reject_poor Reject: Insoluble eval_hot->reject_poor No candidate Candidate Solvent Found! eval_hot->candidate Yes goodsolvent Consider for Anti-Solvent System (as the 'good' solvent) reject_good->goodsolvent antisolvent Consider for Anti-Solvent System (as the 'poor' solvent) reject_poor->antisolvent

Caption: A flowchart for systematically screening and selecting a crystallization solvent.

References

Technical Support Center: Improving Yield in the Synthesis of N-Benzylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-benzylpiperidine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of this important structural motif. The N-benzylpiperidine scaffold is a key component in numerous pharmaceutical agents, making the optimization of its synthesis a critical endeavor.[1][2][3][4] This resource moves beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot and enhance your reaction yields effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of N-benzylpiperidine analogs, primarily focusing on the two most common synthetic routes: Reductive Amination and Direct N-Alkylation.

Category 1: Reductive Amination Issues

Reductive amination is a powerful one-pot method for forming N-benzylpiperidine analogs from a substituted benzaldehyde and a piperidine derivative.[5][6] It involves the formation of an iminium ion intermediate, which is then reduced in situ.[7][8] However, several factors can lead to suboptimal yields.

A1: Low conversion is a common issue often traced back to inefficient iminium ion formation or issues with the reducing agent.

Potential Causes & Solutions:

  • Suboptimal pH: The formation of the iminium ion from the aldehyde and secondary amine is a pH-dependent equilibrium.[7][9]

    • The Problem: If the pH is too low (too acidic), the piperidine starting material will be protonated, rendering it non-nucleophilic.[9] If the pH is too high (too basic), the acid-catalyzed dehydration step to form the iminium ion will be slow.

    • The Solution: The optimal pH for iminium ion formation is typically between 6 and 7.[7] For reactions involving less reactive ketones or aldehydes, adding a catalytic amount of a weak acid like acetic acid can be beneficial to facilitate imine formation.[10][11] You can monitor and adjust the pH of your reaction mixture to find the sweet spot for your specific substrates.

  • Ineffective Reducing Agent: The choice and quality of the reducing agent are critical.

    • The Problem: A reducing agent that is too strong (e.g., Sodium Borohydride) can reduce the starting aldehyde to benzyl alcohol before it has a chance to form the iminium ion.[12] Conversely, an old or degraded reducing agent will lack the necessary potency.

    • The Solution: Use a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.[5][12] Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason.[5][11][13] It is less toxic than sodium cyanoborohydride (NaBH₃CN) and highly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5][11] Always use a fresh, high-quality reducing agent.

  • Presence of Water: The formation of the iminium ion involves a dehydration step.

    • The Problem: Excess water in the reaction can shift the equilibrium away from the iminium ion, hindering the reaction.

    • The Solution: While STAB is water-sensitive, some reductive amination procedures benefit from the removal of water.[5] This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate or by using a Dean-Stark apparatus for azeotropic removal of water, though this is less common for small-scale reactions.[14] Ensure your solvents and reagents are anhydrous.

A2: The formation of benzyl alcohol indicates that your reducing agent is reducing the starting benzaldehyde. This is a classic selectivity problem.

Troubleshooting Workflow for Byproduct Formation:

G start Problem: Benzyl Alcohol Byproduct check_reductant Is the reducing agent too strong (e.g., NaBH4)? start->check_reductant switch_reductant Solution: Switch to a milder, more selective agent like STAB (Sodium Triacetoxyborohydride). check_reductant->switch_reductant Yes check_procedure Are you using a one-pot procedure? check_reductant->check_procedure No end_node Yield Optimized switch_reductant->end_node two_step Solution: Consider a two-step procedure. 1. Pre-form the iminium ion. 2. Add the reducing agent. check_procedure->two_step Yes check_temp Is the reaction temperature too high? check_procedure->check_temp No two_step->end_node lower_temp Solution: Lower the reaction temperature to favor iminium formation over aldehyde reduction. check_temp->lower_temp Yes check_temp->end_node No lower_temp->end_node

Caption: Troubleshooting decision tree for minimizing benzyl alcohol byproduct.

As the diagram illustrates, the primary solution is to use a reducing agent with greater chemoselectivity. STAB is particularly effective because the rate of reduction for iminium ions is much faster than for ketones or aldehydes under the reaction conditions.[10] This allows for a convenient one-pot procedure where the reducing agent can be present from the start.[10]

Category 2: Direct N-Alkylation Issues

Direct N-alkylation with a benzyl halide is a classic SN2 approach. While straightforward, it can be plagued by side reactions, especially over-alkylation.[15]

A3: The formation of a quaternary ammonium salt, such as a dibenzylpiperidinium salt, occurs when the N-benzylpiperidine product reacts with another molecule of the benzyl halide.[8] This is a common issue with highly reactive alkylating agents.

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the benzyl halide. This ensures the alkylating agent is the limiting reagent and is consumed before it can react with the product.

  • Slow Addition: Add the benzyl halide slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant starting amine over the product.[15]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[15][16] This base is capable of scavenging the acid produced during the reaction without competing as a nucleophile.[16] Potassium carbonate (K₂CO₃) is also a common and effective choice.[15]

  • Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation step more than the first, thus improving selectivity.

Comparative Data & Protocols
Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃High selectivity for imines/iminium ions; mild; allows for one-pot reactions; less toxic than NaBH₃CN.[5][10][11]Water-sensitive; not compatible with methanol.[5]DCE, THF, DCM[5][11]
Sodium Cyanoborohydride NaBH₃CNGood selectivity for imines at mildly acidic pH; can be used in protic solvents.[7][17]Highly toxic (generates HCN in strong acid); less reactive than STAB.[5][11]Methanol, Ethanol[17]
Sodium Borohydride NaBH₄Inexpensive; powerful reducing agent.[13]Poor selectivity; reduces aldehydes/ketones quickly, often requiring a two-step process.[11][12]Methanol, Ethanol
Hydrogen (Catalytic Hydrogenation) H₂"Green" reagent (byproduct is water); effective.Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric.Methanol, Ethanol, Ethyl Acetate
Experimental Protocols
Protocol 1: Optimized One-Pot Reductive Amination using STAB

This protocol describes a general and highly effective method for the synthesis of N-benzylpiperidine analogs.

Reaction Scheme:

Caption: General workflow for one-pot reductive amination.

Materials:

  • Substituted Benzaldehyde (1.0 equiv)

  • Piperidine analog (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, ~0.1 equiv, optional)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzaldehyde and the piperidine analog to the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. If the substrates are known to be unreactive, add the catalytic acetic acid at this stage.

  • Add the Sodium Triacetoxyborohydride (STAB) to the mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM, 2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by distillation as required.[18]

Conclusion

Improving the yield in the synthesis of N-benzylpiperidine analogs requires a nuanced understanding of the reaction mechanisms and the interplay of various factors such as pH, reagent selectivity, and stoichiometry. For reductive amination, the key to success lies in optimizing iminium ion formation and using a mild, selective reducing agent like STAB to prevent side reactions.[5][11] For direct N-alkylation, minimizing over-alkylation through controlled stoichiometry and slow addition of the alkylating agent is paramount. By carefully considering the principles and troubleshooting steps outlined in this guide, researchers can effectively overcome common synthetic hurdles and achieve higher yields of their target molecules.

References

Technical Support Center: Troubleshooting Mass Spectrometry of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of mass spectrometry analysis of nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality, reproducible mass spectra for this important class of compounds. Here, we will address common issues in a direct question-and-answer format, providing not just solutions, but also the scientific reasoning behind them.

Section 1: Ionization and Signal Intensity Issues

This section focuses on problems related to getting a good signal from your nitrogen-containing heterocycle in the first place. The basicity of the nitrogen atom plays a crucial role in ionization, particularly in Electrospray Ionization (ESI).[1][2]

Q1: I'm not seeing any signal, or the signal for my nitrogen-containing heterocycle is extremely weak. What's the first thing I should check?

A1: The most common culprit for poor signal intensity is suboptimal ionization.[3] For nitrogen-containing heterocycles, which are typically basic, the choice of ionization mode and mobile phase pH is critical.

Causality: Nitrogen-containing heterocycles are most readily ionized in positive ion mode ESI ([ESI+]) via protonation ([M+H]+).[1][4] The efficiency of this process is highly dependent on the availability of protons in the ESI droplet. If your mobile phase is neutral or basic, there may not be enough protons to efficiently ionize your analyte.

Troubleshooting Protocol:

  • Verify Ionization Mode: Ensure your mass spectrometer is operating in positive ion mode (ESI+).

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as formic acid or acetic acid (typically 0.1% v/v), to your mobile phase. This will lower the pH and provide a ready source of protons for ionization.

  • Optimize Sample Concentration: A sample that is too dilute will produce a weak signal, while a highly concentrated sample can lead to ion suppression.[3][5] If you suspect ion suppression, try diluting your sample.

  • Check Instrument Tuning and Calibration: Always ensure your instrument is properly tuned and calibrated according to the manufacturer's recommendations.[3]

Q2: I'm observing a very unstable or fluctuating signal for my analyte. What could be causing this?

A2: Signal instability can arise from several factors, including issues with the nitrogen gas supply, electrospray stability, or contamination.

Causality: A stable electrospray is essential for consistent ionization and, consequently, a stable signal. Fluctuations in nitrogen gas pressure or flow rate can disrupt the desolvation process.[6] Additionally, corona discharge in the ion source, often caused by excessively high sprayer voltage, can lead to an unstable signal.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting unstable signal intensity.

Section 2: Adduct Formation and In-Source Reactions

Nitrogen-containing heterocycles are prone to forming adducts with various species present in the mobile phase or the mass spectrometer. These adducts can complicate spectral interpretation and reduce the intensity of the desired protonated molecule.

Q3: I'm seeing multiple peaks for my compound, including [M+Na]+ and [M+K]+, which are sometimes more intense than my [M+H]+ peak. How can I minimize these adducts?

A3: The formation of sodium ([M+Na]+) and potassium ([M+K]+) adducts is a common issue, especially when working with glass containers or mobile phase additives that are not of the highest purity.

Causality: Alkali metal ions (Na+ and K+) have a high affinity for the lone pair of electrons on the nitrogen atom of a heterocycle. If these ions are present in your sample or mobile phase, they can outcompete protons for adduction to your analyte.

Mitigation Strategies:

  • Use High-Purity Solvents and Additives: Always use LC-MS grade solvents and freshly prepared mobile phases.

  • Avoid Glassware: Whenever possible, use polypropylene or other plastic labware to prepare and store your samples and mobile phases to minimize leaching of sodium and potassium ions.

  • Add a Proton Source: The presence of a strong proton source, like 0.1% formic acid, can help to drive the equilibrium towards the formation of the [M+H]+ ion.

  • Introduce a Competing Ammonium Source: Adding a small amount of ammonium acetate or ammonium formate to the mobile phase can sometimes help. The ammonium ion ([NH4]+) can form adducts with your analyte, but these are often less stable than sodium or potassium adducts and can help to suppress their formation.

Q4: My mass spectrum shows unexpected peaks at m/z values higher than my molecular ion, even after accounting for common adducts. What could be happening?

A4: You may be observing the formation of ion-molecule adducts within the mass analyzer itself.[7] This is particularly common in ion trap instruments.

Causality: Neutral solvent molecules (e.g., methanol, acetonitrile) can enter the mass analyzer and react with your analyte ions, forming adducts like [M+H+CH3OH]+ or [M+H+CH3CN]+.[7] The likelihood of these reactions depends on the instrument design and the residence time of the ions in the analyzer.[7]

Troubleshooting Steps:

  • Identify the Adduct: Calculate the mass difference between the unexpected peak and your protonated molecule. If it corresponds to the mass of a solvent molecule, you have likely identified an ion-molecule adduct.

  • Modify Instrument Parameters: Consult your instrument's manual for parameters that can reduce the residence time of ions in the mass analyzer or create a more effective barrier to prevent neutral molecules from entering.

  • Consider a Different Instrument: If the problem persists and is detrimental to your analysis, you may need to use an instrument with a different mass analyzer design, such as a triple quadrupole, which generally has a lower incidence of these types of adducts.[7]

Section 3: Fragmentation and Structural Elucidation

Understanding the fragmentation patterns of nitrogen-containing heterocycles is key to their structural elucidation.

Q5: I'm using a "hard" ionization technique like Electron Ionization (EI) and I don't see a molecular ion peak. How can I confirm the molecular weight of my compound?

A5: The absence of a molecular ion peak is common with hard ionization techniques, which can cause extensive fragmentation.[8][9]

Causality: EI imparts a significant amount of energy into the analyte molecule, often leading to the immediate fragmentation of the molecular ion.[8][10] For some nitrogen-containing heterocycles, the molecular ion is simply too unstable to be observed.[9]

Strategies for Molecular Weight Determination:

  • Utilize a "Soft" Ionization Technique: If possible, analyze your sample using a soft ionization method like ESI or Chemical Ionization (CI).[9][11][12] These techniques impart less energy, making the observation of the molecular ion (or a pseudo-molecular ion like [M+H]+) much more likely.[11][12]

  • Apply the Nitrogen Rule: The Nitrogen Rule is a valuable tool for interpreting mass spectra.[9][13][14] It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, and a molecule with an even number of nitrogen atoms (or no nitrogen) will have an even nominal molecular mass.[1][13][14] This can help you to deduce whether a high-mass fragment could be the molecular ion.

  • Analyze Fragmentation Patterns: Carefully examine the fragmentation pattern. The loss of small, stable neutral molecules from a potential molecular ion is a good indicator. For example, in the EI-MS of quinoline-2-carboxylic acid, the loss of COOH (45 Da) or CO2 (44 Da) from the molecular ion is a characteristic fragmentation.[15]

Q6: The fragmentation of my nitrogen-containing heterocycle is very complex. Are there any general rules I can follow to help with interpretation?

A6: While fragmentation is highly structure-dependent, there are some common pathways for nitrogen-containing heterocycles.

General Fragmentation Principles:

  • Alpha-Cleavage: For non-aromatic amines, cleavage of the bond alpha to the nitrogen atom is a common fragmentation pathway, leading to a resonance-stabilized cation.[16]

  • Ring Cleavage: Heterocyclic rings can undergo various ring-opening and cleavage reactions. For example, pyridines can lose HCN.[15]

  • Rearrangements: McLafferty rearrangements can occur in compounds with a carbonyl group and a gamma-hydrogen.

  • Loss of Substituents: The loss of substituents from the heterocyclic ring is a common fragmentation pathway.

Data Interpretation Workflow:

Caption: A systematic approach to interpreting fragmentation patterns.

Section 4: Matrix Effects in LC-MS

For those performing quantitative analysis of nitrogen-containing heterocycles in complex matrices (e.g., plasma, urine, environmental samples), matrix effects can be a significant source of error.

Q7: My quantitative results for a pyridine derivative in plasma are not reproducible. I suspect matrix effects. How can I confirm this and what can I do to mitigate it?

A7: Matrix effects, which can cause either ion suppression or enhancement, are a major concern in quantitative LC-MS.[17][18][19] Compounds with high basicity, such as many nitrogen-containing heterocycles, are particularly susceptible.[17][19]

Causality: Co-eluting endogenous components from the matrix can interfere with the ionization of your analyte in the ESI source.[17][18][20] This can happen through several mechanisms, including competition for charge, changes in droplet surface tension, and co-precipitation.[17]

Confirming and Mitigating Matrix Effects:

Strategy Description Advantages Disadvantages
Post-Extraction Spike The analyte is spiked into a blank matrix extract and the response is compared to that of the analyte in a neat solution.[18][20]Directly assesses the impact of the matrix on ionization.[18]Can be time-consuming.
Stable Isotope Labeled Internal Standard (SIL-IS) A SIL version of the analyte is added to the sample before extraction.Considered the gold standard for correcting matrix effects as the IS co-elutes and experiences similar ionization suppression/enhancement.[19]Can be expensive and not always commercially available.
Matrix-Matched Calibration Curve Calibration standards are prepared in a blank matrix extract.[21]Can effectively compensate for matrix effects.[21]Requires a reliable source of blank matrix and may not account for variability between different lots of matrix.[21]
Standard Addition Known amounts of the analyte are added to aliquots of the sample.Can be very accurate for individual samples.Labor-intensive and not practical for high-throughput analysis.[19]
Improved Sample Preparation Employ more selective sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components.Can significantly reduce or eliminate matrix effects.May require significant method development.
Chromatographic Separation Optimize the HPLC method to chromatographically separate the analyte from co-eluting matrix components.Can be a very effective solution.May not always be possible to achieve complete separation.

Experimental Protocol: Assessing Matrix Effect by Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte dissolved in the mobile phase.

    • Set B (Pre-Spiked Matrix): Blank matrix spiked with the analyte before extraction.

    • Set C (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte is added to the final extract.

  • Analyze all three sets by LC-MS.

  • Calculate the Matrix Effect (%ME) using the following formula: %ME = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.[18]

    • A value > 100% indicates ion enhancement.[18]

References

"stability issues of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Methyl 2-(1-benzylpiperidin-4-ylidene)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

I. Troubleshooting Guide: Investigating Solution Stability Issues

This guide is structured in a question-and-answer format to directly address specific experimental problems.

Question 1: I'm observing a rapid decrease in the concentration of this compound in my aqueous buffer. What are the likely causes?

A rapid loss of the parent compound in aqueous solutions is a common issue, primarily driven by two potential degradation pathways, given the compound's structure:

  • Hydrolysis of the Methyl Ester: The ester functional group is susceptible to hydrolysis, especially in aqueous environments. This reaction is significantly influenced by the pH of the solution, cleaving the ester to form the corresponding carboxylic acid and methanol.

  • Isomerization of the Exocyclic Double Bond: The double bond at the 4-position of the piperidine ring can be prone to isomerization under certain conditions, leading to a mixture of geometric isomers or other rearranged products.

Causality behind Experimental Choices:

To determine the primary degradation pathway, a systematic investigation is necessary. A forced degradation study is a standard approach in the pharmaceutical industry to predict the likely degradation products and establish the stability of a drug substance.[1][2][3]

Step-by-Step Protocol for Investigation:

  • pH Profiling:

    • Prepare solutions of this compound in a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9).

    • Incubate the solutions at a controlled temperature (e.g., 40°C) and monitor the concentration of the parent compound and the appearance of any degradation products over time using a stability-indicating HPLC method.

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature. Basic conditions often accelerate ester hydrolysis.

    • Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide). The tertiary amine in the piperidine ring is a potential site for oxidation.

    • Photostability: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.

  • Analysis of Degradation Products:

    • Utilize LC-MS to identify the mass of the degradation products. The expected mass of the carboxylic acid from hydrolysis would be 14 atomic mass units less than the parent compound (loss of CH₂).

    • Characterize the major degradation products using techniques like NMR for unambiguous structure elucidation.

Expected Outcomes and Data Interpretation:

ConditionExpected DegradationLikely Major Degradant
Acidic (pH < 5) ModerateCarboxylic Acid
Neutral (pH 7) SlowCarboxylic Acid
Alkaline (pH > 8) RapidCarboxylic Acid
Oxidative (H₂O₂) PossibleN-oxide
Photolytic PossibleVarious photoproducts
Question 2: My solution of this compound has turned yellow. What could be the cause?

The development of color in a solution that was initially colorless is a strong indicator of chemical degradation. For a compound like this compound, this could be due to:

  • Formation of Conjugated Systems: Degradation pathways that lead to the formation of extended conjugated systems can result in chromophores that absorb visible light, appearing as a colored solution.

  • Oxidation Products: Oxidation of the molecule, particularly at the benzylic position or the piperidine ring, can sometimes generate colored impurities.

Troubleshooting Workflow:

G A Solution turns yellow B Analyze by UV-Vis Spectroscopy A->B C Analyze by HPLC-PDA/UPLC-MS A->C D New absorbance peak in visible region? B->D E Identify new peaks in chromatogram C->E D->E Yes F Characterize impurities (MS, NMR) E->F G Hypothesize degradation pathway F->G H Implement preventative measures G->H I Store under inert atmosphere Protect from light H->I

Caption: Troubleshooting workflow for color change in solution.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of this compound?

Based on the chemical structure, solutions of this compound should be stored under the following conditions to minimize degradation:

  • Temperature: Refrigerated (2-8°C) to slow down the rate of hydrolysis and other potential degradation reactions.[4]

  • pH: In a buffered solution with a slightly acidic to neutral pH (pH 5-7). Avoid alkaline conditions.

  • Atmosphere: Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Light: Protected from light to prevent photodegradation. Use amber vials or store in the dark.[5]

Q2: Are there any known incompatibilities with common pharmaceutical excipients?

While specific studies on this molecule may not be publicly available, based on its functional groups, potential incompatibilities could arise with:

  • Alkaline Excipients: Excipients with a basic nature (e.g., magnesium stearate, sodium bicarbonate) could raise the micro-pH of the formulation and accelerate ester hydrolysis.

  • Oxidizing Agents: Avoid co-formulation with strong oxidizing agents.

  • Reducing Sugars: The tertiary amine could potentially undergo a Maillard reaction with reducing sugars (e.g., lactose) in the solid state, especially in the presence of heat and moisture.

A compatibility study with selected excipients is highly recommended during formulation development.

Q3: What is the primary degradation pathway I should be concerned about?

The most likely and often fastest degradation pathway in solution is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid. This is a common degradation route for ester-containing compounds in the presence of water.[6]

Proposed Degradation Pathway:

G A This compound O C OCH3 B 2-(1-benzylpiperidin-4-ylidene)acetic acid O C OH A:f1->B:f1 Hydrolysis (H2O, H+ or OH-) C Methanol A:f2->C +

Caption: Proposed primary degradation pathway via hydrolysis.

III. References

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine?

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?

  • PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. --INVALID-LINK--

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions.

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis.

  • Forced Degradation Studies: Regulatory Considerations and Implementation.

  • ResearchGate. Forced degradation studies.

  • PubMed Central. (2021, September 29). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. --INVALID-LINK--

  • A practical guide to forced degradation and stability studies for drug substances.

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.

  • MedCrave online. (2016, December 14). Forced Degradation Studies.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and scale-up of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower you to overcome challenges in your laboratory and pilot plant operations.

Section 1: Reaction Overview and Core Principles

The synthesis of this compound, a valuable intermediate in pharmaceutical development, is most commonly achieved via an olefination reaction of 1-benzyl-4-piperidone. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the two primary methods employed for this transformation.[1][2]

The HWE reaction, utilizing a phosphonate-stabilized carbanion, is often preferred for large-scale synthesis due to several advantages over the traditional Wittig reaction.[3] The phosphonate carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for milder reaction conditions.[2][4] Furthermore, the phosphate byproduct of the HWE reaction is water-soluble, simplifying purification through extraction.[3]

This guide will focus primarily on the Horner-Wadsworth-Emmons approach, as it generally offers better E-selectivity and process scalability for the synthesis of α,β-unsaturated esters.[1][5]

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing systematic solutions based on chemical principles.

Issue 1: Low or No Product Yield

A diminished or complete lack of product formation is a common hurdle. The root cause often lies in one of the following areas:

Potential Cause Explanation Recommended Solution(s)
Ineffective Deprotonation The base used may not be strong enough to fully deprotonate the phosphonate reagent (e.g., trimethyl phosphonoacetate). The acidity of the α-proton is crucial for generating the reactive carbanion.[6]- Switch to a stronger base: Sodium hydride (NaH) is a common and effective choice.[6] Other strong, non-nucleophilic bases like Lithium Hexamethyldisilazide (LiHMDS) or n-Butyllithium (n-BuLi) can also be employed.[6] - Ensure anhydrous conditions: Protic solvents will quench the base and the carbanion. Use flame-dried glassware and anhydrous solvents (e.g., THF, DME).
Low Reaction Temperature The rate of carbanion addition to the ketone may be too slow at lower temperatures, especially when dealing with the relatively hindered 1-benzyl-4-piperidone.[6]- Gradually increase the reaction temperature: While initial deprotonation is often performed at 0°C, allowing the reaction to warm to room temperature or even gentle heating can improve the reaction rate and yield.[6]
Steric Hindrance The bulky benzyl group on the piperidone nitrogen can sterically hinder the approach of the phosphonate carbanion.- Increase reaction time: Allow the reaction to proceed for a longer duration to ensure complete conversion.[6] - Increase reactant concentration: This can favor the bimolecular reaction.
Decomposition of Reactants The ketone starting material or the phosphonate reagent may be unstable under the reaction conditions. Base-sensitive functional groups can lead to side reactions.[6]- Consider milder conditions: For base-sensitive substrates, the Masamune-Roush conditions (LiCl with an amine base like DBU or Hünig's base) can be effective.[3][7]
Issue 2: Formation of Impurities and Side Products

The appearance of unexpected spots on TLC or peaks in LC-MS analysis indicates the formation of side products.

Potential Cause Explanation Recommended Solution(s)
Self-Condensation of Ketone Under strongly basic conditions, 1-benzyl-4-piperidone can undergo self-aldol condensation.- Slow addition of the ketone: Add the ketone solution dropwise to the pre-formed phosphonate carbanion solution to maintain a low concentration of the ketone at any given time. - Use of appropriate base: Avoid excessively strong or concentrated bases where possible.
Hydrolysis of Ester If aqueous workup is performed under basic conditions, the methyl ester product can be hydrolyzed to the corresponding carboxylic acid.- Quench with a mild acid: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[6] - Maintain neutral or slightly acidic pH during workup.
Formation of (Z)-isomer While the HWE reaction generally favors the (E)-isomer, certain conditions can lead to the formation of the undesired (Z)-isomer.[1]- Choice of cation: Lithium and sodium bases generally provide higher (E)-selectivity.[6] - Temperature control: Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[6]
Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Cause Explanation Recommended Solution(s)
Removal of Triphenylphosphine Oxide (from Wittig) If a Wittig reaction is used, the byproduct triphenylphosphine oxide can be difficult to separate from the product due to similar polarity.[3]- This is a primary reason to favor the HWE reaction. If the Wittig route is necessary, chromatography is often required.
Removal of Phosphate Byproduct (from HWE) While water-soluble, incomplete removal can contaminate the final product.- Thorough aqueous extraction: Perform multiple extractions with water or brine to ensure complete removal of the phosphate byproduct.[6]
Product is an Oil This compound is often isolated as an oil, making crystallization difficult.- Column chromatography: Purification by silica gel column chromatography is a reliable method to obtain a pure product.[6] A gradient elution system of ethyl acetate in hexanes is typically effective.

Section 3: Experimental Protocols and Workflows

This section provides a detailed, step-by-step methodology for the Horner-Wadsworth-Emmons synthesis of this compound.

General Horner-Wadsworth-Emmons Protocol

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under inert atmosphere (N2 or Ar) B Add anhydrous THF and trimethyl phosphonoacetate (1.1 eq.) A->B C Cool solution to 0 °C B->C D Add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise C->D E Stir for 30-60 min at 0 °C (Deprotonation) D->E F Slowly add a solution of 1-benzyl-4-piperidone (1.0 eq.) in anhydrous THF E->F G Allow reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS) F->G H Quench with sat. aq. NH4Cl G->H I Extract with an organic solvent (e.g., ethyl acetate) H->I J Wash combined organic layers with water and brine I->J K Dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate J->K L Purify by column chromatography K->L

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Detailed Step-by-Step Methodology:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF). Add trimethyl phosphonoacetate (1.1 equivalents) to the solvent. Cool the solution to 0°C using an ice bath.[6]

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the cooled solution in small portions. Stir the resulting mixture at 0°C for 30-60 minutes to allow for complete deprotonation and formation of the phosphonate carbanion.

  • Carbonyl Addition: Slowly add a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF to the reaction mixture via a dropping funnel.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Section 4: Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a pilot plant or manufacturing scale introduces new challenges that must be addressed to ensure safety, efficiency, and reproducibility.[8]

Key Scale-Up Parameters and Challenges
Parameter Challenge Mitigation Strategy
Heat Transfer The deprotonation and quenching steps can be highly exothermic. In large reactors, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[8]- Controlled addition rates: Add reagents slowly and monitor the internal temperature closely. - Efficient cooling: Ensure the reactor has adequate cooling capacity. - Consider continuous flow chemistry: This allows for better temperature control and safer handling of exothermic reactions.[9]
Mixing In large vessels, achieving homogeneous mixing can be difficult, leading to localized "hot spots" or areas of high concentration, which can promote side reactions.[8]- Appropriate reactor design and agitation: Use reactors with efficient impellers and baffles to ensure thorough mixing. - Dilution: Running the reaction at a lower concentration can sometimes improve mixing and heat transfer, though this may impact reaction kinetics.
Reagent Handling Handling large quantities of pyrophoric reagents like sodium hydride or n-butyllithium poses significant safety risks.- Use of safer alternatives: Consider using a solution of a strong base if possible. - Engineered controls: Utilize appropriate personal protective equipment (PPE) and engineering controls such as glove boxes or closed-system transfer for handling hazardous reagents.
Workup and Isolation Handling large volumes of flammable organic solvents during extraction and purification increases safety risks and waste generation.- Optimize extraction efficiency: Use counter-current extraction methods if possible. - Crystallization: Develop a robust crystallization procedure to isolate the product, which is often more scalable and cost-effective than chromatography. This may involve screening different solvent systems.
Process Intensification and Green Chemistry Approaches

For large-scale manufacturing, consider adopting principles of green chemistry to improve the sustainability and efficiency of the process.

  • Continuous Flow Synthesis: As mentioned, continuous flow reactors can offer significant advantages in terms of safety, heat management, and reproducibility for exothermic reactions.[9]

  • Solvent Selection: Evaluate the use of more environmentally benign solvents.

  • Catalytic Alternatives: While the HWE reaction is generally efficient, exploring catalytic olefination methods could further reduce waste and improve atom economy.[10][11]

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the expected stereoselectivity of the Horner-Wadsworth-Emmons reaction for this synthesis?

A1: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2] For the reaction between trimethyl phosphonoacetate and 1-benzyl-4-piperidone, a high E-selectivity is expected.

Q2: Can I use a Wittig reaction instead of the HWE reaction?

A2: Yes, a Wittig reaction using a suitable phosphonium ylide (e.g., (methoxycarbonylmethylene)triphenylphosphorane) is a viable alternative.[1] However, for scale-up, the HWE is often preferred due to the easier removal of the phosphate byproduct and often milder reaction conditions.[3] With stabilized ylides, the Wittig reaction also tends to give the (E)-alkene.[1]

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry (the chemical shifts of the vinylic proton will differ for the E and Z isomers).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Q4: My reaction is sluggish even at room temperature. What can I do?

A4: If the reaction is slow, and you have already confirmed the quality of your reagents and the effectiveness of your base, you can consider gently heating the reaction mixture (e.g., to 40-50 °C in THF). However, be mindful that higher temperatures can sometimes lead to increased side product formation. Alternatively, increasing the concentration of the reactants may also accelerate the reaction rate.[6]

Q5: Are there any specific safety precautions I should take?

A5: Yes, several safety precautions are crucial:

  • Strong Bases: Sodium hydride and other strong bases are highly reactive and moisture-sensitive. Handle them under an inert atmosphere and with appropriate personal protective equipment.

  • Quenching: The quenching of excess strong base is exothermic and can generate flammable hydrogen gas (in the case of NaH). Perform the quench slowly and in a well-ventilated fume hood.

  • Solvents: Use anhydrous solvents and handle flammable organic solvents with care, avoiding sources of ignition.

Section 6: Visualization of the Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion + Base Base Base (e.g., NaH) Ketone 1-Benzyl-4-piperidone Betaine Betaine Intermediate Carbanion->Betaine + Ketone Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Product This compound Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct Elimination

Caption: Key steps in the Horner-Wadsworth-Emmons mechanism.

This diagram illustrates the generally accepted pathway for the Horner-Wadsworth-Emmons reaction, proceeding through the formation of a phosphonate carbanion, nucleophilic attack on the carbonyl, formation of an oxaphosphetane intermediate, and subsequent elimination to yield the desired alkene and a water-soluble phosphate byproduct.[2][4]

References

Technical Support Center: Preventing Side Reactions in Mannich Condensation for Piperidones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidones via the Mannich condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction and overcome common challenges related to side product formation. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for their cause and actionable protocols to mitigate them.

Issue 1: I'm observing a significant amount of a high molecular weight byproduct, likely a bis-Mannich adduct.

Root Cause Analysis:

The formation of bis-Mannich products is a frequent side reaction, especially when the starting ketone has multiple acidic α-protons.[1] After the initial Mannich reaction, the resulting piperidone can act as a substrate for a second aminomethylation, leading to the bis-adduct. This is often driven by an excess of formaldehyde and the amine component or by prolonged reaction times which allow the thermodynamically favored bis-adduct to form.[2]

Preventative Measures & Protocol:

  • Strict Stoichiometric Control: The most critical factor is the molar ratio of your reactants. An excess of either formaldehyde or the amine will significantly favor the formation of the bis-Mannich product.

    • Protocol: Carefully weigh and use a 1:1:1 molar ratio of the ketone, the secondary amine (often as a hydrochloride salt), and formaldehyde (preferably as paraformaldehyde to avoid excess water).[1] For a typical reaction, if you start with 10 mmol of your ketone, use exactly 10 mmol of the amine salt and 10 mmol of formaldehyde.

  • Controlled Reagent Addition: Adding the reagents in a controlled manner can prevent a localized high concentration of the aminomethylating agent.

    • Protocol: Instead of adding all reactants at once, try a slow, dropwise addition of a solution of formaldehyde and the amine to the ketone solution over a period of 1-2 hours at the desired reaction temperature.

  • Reaction Monitoring: Closely monitor the reaction progress to quench it once the desired product is maximized and before significant bis-adduct formation occurs.

    • Protocol: Use Thin Layer Chromatography (TLC) or a rapid GC-MS analysis of aliquots taken every 30-60 minutes. Once the spot corresponding to your starting ketone has disappeared and the desired piperidone spot is at its most intense, proceed with the workup.

  • Use of Pre-formed Iminium Salts: Using a pre-formed iminium salt, such as Eschenmoser's salt, can provide better control over the stoichiometry of the electrophile.[3][4]

    • Protocol: Prepare the iminium salt separately or purchase it commercially. Add the salt portion-wise to the enol or enolate of your ketone at a controlled temperature.

Table 1: Impact of Key Parameters on Bis-Mannich Adduct Formation

ParameterCondition Favoring Side ProductRecommended Condition for PreventionRationale
Stoichiometry Excess formaldehyde and/or amine1:1:1 molar ratio of ketone:amine:formaldehydeMinimizes the availability of the aminomethylating agent for a second reaction.[1]
Reaction Time Prolonged heatingMonitor reaction by TLC/GC-MS and quench upon completionPrevents the reaction from proceeding to the thermodynamically more stable bis-adduct.
Temperature High temperaturesModerate temperatures (e.g., 40-60 °C)Higher temperatures can increase the rate of the second addition.[5]
Reagent Addition All reagents mixed at onceSlow, controlled addition of amine/formaldehyde mixtureAvoids localized high concentrations of the electrophilic species.
Issue 2: My product is contaminated with an α,β-unsaturated ketone.

Root Cause Analysis:

The β-amino group of the Mannich base can be eliminated, especially under harsh thermal or pH conditions, to yield an α,β-unsaturated ketone (an enone).[6] This is essentially a retro-Michael or Hofmann-type elimination. The resulting enone can be a reactive species itself, potentially leading to further side reactions.

Preventative Measures & Protocol:

  • Moderate Reaction Temperature: High temperatures can promote the elimination reaction.

    • Protocol: Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate. Often, temperatures between room temperature and 60°C are sufficient.

  • Careful pH Control During Workup: Both strongly acidic and strongly basic conditions can facilitate the elimination.

    • Protocol: During the workup, neutralize the reaction mixture carefully. Instead of using strong bases like NaOH, consider a milder base like a saturated sodium bicarbonate (NaHCO₃) solution, adding it slowly while monitoring the pH to bring it to 7-8.[7] If the reaction was run under basic conditions, neutralize with a weak acid like dilute acetic acid or a saturated ammonium chloride (NH₄Cl) solution.[7]

  • Quaternization and Controlled Elimination (Synthetic Strategy): In some cases, the formation of the enone is the desired outcome. This can be achieved in a controlled manner.

    • Protocol: After isolating the Mannich base, it can be treated with an alkylating agent like methyl iodide to form a quaternary ammonium salt. This salt will then undergo elimination more readily and cleanly upon treatment with a mild base.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Mannich condensation to synthesize piperidones?

The optimal pH is a balance. The reaction is typically performed under acidic conditions.[8] An acidic medium facilitates the formation of the electrophilic iminium ion from the amine and formaldehyde.[9] It also promotes the enolization of the ketone, which is the nucleophilic species in the reaction.[6] However, a pH that is too low (e.g., < 2) can lead to excessive protonation of the amine, reducing its nucleophilicity and slowing down the initial iminium ion formation. A common practice is to use the hydrochloride salt of the secondary amine in a protic solvent like ethanol or methanol, which provides a suitable acidic environment.[1]

Q2: How do I choose the best source of formaldehyde?

  • Paraformaldehyde: This is often the preferred source. It is a solid polymer of formaldehyde that depolymerizes in situ under the reaction conditions. This allows for a slow, controlled release of formaldehyde, which can help to suppress side reactions like the formation of bis-Mannich adducts.[1]

  • Formalin: This is an aqueous solution of formaldehyde (typically 37%). While convenient, the presence of a large amount of water can sometimes be detrimental to the reaction, and the concentration can be less precise.

  • Trioxane: This is a stable, cyclic trimer of formaldehyde that can also be used as a source, depolymerizing under acidic conditions.

For most applications, high-quality, fresh paraformaldehyde is recommended for better control and reproducibility.[1]

Q3: What are the best practices for purifying my piperidone product?

Purification can often be challenging due to the basic nature of the product and the similarity in polarity of the side products.

  • Acid-Base Extraction: This is a powerful technique to separate the basic piperidone from non-basic impurities.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Extract with a dilute acid solution (e.g., 1M HCl). The basic piperidone will move into the aqueous layer as its hydrochloride salt. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer with a base like NaHCO₃ or dilute NaOH to a pH > 10 and extract the free base piperidone back into an organic solvent.

  • Column Chromatography: Silica gel chromatography is commonly used.

    • Tips: Due to the basicity of piperidones, they can streak on silica gel. To mitigate this, it is common to add a small amount of a basic modifier to the eluent system, such as 0.5-1% triethylamine or ammonia in methanol/dichloromethane or ethyl acetate/hexane mixtures.

  • Crystallization: If the piperidone product is a solid, crystallization can be a very effective purification method.

    • Protocol: The hydrochloride salt of the piperidone can often be precipitated from the reaction mixture by adding a solvent in which it is insoluble, such as acetone or diethyl ether.[1] The free base can also be crystallized from a suitable solvent system.

Visualizing the Reaction and Troubleshooting Logic

To better understand the processes involved, the following diagrams illustrate the core reaction mechanism, a common side reaction, and a troubleshooting workflow.

Diagram 1: Core Mannich Reaction Mechanism

This diagram shows the acid-catalyzed formation of the iminium ion and its subsequent reaction with the enol form of the ketone to produce the desired β-amino-carbonyl compound.[8][9]

Mannich_Mechanism cluster_iminium Step 1: Iminium Ion Formation cluster_enol Step 2: Enolization cluster_addition Step 3: Nucleophilic Attack Amine R₂NH Formaldehyde CH₂O Iminium_Ion [CH₂=NR₂]⁺ (Eschenmoser's Salt intermediate) Amine->Iminium_Ion + H⁺ Formaldehyde->Iminium_Ion Product_Salt Protonated Mannich Base Iminium_Ion->Product_Salt Ketone Piperidone Precursor (Ketone) Enol Enol Form Ketone->Enol H⁺ tautomerization Enol->Product_Salt C-C bond formation Final_Product Piperidone (Mannich Base) Product_Salt->Final_Product Deprotonation

Caption: The core mechanism of the Mannich reaction for piperidone synthesis.

Diagram 2: Formation of a Bis-Mannich Adduct Side Product

This diagram illustrates how the initial piperidone product can react a second time with the iminium ion if excess reagents are present.

Bis_Mannich_Side_Reaction Start Ketone + [CH₂=NR₂]⁺ Desired_Product Monosubstituted Piperidone Start->Desired_Product 1st Mannich Reaction Side_Product Bis-Mannich Adduct Desired_Product->Side_Product 2nd Mannich Reaction (Unwanted) Excess_Reagent Excess [CH₂=NR₂]⁺ (From excess Amine/CH₂O) Excess_Reagent->Desired_Product

Caption: Pathway for the formation of the unwanted bis-Mannich adduct.

Diagram 3: Troubleshooting Flowchart for Mannich Reactions

This flowchart provides a logical sequence of steps to diagnose and solve common issues encountered during the reaction.

Troubleshooting_Flowchart Start Problem Detected in Reaction Low_Yield Low or No Yield Start->Low_Yield Yield Issue Side_Products Significant Side Products Start->Side_Products Purity Issue Check_Reagents Check_Reagents Low_Yield->Check_Reagents Identify_SP Identify_SP Side_Products->Identify_SP Check_Conditions Review Conditions (Temp? Time? pH?) Optimize_Conditions Optimize T, t, or Catalyst Check_Conditions->Optimize_Conditions Reagents_OK Reagents are High Quality Reagents_OK->Check_Conditions High_MW Higher MW Adduct? Bis_Mannich Likely Bis-Mannich Adduct High_MW->Bis_Mannich Elimination_Product Elimination Product (α,β-Unsaturated Ketone)? Moderate_Workup Use Milder Workup Conditions (e.g., NaHCO₃, lower T) Elimination_Product->Moderate_Workup Control_Stoich Use Strict 1:1:1 Stoichiometry Bis_Mannich->Control_Stoich Check_Reagents->Reagents_OK Yes Check_Reagents->Optimize_Conditions No, Replace Reagents Identify_SP->High_MW Yes Identify_SP->Elimination_Product No

Caption: A decision-making flowchart for troubleshooting piperidone synthesis.

References

Validation & Comparative

A Comparative Analysis of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate and Established Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1][2] AChE inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.[2][3] This guide provides a comparative overview of the novel compound Methyl 2-(1-benzylpiperidin-4-ylidene)acetate against well-established AChE inhibitors, offering insights for researchers and drug development professionals.

While direct and extensive experimental data for this compound as an AChE inhibitor is not yet widely published, its structural motif, the 1-benzylpiperidine core, is a well-recognized pharmacophore in the design of potent AChE inhibitors.[4][5] For instance, Donepezil, a leading Alzheimer's medication, features a 1-benzylpiperidine moiety.[4] Furthermore, a structurally related compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, has demonstrated potent dual-target activity against AChE with an IC50 value of 13 nM.[6] This suggests that this compound holds promise as a candidate for AChE inhibition.

This guide will, therefore, draw comparisons based on the established profiles of leading AChE inhibitors, providing a framework for the potential evaluation and positioning of this compound.

Mechanism of Action: A Common Target

Acetylcholinesterase inhibitors, as their name suggests, primarily act by inhibiting the AChE enzyme.[1][2] This enzyme is responsible for the rapid hydrolysis of acetylcholine into choline and acetate in the synaptic cleft, a process that terminates the nerve impulse.[7][8] By blocking this enzyme, AChE inhibitors increase the concentration and duration of action of acetylcholine, thereby improving cognitive functions like memory and attention that are impaired in Alzheimer's disease.[3][9]

The active site of AChE has two main binding regions: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). Different inhibitors exhibit varying affinities for these sites, leading to different modes of inhibition (competitive, non-competitive, or mixed).

AChE Inhibition Mechanism cluster_synapse Synaptic Cleft cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibited Inhibited AChE Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Blocks Increased_ACh Increased ACh Concentration AChE_Inhibited->Increased_ACh Leads to Increased_ACh->Receptor Enhanced Signaling caption Mechanism of Acetylcholinesterase Inhibition

Caption: General mechanism of acetylcholinesterase inhibition.

Comparative Profile of Leading AChE Inhibitors

To provide a benchmark for evaluating new compounds like this compound, the following table summarizes the key characteristics of several established AChE inhibitors.

InhibitorType of InhibitionIC50 (AChE)Selectivity (AChE vs. BChE)Key Features
Donepezil Reversible, non-competitive5.7 - 6.7 nM[4][10]High (approx. 1250-fold)[4]Long half-life, allowing for once-daily dosing. Binds to both the catalytic and peripheral anionic sites.[1]
Rivastigmine Pseudo-irreversible4.3 µM[11]Dual inhibitor of AChE and BuChE.[11]Carbamate inhibitor that forms a covalent bond with the enzyme.[12] May offer broader therapeutic effects due to BuChE inhibition.
Galantamine Reversible, competitive0.35 - 2.28 µM[10][13]Moderate (approx. 50-fold)[13]Dual mechanism: also an allosteric modulator of nicotinic receptors.[1][9]
Huperzine A Reversible82 nM[14]HighA natural alkaloid with a long duration of action and good blood-brain barrier penetration.[1][15]
Tacrine Reversible77.41 nM[10]ModerateFirst centrally acting AChE inhibitor approved for Alzheimer's, but its use is limited due to hepatotoxicity.[1]

Experimental Protocols for Evaluation

The characterization of a novel AChE inhibitor requires a series of well-defined in vitro assays. The following are standard protocols used in the field.

AChE Activity Assessment: The Ellman's Assay

This colorimetric assay is the gold standard for measuring AChE activity and inhibition.[8][16][17] The principle involves the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Dissolve DTNB in the buffer to a final concentration of 10 mM.

    • Dissolve ATCh in deionized water to a final concentration of 15 mM.

    • Prepare a solution of AChE enzyme in buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and a reference inhibitor (e.g., Donepezil).

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test inhibitor or vehicle (for control).

    • Add 20 µL of the AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCh solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Ellman_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, DTNB, ATCh, AChE, Inhibitor) start->reagent_prep plate_setup 96-Well Plate Setup (Buffer + Inhibitor + AChE) reagent_prep->plate_setup incubation Incubation (15 min at 25°C) plate_setup->incubation add_dtnb Add DTNB incubation->add_dtnb add_atch Initiate Reaction (Add ATCh) add_dtnb->add_atch read_absorbance Measure Absorbance at 412 nm (Kinetic Read) add_atch->read_absorbance data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) read_absorbance->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end caption Workflow for the Ellman's Assay

Caption: A streamlined workflow of the Ellman's assay for AChE activity.

Cytotoxicity Evaluation: The MTT Assay

It is crucial to assess the potential cytotoxicity of any new drug candidate. The MTT assay is a widely used colorimetric method to determine cell viability.[18] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[18] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound).

    • Remove the culture medium and add fresh medium containing the different concentrations of the test compound.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

    • Incubate for 1.5 - 4 hours at 37°C to allow for formazan crystal formation.[19][20]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[19]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Conclusion and Future Directions

While this compound remains a novel compound with limited publicly available data on its AChE inhibitory activity, its structural similarity to known potent inhibitors like Donepezil suggests it is a promising candidate for further investigation. A comprehensive evaluation, following the established experimental protocols outlined in this guide, is necessary to determine its potency, selectivity, and cytotoxicity.

Future research should focus on synthesizing this compound and its analogues and subjecting them to rigorous in vitro and in vivo testing. Comparative studies against the established AChE inhibitors discussed herein will be crucial in defining its potential therapeutic value in the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

References

A Comparative Guide to the Structure-Activity Relationship of Benzylpiperidine Derivatives: From Cholinesterase Inhibition to CNS Modulation

Author: BenchChem Technical Support Team. Date: January 2026

The 1-benzylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its versatile pharmacophoric features. The piperidine ring's basic nitrogen atom can form crucial ionic interactions with negatively charged residues in receptor pockets, while the benzyl group provides a platform for hydrophobic and π-stacking interactions.[1] This inherent adaptability has led to the development of a vast array of derivatives targeting a wide spectrum of biological systems. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for benzylpiperidine derivatives across several major therapeutic targets, supported by experimental data and protocols for researchers in drug development.

Targeting Cholinesterases in Alzheimer's Disease: The Donepezil Archetype and Beyond

The cholinergic hypothesis of Alzheimer's disease (AD), which links cognitive decline to a deficiency in the neurotransmitter acetylcholine, has established acetylcholinesterase (AChE) as a primary therapeutic target.[2][3] The benzylpiperidine core is central to Donepezil (Aricept), one of the most successful AChE inhibitors (AChEIs).

Core SAR Insights for Acetylcholinesterase Inhibition

The archetypal AChEI based on this scaffold, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), provides a foundational model for SAR.[4] Its interaction with AChE involves the benzylpiperidine moiety binding to the catalytic anionic site (CAS) and the indanone portion extending to the peripheral anionic site (PAS) of the enzyme.

  • N-Benzyl Group: This group is critical for π-π stacking interactions within the CAS of AChE, specifically with the Trp86 residue.[5] Substitutions on the phenyl ring are generally well-tolerated, with electron-donating groups like dimethoxy, as seen in Donepezil, enhancing activity.

  • Piperidine Ring: The protonated nitrogen of the piperidine ring forms a key cation-π interaction with the enzyme's active site. The basicity of this nitrogen is crucial; replacing it with a less basic amide, for instance, dramatically reduces activity.[6]

  • Linker and Terminal Group: The length and rigidity of the linker connecting the piperidine ring to the terminal moiety are vital for optimal orientation within the enzyme's gorge. In Donepezil, the methylindan-1-one group effectively bridges the CAS and PAS. Replacing this with other heterocyclic systems or rigid analogues can maintain or even enhance potency.[4][7]

The multi-target-directed ligand (MTDL) approach represents a modern strategy for treating the complex pathology of AD.[8][9] This has led to benzylpiperidine derivatives designed to simultaneously inhibit AChE and other relevant targets like butyrylcholinesterase (BuChE), Aβ aggregation, or histone deacetylase (HDAC).[3][8][9][10]

Comparative Inhibitory Activities of Benzylpiperidine Derivatives

The following table summarizes the inhibitory potency of representative benzylpiperidine derivatives against cholinesterases, illustrating key SAR principles.

CompoundTarget(s)IC₅₀ ValueKey Structural FeatureReference
Donepezil (E2020) AChE5.7 nM5,6-dimethoxy-1-oxoindan-2-yl)methyl group at piperidine C4[4]
Compound 15b AChE / BuChE0.39 µM (AChE)1,3-dimethylbenzimidazolinone linked via sulphonamide[5]
Compound d5 HDAC / AChE0.17 µM / 6.89 µMDual-target inhibitor design[8]
Compound 21 AChE0.56 nMBulky 4'-(benzylsulfonyl)benzoyl moiety on the N-methylaminoethyl side chain[6]
Compound 4a AChE / BuChE2.08 µM / 7.41 µMRationally modified Donepezil structure for dual cholinesterase inhibition[3]

Modulation of Opioid and Sigma Receptors for Advanced Pain Management

Benzylpiperidine derivatives have been extensively explored as ligands for opioid and sigma (σ) receptors, which are implicated in pain, addiction, and various CNS disorders.[11][12] A significant challenge in opioid-based analgesia is managing severe side effects. The development of dual-acting ligands, particularly those targeting the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), is a promising strategy to achieve potent antinociception with an improved safety profile.[13]

SAR for Dual MOR/σ1R Ligands

The goal is to balance affinity for both receptors within a single molecule. The benzylpiperidine core often serves as the primary pharmacophore interacting with both targets.

  • Substitutions on the N-Benzyl Group: Halogen substitutions (e.g., fluorine, chlorine), particularly at the para-position, can enhance binding affinity at both MOR and σ1R, likely through specific electronic and steric interactions within the receptor binding pockets.[1]

  • Piperidine Ring Modifications: The substitution pattern on the piperidine ring dictates selectivity and potency. Small alkyl or aryl groups at the 4-position are common.

  • Linker between Rings: In compounds where the benzyl and piperidine rings are separated, the nature and length of the linker are crucial. For σ1R, a two- to four-atom linker is often optimal.

A recent study highlighted compound 52 , a benzylpiperidine derivative, which showed high affinity for both MOR and σ1R and produced potent antinociceptive effects in multiple pain models with fewer side effects than oxycodone.[13]

Comparative Receptor Binding Affinities

The table below compares the binding affinities of selected benzylpiperidine derivatives for MOR and σ1R.

CompoundMOR Ki (nM)σ1R Ki (nM)Selectivity ProfileReference
Compound 52 56.411.0Balanced dual-target ligand[13]
Compound 1 -3.2Potent and selective σ1R ligand[14]
Compound 12c -0.7Highly potent σ1R modulator with high selectivity[11]

Dual_Target_Concept cluster_0 Therapeutic Strategy cluster_1 Desired Outcomes Ligand Dual MOR/σ1R Benzylpiperidine Ligand MOR μ-Opioid Receptor (MOR) Ligand->MOR Agonism S1R Sigma-1 Receptor (σ1R) Ligand->S1R Antagonism Analgesia Potent Analgesia MOR->Analgesia SideEffects Reduced Side Effects (e.g., Constipation, Dependence) MOR->SideEffects S1R->Analgesia Potentiation S1R->SideEffects Mitigation

Versatility Across Other Targets: MAGL, Dopamine Receptors, and Calcium Channels

The structural plasticity of the benzylpiperidine scaffold allows for its application to a diverse range of other biological targets.

  • Monoacylglycerol Lipase (MAGL) Inhibitors: MAGL is an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol. Its inhibition is a therapeutic strategy for pain, inflammation, and cancer.[15][16] Optimization of benzylpiperidine and benzylpiperazine-based compounds has led to potent and reversible MAGL inhibitors with good selectivity and favorable ADME properties.[15][16]

  • Dopamine Receptor Ligands: Benzylpiperidine derivatives have been designed as selective ligands for dopamine receptor subtypes (D2, D3, D4), which are important targets for neuropsychiatric disorders like schizophrenia.[11][17][18] SAR studies focus on modifying the aryl group and the linker to achieve high affinity and subtype selectivity.[19][20]

  • Calcium Channel Blockers: Certain benzylpiperidine derivatives have shown activity as L-type calcium channel blockers, a mechanism relevant for treating cardiovascular conditions like hypertension.[21][22] The SAR for these compounds often involves bulky diarylmethyl groups at the piperidine 4-position.[22]

Experimental Protocols for SAR Evaluation

To ensure scientific integrity, the biological evaluation of these derivatives relies on robust and validated experimental protocols.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[5][23]

Objective: To determine the concentration of a benzylpiperidine derivative required to inhibit 50% of AChE activity (IC₅₀).

Materials:

  • AChE enzyme (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (benzylpiperidine derivatives)

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate reader

Step-by-Step Procedure:

  • Preparation: Prepare stock solutions of test compounds, reference inhibitor, ATCI, and DTNB in appropriate solvents (e.g., DMSO for compounds, buffer for reagents).

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations. Include wells for a negative control (no inhibitor) and a positive control (reference inhibitor).

  • Enzyme Addition: Add 20 µL of AChE solution to each well and incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the ATCI substrate solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay for Sigma-1 Receptor (σ1R)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a benzylpiperidine derivative for the σ1R.

Materials:

  • Cell membranes prepared from cells expressing human σ1R (e.g., HEK293 cells)

  • Radioligand: [³H]-Pentazocine

  • Test compounds (benzylpiperidine derivatives)

  • Reference compound (e.g., Haloperidol) for non-specific binding determination

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Step-by-Step Procedure:

  • Assay Setup: In test tubes, combine cell membranes, [³H]-Pentazocine (at a concentration near its Kd), and varying concentrations of the test compound in assay buffer. Total assay volume is typically 200-500 µL.

  • Non-Specific Binding: Prepare separate tubes containing the reference compound at a high concentration (e.g., 10 µM Haloperidol) instead of the test compound to determine non-specific binding.

  • Total Binding: Prepare tubes with only membranes and radioligand to determine total binding.

  • Incubation: Incubate all tubes at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding caused by the test compound at each concentration. Calculate the IC₅₀ value from a competition curve and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental_Workflow

Conclusion

The benzylpiperidine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective modulators of various biological targets. The structure-activity relationships discussed herein demonstrate that subtle modifications to the N-benzyl group, the piperidine ring, and its substituents can profoundly influence biological activity and selectivity. From the highly optimized AChE inhibitors for Alzheimer's disease to the next generation of dual-acting analgesics targeting opioid and sigma receptors, the versatility of this chemical framework is evident. Future research will likely focus on further refining the multi-target-directed ligand approach and exploring novel applications of this privileged scaffold to address unmet medical needs.

References

A Comparative Guide to the Biological Activity of Piperidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Cornerstone in Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery and development.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions have made it a ubiquitous feature in a vast array of clinically approved drugs and biologically active molecules.[1] From potent analgesics to antipsychotics and antivirals, the piperidine moiety often serves as a crucial pharmacophore, influencing a compound's affinity, selectivity, and pharmacokinetic properties.[2][3]

This guide provides an in-depth comparative analysis of the biological activities of three fundamental piperidine isomers: 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine. By examining their differential effects at key physiological targets and exploring their toxicological profiles, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships (SAR) that govern the biological behavior of these simple, yet profoundly influential, chemical entities.

Physicochemical Properties: The Subtle Dance of Isomerism

Even a minor structural modification, such as the positional change of a methyl group on the piperidine ring, can significantly impact a molecule's physicochemical properties. These alterations, in turn, influence how the molecule interacts with biological systems.

PropertyPiperidine2-Methylpiperidine3-Methylpiperidine4-Methylpiperidine
Molecular Weight ( g/mol ) 85.1599.1799.1799.17
LogP 0.841.11.11.1
pKa 11.2211.2511.1511.23
Topological Polar Surface Area (Ų) 12.0312.0312.0312.03

Data sourced from PubChem and predicted values where experimental data is unavailable.[4][5][6]

The addition of a methyl group increases the lipophilicity (LogP) of the piperidine scaffold, a factor that can influence membrane permeability and protein binding. The position of the methyl group also subtly affects the basicity (pKa) of the nitrogen atom, which is critical for receptor interactions. The pKa of 2- and 3-methylpiperidine is slightly lower than that of piperidine and 4-methylpiperidine, which can be attributed to steric and electronic effects influencing the availability of the nitrogen's lone pair of electrons.

Comparative Biological Activity: A Tale of Three Isomers

The true impact of piperidine isomerism becomes evident when examining their interactions with specific biological targets. Here, we compare their activities at nicotinic acetylcholine, sigma, and muscarinic acetylcholine receptors, key players in a multitude of physiological and pathological processes.

Nicotinic Acetylcholine Receptors (nAChRs): A Clear Distinction

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of functions in the central and peripheral nervous systems. A study on the interactions of piperidine derivatives with the nAChR complex from Torpedo californica electric organ provides direct comparative data for our isomers of interest.

IsomerKᵢ (µM) for [³H]perhydrohistrionicotoxin Binding Site
2-Methylpiperidine 600
3-Methylpiperidine > 1000
4-Methylpiperidine > 1000

Data from Neurochemical Research, 1988.

This data reveals a clear structure-activity relationship. 2-Methylpiperidine , while being the least potent of the tested disubstituted piperidines, is considerably more active than its 3- and 4-methyl counterparts at the ion channel binding site of the nAChR. This suggests that the proximity of the methyl group to the nitrogen atom in the 2-position may facilitate a more favorable interaction with this particular binding pocket.

Sigma (σ) Receptors: Extrapolating from Complex Derivatives

Numerous studies have demonstrated that the piperidine scaffold is a key pharmacophore for high-affinity sigma receptor ligands.[1][7][8] For instance, N-substituted 4-methylpiperidine derivatives have been shown to exhibit nanomolar affinity for the σ₁ receptor.[1] The 4-methyl group, in these more complex structures, appears to confer optimal interaction with the σ₁ subtype.

While we must be cautious in extrapolating these findings directly to the simple methylpiperidine isomers, it is reasonable to hypothesize that the position of the methyl group will influence sigma receptor affinity. The 4-position appears to be a favorable location for substitution in more complex ligands, suggesting that 4-methylpiperidine may have a higher intrinsic affinity for sigma receptors compared to the 2- and 3-isomers. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.

Muscarinic Acetylcholine Receptors (mAChRs): A Look at Subtype Selectivity

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate a wide range of physiological functions. Similar to sigma receptors, direct comparative data for the simple methylpiperidine isomers is scarce. However, extensive research on more complex piperidine-based muscarinic antagonists highlights the importance of the piperidine core and its substitution patterns for achieving high affinity and subtype selectivity.[9][10][11][12]

For example, analogues of 4-diphenylacetoxy-N-methylpiperidine (4-DAMP), a known muscarinic antagonist, have been studied extensively. The introduction of a methyl group on the piperidine ring can influence binding affinity and selectivity across the different muscarinic receptor subtypes (M₁-M₅).[9][10][11][12] Studies on these more complex molecules suggest that the piperidine nitrogen is a crucial anchoring point for interaction with the receptor, and the substitution pattern on the ring dictates subtype selectivity.

Based on the available literature for more complex derivatives, it is plausible that the methylpiperidine isomers will exhibit differential affinities for muscarinic receptor subtypes. However, without direct comparative binding assays on the simple isomers, it is not possible to definitively rank their potencies or predict their selectivity profiles.

Comparative Toxicology: A Preliminary Assessment

Understanding the toxicological profile of any chemical entity is paramount in drug development. Here, we present available acute toxicity data for piperidine and N-methylpiperidine to provide context for the potential toxicity of the methylpiperidine isomers.

CompoundLD₅₀ (Oral, Rat)Reference
Piperidine400 mg/kg[13]
N-Methylpiperidine490 mg/kg[14][15]
3-Methylpiperidine530.81 mg/kg (Predicted)[16]

While experimental LD₅₀ values for 2- and 4-methylpiperidine were not found in the searched literature, the data for piperidine and N-methylpiperidine, along with the predicted value for 3-methylpiperidine, suggest that these compounds are harmful if swallowed.[5][6][16][17] All three methylpiperidine isomers are classified as flammable liquids and are known to cause skin and eye irritation.[5][6][16][17] It is reasonable to assume that the isomers will have comparable, though not identical, toxicological profiles.

Experimental Protocols: A Guide to In Vitro Characterization

To facilitate further research and enable a direct comparison of the biological activities of piperidine isomers, we provide detailed, step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection & Analysis prep_mem Prepare Receptor Membranes incubate Incubate Membranes, Radioligand, and Test Compound prep_mem->incubate prep_ligand Prepare Radioligand and Test Compounds prep_ligand->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash count Quantify Radioactivity on Filters wash->count analyze Calculate Ki Values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in an appropriate buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

    • Add increasing concentrations of the unlabeled test compound (e.g., 2-, 3-, or 4-methylpiperidine).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Incubation:

    • Add the prepared receptor membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional GPCR Assay: Calcium Mobilization

This assay measures the ability of a compound to activate or inhibit a Gq-coupled GPCR by monitoring changes in intracellular calcium levels.

G cluster_cell_prep Cell Preparation cluster_assay_run Assay Execution cluster_analysis Data Analysis plate_cells Plate Cells Expressing Target GPCR load_dye Load Cells with a Calcium-Sensitive Dye plate_cells->load_dye add_compound Add Test Compound (Agonist or Antagonist) load_dye->add_compound measure_fluorescence Measure Fluorescence Changes Over Time add_compound->measure_fluorescence plot_data Plot Fluorescence Intensity vs. Time measure_fluorescence->plot_data calculate_ec50 Calculate EC50 (Agonist) or IC50 (Antagonist) plot_data->calculate_ec50

Caption: Workflow for a calcium mobilization functional GPCR assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the Gq-coupled receptor of interest in a suitable medium.

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for a specified time to allow the cells to take up the dye.

    • Wash the cells with an assay buffer to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds (agonists or antagonists).

    • For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.

    • Use a fluorescence plate reader equipped with an automated injection system to add the compounds to the wells while simultaneously monitoring the fluorescence signal.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of time for each well.

    • For agonist testing, determine the maximum fluorescence response for each concentration and plot the dose-response curve to calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • For antagonist testing, determine the inhibition of the agonist-induced response at each antagonist concentration and plot the dose-response curve to calculate the IC₅₀ value.

Conclusion: Guiding Future Drug Discovery Efforts

The comparative analysis of 2-, 3-, and 4-methylpiperidine reveals that even the simplest positional isomerism can have a profound impact on biological activity. The clear difference in their affinity for the nicotinic acetylcholine receptor underscores the importance of steric and electronic factors in molecular recognition.

While direct comparative data for sigma and muscarinic receptors remains elusive for these fundamental isomers, the extensive body of research on more complex piperidine derivatives strongly suggests that these targets are highly sensitive to the substitution pattern on the piperidine ring. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to further elucidate these structure-activity relationships.

By understanding the nuanced effects of seemingly minor structural modifications, medicinal chemists can more rationally design and optimize piperidine-based drug candidates with improved potency, selectivity, and safety profiles. The continued exploration of the biological activity of these fundamental building blocks will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. Methyl 2-(1-benzylpiperidin-4-ylidene)acetate, a compound featuring the privileged 1-benzylpiperidine scaffold, holds potential for therapeutic applications. However, the very nature of this structural motif, present in a wide array of centrally active agents, necessitates a thorough investigation of its potential interactions with other receptors. This guide provides a comprehensive comparison of the potential cross-reactivity of this compound, drawing upon data from structurally related compounds to illuminate its selectivity profile.

The 1-benzylpiperidine core is a cornerstone in the design of molecules targeting the central nervous system. A notable example is Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, which is built around a 1-benzylpiperidine moiety.[1][2] The versatility of this scaffold means that derivatives can be tailored to interact with a variety of receptors, but it also raises the critical question of off-target effects. This guide will explore the potential for this compound to interact with several key receptor families, providing supporting data from analogous compounds and detailed experimental protocols for in-house validation.

The 1-Benzylpiperidine Scaffold: A Double-Edged Sword of Promiscuity and Potential

The 1-benzylpiperidine structure is known for its ability to interact with a range of biological targets. The basic nitrogen atom can engage in ionic interactions, while the benzyl group provides a handle for hydrophobic and aromatic interactions within receptor binding pockets.[3] This inherent promiscuity is a critical consideration in drug development, as unintended receptor engagement can lead to off-target side effects or, in some cases, reveal novel therapeutic opportunities. Our analysis of available literature on 1-benzylpiperidine derivatives indicates potential cross-reactivity with monoamine transporters, sigma receptors, opioid receptors, and to a lesser extent, adrenergic and dopamine receptors.

Monoamine Transporters: A Primary Area of Investigation

The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are frequent targets for compounds containing the 1-benzylpiperidine scaffold. Studies on various derivatives have revealed a range of affinities and selectivities. For instance, certain 4-substituted 1-benzylpiperidine analogs have been shown to be potent and selective inhibitors of the dopamine transporter.[4] The substitution pattern on both the benzyl and piperidine rings plays a crucial role in determining the affinity and selectivity for each transporter.[5][6] Given the structural similarities, it is plausible that this compound may exhibit some degree of affinity for these transporters, with a potential preference for DAT.

Sigma Receptors: A Common Off-Target

Sigma receptors, particularly the σ1 subtype, are another prominent target for 1-benzylpiperidine derivatives. Numerous studies have demonstrated high-affinity binding of these compounds to sigma receptors.[3][7][8] In some cases, this interaction is a desired therapeutic effect, while in others, it represents an off-target activity that needs to be characterized. The length and nature of the linker between the piperidine ring and other chemical moieties can significantly influence sigma receptor affinity.[9] Therefore, assessing the binding of this compound to σ1 and σ2 receptors is a critical step in its pharmacological profiling.

Opioid Receptors: A Potential for Dual Activity

Recent research has highlighted the development of 1-benzylpiperidine derivatives as dual-acting ligands for both the μ-opioid receptor (MOR) and the σ1 receptor.[8][10][11] This dual activity is being explored for the development of analgesics with improved side-effect profiles. The potential for this compound to interact with opioid receptors, particularly MOR, should not be overlooked, as this could have significant implications for its therapeutic use and potential for abuse.

Adrenergic and Dopamine Receptors: A Secondary but Important Consideration

While the primary cross-reactivity concerns for 1-benzylpiperidine derivatives often lie with monoamine transporters and sigma receptors, interactions with adrenergic and dopamine receptors have also been reported. For example, N-phenylpiperazine derivatives, which share some structural similarities, have been shown to bind to α1A-adrenoceptors.[12] Additionally, various piperidine-based ligands have been developed with high affinity for dopamine D2-like receptor subtypes (D2, D3, and D4).[13] Although likely to be of lower affinity, the potential for this compound to interact with these receptors warrants investigation, especially at higher concentrations.

Comparative Binding Affinity Data of 1-Benzylpiperidine Analogs

To provide a quantitative perspective on the potential cross-reactivity of this compound, the following table summarizes the binding affinities (Ki or IC50 in nM) of various 1-benzylpiperidine derivatives at different receptors, as reported in the literature. It is crucial to note that these are analogous compounds, and the data should be used as a guide for potential interactions rather than a direct measure of the activity of this compound.

Compound ClassReceptor TargetRepresentative Affinity (Ki/IC50, nM)Reference
4-Substituted 1-benzylpiperidinesDopamine Transporter (DAT)0.46 - 17.2[4][11]
4-Substituted 1-benzylpiperidinesSerotonin Transporter (SERT)Low µM range[14]
1-Benzylpiperidine DerivativesSigma-1 Receptor (σ1)1.45 - 11.0[7][11]
1-Benzylpiperidine DerivativesMu-Opioid Receptor (MOR)56.4[11]
N-Phenylpiperazine Derivativesα1A-Adrenoceptor(High affinity reported)[12]
Piperidine-based LigandsDopamine D4 Receptor(High affinity reported)[13]
1-Benzylpiperidine DerivativesAcetylcholinesterase (AChE)Moderate to low affinity[14]

Experimental Workflows for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a series of well-established in vitro assays should be performed. The following are detailed protocols for key assays.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are the primary method for determining the affinity of a compound for a specific receptor. The general principle involves competing the unlabeled test compound against a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Workflow for a Typical Radioligand Binding Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Radioligand Stock - Test Compound Dilutions incubation Incubate: - Receptor Preparation - Radioligand - Test Compound (or buffer for total binding,  or excess unlabeled ligand for non-specific binding) prep_reagents->incubation prep_membranes Prepare Receptor Source: - Cell Membrane Homogenates - Recombinant Protein prep_membranes->incubation filtration Separate Bound from Free Ligand: - Rapid Filtration through Glass Fiber Filters incubation->filtration counting Quantify Bound Radioactivity: - Scintillation Counting filtration->counting analysis Calculate: - Specific Binding - IC50 and Ki values counting->analysis

Caption: General workflow for a radioligand binding assay.

Step-by-Step Protocol for Sigma-1 Receptor Binding Assay:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand) at a final concentration around its Kd.

    • Test Compound: Prepare a serial dilution of this compound.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known sigma ligand like haloperidol.

  • Membrane Preparation:

    • Use cell membranes from a cell line expressing the human sigma-1 receptor or tissue homogenates known to be rich in this receptor (e.g., guinea pig liver).

  • Incubation:

    • In a 96-well plate, combine the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[2]

Functional Assays: Assessing the Impact on Receptor Activity

While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist. For monoamine transporters, uptake inhibition assays are a common functional assessment.

Workflow for a Monoamine Transporter Uptake Inhibition Assay:

G cluster_prep Cell Preparation cluster_preincubation Pre-incubation cluster_uptake Uptake cluster_termination Termination & Lysis cluster_quantification Quantification cell_culture Culture cells expressing the target transporter (e.g., HEK293-DAT) preincubation Pre-incubate cells with test compound or vehicle cell_culture->preincubation uptake Add radiolabeled substrate (e.g., [³H]-dopamine) and incubate for a short period preincubation->uptake termination Stop uptake by washing with ice-cold buffer uptake->termination lysis Lyse cells to release internalized substrate termination->lysis quantification Measure radioactivity in the cell lysate using scintillation counting lysis->quantification

References

A Guide to the Spectroscopic Comparison of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic comparison of the α,β-unsaturated ester, Methyl 2-(1-benzylpiperidin-4-ylidene)acetate, and its primary precursors, 1-benzylpiperidin-4-one and methyl 2-(diethoxyphosphoryl)acetate. The successful synthesis of the target molecule is unequivocally confirmed by tracking the distinct changes in spectral features across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in medicinal chemistry and drug development who utilize these compounds as versatile intermediates.[1]

The synthesis of this compound is a classic application of the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone or aldehyde, offering significant advantages over the traditional Wittig reaction, such as the formation of predominantly (E)-alkenes and a simpler workup due to the water-soluble nature of the phosphate byproduct.[2][3]

Synthetic Pathway: The Horner-Wadsworth-Emmons Reaction

The core of this synthesis is the reaction between the ketone (1-benzylpiperidin-4-one) and the phosphonate carbanion derived from methyl 2-(diethoxyphosphoryl)acetate. The phosphonate is first deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the piperidone, proceeding through a tetrahedral intermediate to form an oxaphosphetane.[4][5] Subsequent elimination of the phosphate group yields the desired alkene product.[2][6]

Figure 1: Synthetic scheme for the HWE reaction.

Experimental Methodologies & Workflow

Synthesis Protocol for this compound

This protocol is a representative procedure for an HWE reaction.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add methyl 2-(diethoxyphosphoryl)acetate (1.1 equivalents) dropwise via syringe.[7][8] Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution will be observed.

  • Carbonyl Addition: Add a solution of 1-benzylpiperidin-4-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.[9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Analysis Workflow

The identity and purity of the precursors and the final product are confirmed through a standardized analytical workflow.

Figure 2: General experimental and analytical workflow.
Instrumentation Protocols

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer.[10] Samples (5-20 mg for ¹H, 20-50 mg for ¹³C) are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[10]

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using either a thin film on a salt plate (for liquids/oils) or a KBr pellet (for solids).

  • Mass Spectrometry (MS): Low-resolution mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode, which is ideal for nitrogen-containing compounds.[11] High-resolution mass spectrometry (HRMS) is used for exact mass determination.

Spectroscopic Data & Comparative Analysis

The transformation from precursors to the final product is marked by distinct and predictable changes in their respective spectra.

Precursor 1: 1-Benzylpiperidin-4-one
  • Structure: A saturated heterocyclic ketone.

  • ¹H NMR: The spectrum is characterized by the absence of alkene protons. Key signals include the benzylic protons (singlet, ~3.6 ppm), the aromatic protons of the benzyl group (~7.3 ppm), and two sets of triplets for the piperidine ring protons adjacent to the nitrogen (~2.75 ppm) and the ketone (~2.46 ppm).[9]

  • ¹³C NMR: The most downfield signal is the carbonyl carbon of the ketone, appearing around 208-210 ppm. Other key signals are the benzylic carbon (~63 ppm), the aromatic carbons (127-138 ppm), and the piperidine ring carbons (~41 and ~53 ppm).

  • IR Spectroscopy: A strong, sharp absorption band characteristic of a saturated ketone C=O stretch is observed around 1715-1720 cm⁻¹ .

  • Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ is observed at m/z 190.2. A major fragmentation pathway is the α-cleavage next to the nitrogen atom, leading to the loss of the benzyl group and formation of a stable iminium ion.[11]

Precursor 2: Methyl 2-(diethoxyphosphoryl)acetate
  • Structure: A phosphonate ester.

  • ¹H NMR: The spectrum shows a characteristic doublet for the methylene protons adjacent to the phosphorus atom (~2.9-3.1 ppm) due to coupling with the ³¹P nucleus. The ethoxy groups give a quartet (~4.1 ppm) and a triplet (~1.3 ppm), and the methyl ester group appears as a singlet (~3.7 ppm).

  • ¹³C NMR: The methylene carbon bonded to phosphorus is observed as a doublet around 34-36 ppm (due to C-P coupling). The ester carbonyl appears around 166 ppm.

  • IR Spectroscopy: A strong C=O stretch for the saturated ester is seen around 1735-1750 cm⁻¹ .[12] A prominent P=O stretch is also visible around 1250 cm⁻¹.

Product: this compound
  • Structure: An α,β-unsaturated ester with an exocyclic double bond.

  • ¹H NMR: The most diagnostic signal is the appearance of a singlet for the new vinylic proton at ~5.8 ppm. The signal for the phosphonate's P-CH₂ protons has disappeared. The piperidine ring protons adjacent to the double bond are shifted downfield.

  • ¹³C NMR: The ketone carbonyl signal (~209 ppm) is absent. Two new signals appear for the alkene carbons at ~116 ppm (vinylic CH) and ~158 ppm (quaternary carbon). The ester carbonyl signal is observed around 166 ppm . The introduction of the double bond alters the chemical shifts of the adjacent piperidine carbons.

  • IR Spectroscopy: The ketone C=O stretch (~1720 cm⁻¹) is absent. A new C=O stretch for the α,β-unsaturated ester appears at a lower frequency, around 1715-1730 cm⁻¹ , due to conjugation.[12][13] A medium-intensity C=C stretch is also observed around 1650 cm⁻¹.

  • Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ is observed at m/z 246.3, consistent with the molecular formula C₁₅H₁₉NO₂.

Summary of Key Spectroscopic Changes

The following table provides a direct comparison of the most informative spectroscopic features that validate the chemical transformation.

Spectroscopic Feature 1-Benzylpiperidin-4-one (Precursor) Methyl 2-(diethoxyphosphoryl)acetate (Precursor) This compound (Product) Justification for Change
¹H NMR: Vinylic Proton AbsentAbsent~5.8 ppm (singlet) Formation of the C=C double bond.
¹H NMR: P-CH₂ Protons N/A~3.0 ppm (doublet)Absent Consumption of the phosphonate reagent.
¹³C NMR: Carbonyl Carbon ~209 ppm (Ketone) ~166 ppm (Ester)~166 ppm (Ester) Conversion of a ketone to a conjugated ester.
¹³C NMR: Alkene Carbons AbsentAbsent~116 ppm & ~158 ppm Formation of the C=C double bond.
IR: C=O Stretch (cm⁻¹) ~1720 (Ketone) ~1740 (Ester)~1725 (α,β-Unsaturated Ester) Conjugation lowers the C=O bond order and frequency.[14][15]
IR: C=C Stretch (cm⁻¹) AbsentAbsent~1650 Presence of the newly formed alkene.
MS: [M+H]⁺ (m/z) 190.2211.1246.3 Change in molecular weight reflects the new molecular structure.

Conclusion

The spectroscopic data provides conclusive evidence for the successful synthesis of this compound via the Horner-Wadsworth-Emmons reaction. The disappearance of the ketone carbonyl in IR and ¹³C NMR spectra, coupled with the emergence of characteristic signals for the vinylic proton and alkene carbons in the NMR spectra, unequivocally confirms the formation of the exocyclic double bond. These spectral fingerprints are essential for reaction monitoring, structural confirmation, and quality control in the synthesis of piperidine-based scaffolds for pharmaceutical research.

References

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-benzylpiperidin-4-ylidene)acetate is a versatile synthetic intermediate with significant potential in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. The 1-benzylpiperidine scaffold is a privileged structure in neuropharmacology, and its derivatives are actively being explored for various applications. As with any compound intended for downstream biological or pharmaceutical use, the confirmation of its purity is a critical, non-negotiable step. Even minute impurities can lead to misleading experimental results, side reactions in subsequent synthetic steps, or unforeseen toxicological effects.

This guide provides a comprehensive comparison of key analytical techniques for confirming the purity of synthesized this compound. We will delve into the "why" behind experimental choices, offering insights from a senior application scientist's perspective to ensure your protocols are not just a series of steps, but a self-validating system for achieving and confirming high purity.

Synthesis Overview: The Genesis of Potential Impurities

A robust purity analysis begins with an understanding of the synthetic route, as this informs the likely impurities. The most probable and efficient synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction involves the condensation of a phosphonate ylide (generated from trimethyl phosphonoacetate) with 1-benzyl-4-piperidone.

1-benzyl-4-piperidone 1-benzyl-4-piperidone HWE_Reaction Horner-Wadsworth-Emmons Reaction 1-benzyl-4-piperidone->HWE_Reaction Trimethyl_phosphonoacetate Trimethyl phosphonoacetate Trimethyl_phosphonoacetate->HWE_Reaction Base Base (e.g., NaH) Base->HWE_Reaction Product This compound (E/Z mixture) HWE_Reaction->Product Impurities Potential Impurities: - (Z)-isomer - Unreacted Starting Materials - Phosphate byproduct HWE_Reaction->Impurities

Figure 1: Horner-Wadsworth-Emmons Synthesis Workflow.

The HWE reaction is renowned for its high efficiency and stereoselectivity, generally favoring the formation of the thermodynamically more stable (E)-alkene. However, the formation of the (Z)-isomer is a common impurity. Other potential impurities include unreacted starting materials (1-benzyl-4-piperidone and trimethyl phosphonoacetate) and the water-soluble phosphate byproduct.

Comparative Analysis of Purity Confirmation Techniques

A multi-pronged approach using orthogonal analytical methods is the gold standard for purity confirmation. Each technique provides a unique piece of the puzzle, and their combined data builds a comprehensive picture of the sample's integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom, confirming the identity of the target compound and revealing the presence of impurities.

  • Expertise & Experience: For α,β-unsaturated esters like our target molecule, the coupling constant (J-coupling) between the vinylic proton and the protons on the adjacent carbon of the piperidine ring in the ¹H NMR spectrum is a key diagnostic tool for differentiating between the (E) and (Z) isomers. The (E)-isomer is expected to have a smaller J-coupling value compared to the (Z)-isomer due to the through-space interaction of the ester group with the piperidine ring. Furthermore, the chemical shift of the vinylic proton will differ between the two isomers.[1]

  • Trustworthiness: The integration of proton signals in the ¹H NMR spectrum allows for the quantification of the main compound relative to proton-containing impurities. By comparing the integrals of the product's characteristic peaks to those of impurity peaks, a purity estimation can be made. For more accurate quantification, a known amount of an internal standard can be added.

Expected ¹H and ¹³C NMR Data (Predicted)

Assignment Predicted ¹H NMR (CDCl₃, 400 MHz) Predicted ¹³C NMR (CDCl₃, 100 MHz)
Vinylic Proton~5.7 ppm (s)~115 ppm
Methoxy Protons~3.7 ppm (s)~51 ppm
Benzyl CH₂~3.5 ppm (s)~63 ppm
Aromatic Protons7.2-7.4 ppm (m)~127-138 ppm
Piperidine Protons2.3-3.0 ppm (m)~30-55 ppm
Ester Carbonyl-~167 ppm
Ylidene Carbon-~160 ppm

Note: These are predicted chemical shifts based on structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) provide a soft ionization method that typically yields the protonated molecule [M+H]⁺, allowing for unambiguous molecular weight determination.

  • Expertise & Experience: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas, adding a high degree of confidence to the structural assignment.

  • Trustworthiness: When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry can be used to identify and tentatively quantify impurities. The fragmentation pattern of the parent ion can also provide structural information about the impurities.

Expected Mass Spectrometry Data

Parameter Expected Value
Molecular FormulaC₁₅H₁₉NO₂
Molecular Weight245.32 g/mol
[M+H]⁺ (ESI-MS)m/z 246.1438
High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For our target compound, a reverse-phase HPLC method is most appropriate.

  • Expertise & Experience: The key to a successful HPLC purity analysis is method development. For separating the (E) and (Z) isomers of an α,β-unsaturated ester, a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is a good starting point. The difference in polarity and shape between the (E) and (Z) isomers should allow for their separation.[2] A UV detector is suitable for this compound due to the presence of the aromatic ring.

  • Trustworthiness: HPLC provides a percentage purity value based on the relative peak areas of all detected components. By injecting a known concentration of a reference standard, the exact concentration of the synthesized compound can be determined, and response factors for known impurities can be established for accurate quantification.

Typical HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Comparative Summary of Analytical Techniques

Technique Primary Use Advantages Limitations
¹H & ¹³C NMR Structural confirmation, identification of impuritiesProvides detailed structural information, quantitative with an internal standardLower sensitivity compared to HPLC, may not separate all impurities
Mass Spectrometry Molecular weight confirmation, impurity identificationHigh sensitivity, confirms elemental composition (HRMS)Does not distinguish between isomers without fragmentation, not inherently quantitative
HPLC Purity quantification, separation of isomers and impuritiesHigh sensitivity and resolution, excellent for quantificationRequires a chromophore for UV detection, reference standards needed for absolute quantification of impurities

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add trimethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.[3]

Protocol 2: NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • For quantitative analysis, add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[4]

Protocol 3: HPLC Sample Preparation and Analysis
  • Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject 10 µL of the sample solution into the HPLC system.

  • Analyze the chromatogram for the presence of any impurity peaks and calculate the area percentage of the main peak.

Visualizing the Purity Confirmation Workflow

cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_results Data Interpretation Synthesized_Product Crude Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (LC-MS or GC-MS) Synthesized_Product->MS HPLC HPLC-UV Synthesized_Product->HPLC Structure_Confirmed Structure Confirmed? NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity ≥ 95%? HPLC->Purity_Confirmed Structure_Confirmed->Purity_Confirmed Yes Further_Purification Further Purification (e.g., Recrystallization, Prep-HPLC) Structure_Confirmed->Further_Purification No Pure_Product Pure Product Purity_Confirmed->Pure_Product Yes Purity_Confirmed->Further_Purification No

Figure 2: Analytical Workflow for Purity Confirmation.

Conclusion

Confirming the purity of synthesized this compound is a multi-step process that relies on the synergistic use of orthogonal analytical techniques. NMR spectroscopy provides the foundational structural confirmation, mass spectrometry verifies the molecular weight, and HPLC offers high-resolution separation and quantification of impurities. By understanding the synthetic route and potential byproducts, a targeted and effective purity analysis strategy can be implemented. This guide provides the framework for such a strategy, empowering researchers to proceed with confidence in the quality of their synthesized compounds.

References

A Comparative Guide to the Biological Evaluation of Novel Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Scaffold in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its widespread presence in numerous natural products and FDA-approved drugs highlights its importance.[2][3][4] The conformational flexibility of the piperidine scaffold allows it to bind effectively to a wide range of biological targets.[2] Furthermore, the ability to modify the piperidine ring at various positions makes it a highly versatile scaffold in drug design.[2] Introducing chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity.[1][5] This guide provides a comprehensive framework for the biological evaluation of novel piperidine scaffolds, offering a comparative analysis of key methodologies and insights into generating robust and reproducible data.

Part 1: Foundational In Silico and In Vitro Evaluation Strategies

The initial evaluation of a novel piperidine scaffold is crucial for understanding its therapeutic potential and guiding further optimization. A well-designed early-stage evaluation should efficiently prioritize compounds with the most promising combination of potency, selectivity, and drug-like properties.

1.1 In Silico Profiling: A Computational First Look

Before extensive laboratory work, in silico methods offer a rapid and cost-effective way to predict the physicochemical properties and potential biological activities of new piperidine derivatives.[6] This computational screening helps to identify potential liabilities early on.[6]

Key In Silico Parameters and Their Importance:

ParameterSignificanceRecommended Tools
Lipinski's Rule of Five Predicts drug-likeness and oral bioavailability.SwissADME, pkCSM, admetSAR[7]
ADMET Prediction Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[7][8]SwissADME, pkCSM, admetSAR[7]
Molecular Docking Predicts the binding affinity and interaction of a compound with a biological target.[8]AutoDock, Schrödinger
Bioactivity Prediction Predicts potential biological targets for a novel compound.PASS Online, PharmMapper

Experimental Rationale: Applying these in silico filters at the beginning helps to eliminate compounds with a high likelihood of poor pharmacokinetic profiles, enriching the selection for candidates with a greater chance of success. For instance, a high number of Lipinski's rule violations may indicate poor oral bioavailability.[6][7]

Workflow for In Silico Evaluation:

A Novel Piperidine Scaffolds B In Silico ADMET & Drug-Likeness Prediction A->B C Molecular Docking (if target is known) B->C D Prioritization for Synthesis C->D

Caption: A streamlined in silico workflow for the initial evaluation of novel piperidine scaffolds.

1.2 Foundational In Vitro Assays: Establishing Biological Activity

Following in silico prioritization, the next step is to assess the biological activity of the synthesized piperidine derivatives through in vitro assays.[9] The choice of assays will depend on the intended therapeutic area and biological target.

Comparative Overview of Primary In Vitro Assays:

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Assays Measures the direct effect on a purified target (e.g., enzyme inhibition).High throughput, provides direct target engagement data.Lacks cellular context.[9]
Cell-Based Assays Measures the effect on a specific cellular pathway or event.More physiologically relevant, assesses cell permeability.Can be complex and prone to off-target effects.
Phenotypic Assays Measures the overall effect on cell health or behavior (e.g., cytotoxicity).[10]Unbiased, does not require a known target.Target identification can be challenging.

Step-by-Step Protocol: Representative Enzyme Inhibition Assay

  • Preparation: Prepare assay buffer, purified enzyme, substrate, and test compounds.

  • Compound Dilution: Serially dilute piperidine derivatives to create a concentration-response curve.

  • Reaction Initiation: Add enzyme and substrate to a microplate, followed by the test compounds.

  • Incubation: Incubate the plate at a specific temperature for a set time.

  • Detection: Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Plot the percentage of inhibition against compound concentration to determine the IC50 value.[11]

Trustworthiness through Self-Validation: To ensure data robustness, each assay should include:

  • Negative Control: Represents 0% inhibition (vehicle only).[12]

  • Positive Control: A known inhibitor for 100% inhibition.[12]

  • Z'-factor Calculation: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Part 2: Advanced Biological Characterization

Promising compounds from initial screens require more in-depth characterization to understand their mechanism of action, selectivity, and potential off-target effects.

2.1 Elucidating the Mechanism of Action (MoA)

Understanding how a novel piperidine scaffold exerts its biological effect is crucial for its development.

Comparative Methodologies for MoA Studies:

MethodPrincipleApplication
Surface Plasmon Resonance (SPR) Measures real-time binding kinetics of a compound to its target.Determines binding affinity (KD) and on/off rates.
Isothermal Titration Calorimetry (ITC) Measures the heat change during a binding event.Provides thermodynamic parameters of binding.
Cellular Thermal Shift Assay (CETSA) Measures the change in protein thermal stability upon ligand binding in cells.Confirms target engagement in a cellular environment.

Experimental Workflow for Target Engagement Confirmation using CETSA:

A Treat cells with piperidine compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble proteins B->C D Quantify soluble target protein C->D E Plot melting curves D->E

Caption: A typical workflow for the Cellular Thermal Shift Assay (CETSA).

2.2 Selectivity Profiling: Mitigating Off-Target Effects

A high-quality drug candidate should be selective for its intended target to minimize side effects.

Strategies for Selectivity Profiling:

  • Panel Screening: Testing compounds against a broad panel of related targets (e.g., a kinome panel).

  • Counter-Screening: Testing against closely related off-targets.

Data Interpretation: Results are often visualized as a selectivity tree or heatmap, providing a clear representation of the compound's selectivity profile.

Part 3: ADME/Tox Profiling: Early Assessment of Drug-Like Properties

Evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological (Tox) properties of novel piperidine scaffolds is critical.[13] Early identification of ADME/Tox issues can save significant time and resources.[7]

Key In Vitro ADME/Tox Assays:

AssayParameter MeasuredSignificance
Caco-2 Permeability Assay Intestinal absorption.[14]Predicts oral bioavailability.[14]
Microsomal Stability Assay Metabolic stability.[14]Predicts metabolic clearance.
CYP450 Inhibition Assay Inhibition of major cytochrome P450 enzymes.Assesses potential for drug-drug interactions.[6]
hERG Inhibition Assay Inhibition of the hERG potassium channel.Assesses risk of cardiac arrhythmia.[5]
Cytotoxicity Assays General cellular toxicity.[10]Provides an early indication of toxicity.

Logical Relationship of Early ADME/Tox Assessment:

A Lead Piperidine Scaffold B In Vitro ADME Assays A->B C In Vitro Toxicology Assays A->C D Candidate for In Vivo Studies B->D C->D

Caption: The interrelationship of key in vitro ADME and toxicology assays in drug development.

Conclusion: An Integrated Approach to Evaluation

The successful development of a novel piperidine scaffold requires a multi-faceted and integrated biological evaluation strategy. By combining in silico modeling with a comprehensive suite of in vitro assays, researchers can build a thorough understanding of a compound's therapeutic potential and potential liabilities. This iterative process, where data from one stage informs the next, is essential for efficient and effective drug discovery.

References

The Selectivity Profile of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate: A Comparative Analysis for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, achieving target selectivity is a paramount objective that dictates therapeutic efficacy and mitigates adverse effects. The 1-benzylpiperidine scaffold is a well-established pharmacophore, recognized for its interaction with monoamine transporters. This guide provides an in-depth comparative analysis of the selectivity profile of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate, a representative member of this chemical class. While direct, publicly available binding data for this specific molecule is limited, we can construct a robust, inferred selectivity profile based on extensive structure-activity relationship (SAR) studies of its closest analogs. This guide will objectively compare this inferred profile against well-characterized monoamine reuptake inhibitors, providing the supporting experimental context and methodologies crucial for researchers in neuropharmacology and medicinal chemistry.

Introduction to the N-Benzylpiperidine Class and the Significance of Selectivity

The N-benzylpiperidine moiety is a privileged structure in neuropharmacology, forming the core of numerous ligands targeting the dopamine transporter (DAT), a critical protein responsible for regulating dopaminergic signaling by clearing dopamine from the synaptic cleft[1]. Dysregulation of DAT function is implicated in a host of neuropsychiatric conditions, including ADHD, depression, and substance use disorder, making it a key therapeutic target[2].

However, the therapeutic utility of a DAT inhibitor is intrinsically linked to its selectivity. The dopamine transporter shares significant structural homology with the serotonin (SERT) and norepinephrine (NET) transporters[3]. Off-target inhibition of SERT or NET can lead to a completely different pharmacological effect and introduce undesirable side effects, such as those associated with non-selective agents like cocaine. Therefore, a precise understanding of a compound's binding affinity at all three transporters is non-negotiable for predicting its clinical potential.

Comparative Selectivity Analysis: N-Benzylpiperidines vs. Standard Modulators

Based on comprehensive SAR studies on 4-substituted-1-benzylpiperidine derivatives, the class of compounds to which this compound belongs exhibits a strong preference for the dopamine transporter over the serotonin transporter[4][5]. Research has consistently shown that these analogs are potent DAT inhibitors with significantly weaker affinity for SERT[6]. The selectivity is further tunable; for instance, introducing electron-withdrawing groups on the N-benzyl ring can enhance both DAT affinity and selectivity[4][5].

To contextualize this profile, we compare it with four standard agents representing distinct selectivity profiles: the highly DAT-selective GBR-12909, the non-selective psychostimulant Cocaine, the DAT/NET-preferring antidepressant Bupropion, and the selective serotonin reuptake inhibitor (SSRI) Sertraline.

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)Selectivity Profile & Notes
N-Benzylpiperidine Class (Inferred)Potent (10-50) Weak (>1000)Moderate-WeakDAT Selective. Based on analogs like 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine. High selectivity ratio (SERT/DAT > 100) is common[4][5].
GBR-12909 1 >100>100Highly DAT Selective. Often used as a benchmark selective DAT inhibitor in research. Exhibits over 100-fold selectivity for DAT.
Cocaine 230 740 480 Non-Selective. Binds with comparable, sub-micromolar affinity to all three monoamine transporters, contributing to its complex pharmacological effects.
Bupropion 2800 45000 1400 DAT/NET Selective. A norepinephrine-dopamine reuptake inhibitor (NDRI) with significantly lower potency at SERT[2].
Sertraline 315 2.8 925 SERT Selective. A canonical SSRI that is over 100-fold more selective for SERT than for DAT, and over 300-fold more selective than for NET.
Note: Ki values represent the inhibition constant, where a lower value indicates higher binding affinity. Values are compiled from multiple sources and can vary based on experimental conditions.

This comparison clearly positions the N-benzylpiperidine class, and by extension this compound, as potent and selective dopamine transporter inhibitors, contrasting sharply with the broad-spectrum activity of cocaine and the distinct profiles of Bupropion and Sertraline.

Experimental Validation: The Radioligand Binding Assay

The quantitative data presented above is typically generated using competitive radioligand binding assays. This technique is the gold standard for determining the affinity of a test compound for a specific receptor or transporter. The trustworthiness of the data hinges on a meticulously executed, self-validating protocol.

Principle of the Assay

The assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (the "radioligand," e.g., [³H]-WIN 35,428 for DAT) that is known to bind with high affinity and specificity to the target transporter. By performing this competition across a range of competitor concentrations, one can determine the concentration that displaces 50% of the radioligand (the IC50 value), which is then used to calculate the inhibition constant (Ki).

Step-by-Step Experimental Protocol

This protocol describes a typical competitive binding assay for determining a compound's affinity for the human dopamine transporter (hDAT) expressed in a stable cell line (e.g., HEK293 cells).

  • Cell Membrane Preparation:

    • Rationale: To isolate the target transporter, which is embedded in the cell membrane, from other cellular components.

    • Procedure:

      • Harvest HEK293 cells stably expressing hDAT.

      • Homogenize the cells in an ice-cold lysis buffer (e.g., 50mM Tris-HCl).

      • Centrifuge the homogenate at low speed to remove nuclei and large debris.

      • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

      • Wash the membrane pellet with fresh buffer and re-centrifuge to remove residual cytoplasmic proteins.

      • Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., using a BCA assay).

  • Competitive Binding Incubation:

    • Rationale: To allow the test compound and radioligand to compete for binding to the transporter at equilibrium.

    • Procedure:

      • Set up a 96-well plate with triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and a range of test compound concentrations (typically 10-12 concentrations over a 5-log range).

      • To all wells, add a consistent amount of the prepared cell membranes (e.g., 10-20 µg protein).

      • To the test compound wells, add the serially diluted this compound.

      • To the NSB wells, add a high concentration of a known, potent DAT inhibitor (e.g., 10 µM GBR-12909) to saturate all specific binding sites.

      • To the Total Binding wells, add assay buffer.

      • Initiate the binding reaction by adding a fixed concentration of the radioligand (e.g., [³H]-WIN 35,428 at a concentration near its Kd) to all wells.

      • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.

  • Separation and Quantification:

    • Rationale: To separate the transporter-bound radioligand from the unbound radioligand in the solution.

    • Procedure:

      • Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C filters), which traps the cell membranes.

      • Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

      • Dry the filter plate.

      • Add a scintillation cocktail to each well, which emits light when it interacts with the radioactive tritium.

      • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Rationale: To calculate the IC50 and Ki values from the raw radioactivity counts.

    • Procedure:

      • Calculate Specific Binding = Total Binding (counts) - Non-Specific Binding (counts).

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The same fundamental protocol is repeated for SERT (using a radioligand like [³H]-Citalopram) and NET (using a radioligand like [³H]-Nisoxetine) to build a complete selectivity profile.

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex biological and experimental processes.

G cluster_pathway Dopaminergic Synapse & DAT Inhibition DA_Vesicle Dopamine (DA) Vesicles DA_Synapse Synaptic DA DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake PostSynaptic Postsynaptic Dopamine Receptors DA_Synapse->PostSynaptic Binding & Signal Compound N-Benzylpiperidine (e.g., Topic Compound) Compound->DAT Inhibition

Caption: Mechanism of DAT inhibition at the synapse.

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare Membranes from hDAT-expressing cells incubate 2. Incubate Membranes with: - Test Compound (Varying Conc.) - Radioligand ([³H]-WIN 35,428) - Controls (Total & NSB) prep->incubate filtrate 3. Separate Bound/Free via Vacuum Filtration incubate->filtrate count 4. Quantify Bound Radioactivity (Scintillation Counting) filtrate->count analyze 5. Analyze Data (IC50 → Ki Calculation) count->analyze

Caption: Workflow for a competitive binding assay.

Conclusion

While awaiting direct experimental data for this compound, the extensive body of literature on its close structural analogs provides a strong, scientifically-grounded basis for classifying it as a potent and selective dopamine transporter inhibitor. Its inferred profile, characterized by high affinity for DAT and significantly lower affinity for SERT and NET, positions it as a promising scaffold for developing CNS therapeutics where targeted modulation of the dopaminergic system is desired. This contrasts with the non-selective profile of agents like cocaine or the distinct selectivity of Bupropion and Sertraline. The experimental protocols detailed herein provide the framework for empirically verifying this profile and further characterizing the next generation of selective monoamine transporter ligands.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an essential framework for the safe handling, use, and disposal of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate. Designed for researchers, chemists, and drug development professionals, this guide synthesizes data from analogous compounds to establish robust safety protocols in the absence of a specific Safety Data Sheet (SDS) for this novel molecule. The procedures outlined are grounded in established principles of laboratory safety and chemical hazard assessment.

Hazard Analysis: A Structurally-Informed Approach

  • Benzylpiperidine Moiety: The parent compound, piperidine, is a flammable liquid that is toxic upon skin contact or inhalation and can cause severe skin burns and eye damage.[1][2] Its derivatives should be handled with the assumption of similar hazards.[3] The presence of the benzyl group does not presumptively mitigate these risks.

  • α,β-Unsaturated Ester (Acrylate) Moiety: This functional group is the primary driver of potential toxicity. α,β-unsaturated carbonyl compounds are known electrophiles that can form covalent Michael-type adducts with biological nucleophiles, such as cysteine residues in proteins.[4] This reactivity is linked to a range of adverse health effects, including:

    • Skin and Eye Irritation: Acrylates are known to cause skin irritation and serious eye irritation.[5][6]

    • Skin Sensitization: Many acrylates are potent skin sensitizers, meaning they can cause an allergic reaction upon repeated contact.[6]

    • Respiratory Irritation: Vapors or aerosols can irritate the respiratory tract.[6]

    • Mutagenicity: Some α,β-unsaturated carbonyl compounds have demonstrated mutagenic potential by forming adducts with DNA.[7]

Given this structural analysis, this compound must be treated as a hazardous substance with the potential to cause severe skin/eye damage, allergic reactions, and organ toxicity through multiple exposure routes.

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) is critical, but it should never be the sole means of protection. The primary method for controlling exposure to hazardous chemicals is the use of robust engineering controls.

All operations involving this compound—including weighing, transfers, reaction setup, and workup—must be conducted within a properly functioning and certified chemical fume hood.[8][9][10] The fume hood serves as the primary containment device to protect laboratory workers from inhaling toxic vapors and to contain spills.[8][9]

Key Fume Hood Operating Parameters:

Parameter OSHA/ANSI Guideline Rationale
Face Velocity 60-110 feet per minute (fpm)[11][12] Ensures effective containment of vapors without creating turbulence that could pull contaminants out of the hood.
Sash Position As low as practically possible Minimizes the opening, increases face velocity, and provides a physical barrier against splashes or reactions.

| Monitoring | Equipped with a continuous monitoring device (flow gauge/alarm)[11][12] | Provides an immediate indication of unsafe airflow conditions. |

Work should always be performed at least 6 inches inside the hood sash to ensure effective capture of any released vapors.[8]

Personal Protective Equipment (PPE): A Mandated Protocol

A multi-layered PPE approach is mandatory to prevent skin, eye, and respiratory exposure. The following table outlines the minimum required PPE for all procedures involving this compound.

Protection TypeSpecificationRationale and Causality
Hand Protection Double-gloving with chemical-resistant gloves (Nitrile or Neoprene). Minimum 5-mil thickness.[13]The α,β-unsaturated ester moiety poses a significant risk of skin absorption and sensitization.[5][6] Nitrile offers good resistance to a range of organic compounds, but breakthrough can occur.[13] Double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Always change gloves immediately after contact.[13]
Eye Protection Chemical splash goggles (ANSI Z87.1 certified). A face shield must be worn over goggles during procedures with a high splash risk (e.g., transfers of >50 mL, quenching reactions).Protects against splashes that can cause severe, irreversible eye damage, a known hazard of piperidine derivatives and acrylates.[1][3]
Skin & Body Protection Flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. Provides a barrier against incidental contact and small splashes. A chemically resistant apron should be worn when handling larger quantities.
Respiratory Protection Not typically required if all work is performed in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood (e.g., large-scale spill, equipment failure), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operations cluster_end Conclusion start Begin Work with This compound assess_hazards Review Hazards: - Piperidine Derivative (Corrosive, Toxic) - α,β-Unsaturated Ester (Sensitizer, Irritant) start->assess_hazards check_controls Verify Engineering Controls: Is a certified chemical fume hood available and working? assess_hazards->check_controls eye_protection Wear Chemical Splash Goggles check_controls->eye_protection Yes stop_work STOP WORK Consult EHS check_controls->stop_work No hand_protection Don Double Layer of Nitrile Gloves eye_protection->hand_protection body_protection Wear Flame-Resistant Lab Coat & Closed Shoes hand_protection->body_protection conduct_work Conduct all manipulations >6 inches inside fume hood body_protection->conduct_work splash_risk High Splash Potential? conduct_work->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with Experiment splash_risk->proceed No face_shield->proceed

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the experiment. Ensure all necessary equipment, reagents, and waste containers are present before retrieving the compound.

  • Donning PPE: Put on all required PPE as detailed in Section 3 before entering the designated work area.

  • Weighing/Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use spark-proof tools and ground equipment when handling flammable solvents.

  • Reaction: Perform the reaction in a vessel that is appropriately sized and secured. Maintain the sash at the lowest possible working height.

  • Monitoring: Continuously monitor the reaction for any signs of unexpected changes (e.g., color change, gas evolution, exotherm).

  • Post-Procedure: After the procedure is complete, decontaminate all surfaces within the fume hood. Remove the outer pair of gloves and dispose of them as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Emergency Procedures: Spills and Exposures
  • Minor Spill (<5g, contained in fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[10]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Wipe the area with a suitable solvent and then decontaminate with soap and water. All cleanup materials are considered hazardous waste.[14]

  • Major Spill (>5g, outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the contaminated area.

  • Skin Exposure:

    • Immediately go to the nearest safety shower or drench hose.

    • Remove all contaminated clothing while under the shower.

    • Flush the affected area with copious amounts of water for at least 15 minutes.

    • Seek immediate medical attention.

  • Eye Exposure:

    • Immediately go to the nearest eyewash station.

    • Hold eyelids open and flush with water for at least 15 minutes.

    • Seek immediate medical attention.

Waste Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste. Never dispose of this chemical down the sink or in the regular trash.[14][15]

  • Waste Streams:

    • Solid Waste: Contaminated gloves, weigh paper, absorbent materials, and solid product.

    • Liquid Waste: Reaction mixtures, solvent rinses, and filtrates.

  • Containerization:

    • Use separate, compatible, and clearly labeled containers for solid and liquid waste.[16][17] Containers must have a secure, tight-fitting lid.[16]

    • The label must read "Hazardous Waste" and list all chemical constituents by name and approximate percentage.[16]

  • Segregation: Store waste containers in a designated satellite accumulation area within the laboratory.[16] Ensure that this waste is segregated from incompatible materials, particularly strong acids and oxidizing agents.[1][16]

  • Pickup: Contact your institution's EHS department for pickup and final disposal.[14]

Spill_Response cluster_minor Minor Spill (<5g, in Fume Hood) cluster_major Major Spill (>5g, outside Hood) spill Spill Occurs assess Assess Spill Size & Location spill->assess alert_minor Alert Colleagues assess->alert_minor Minor evacuate EVACUATE AREA assess->evacuate Major don_ppe Don Full PPE (Double Gloves, Goggles) alert_minor->don_ppe absorb Absorb with Inert Material (e.g., Vermiculite) don_ppe->absorb collect Collect Waste into Sealed Container absorb->collect decontaminate Decontaminate Area collect->decontaminate end end decontaminate->end Cleanup Complete alert_major Alert Others & Call EHS evacuate->alert_major isolate Isolate & Secure Area alert_major->isolate await_response Await Professional Response Team isolate->await_response await_response->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.